molecular formula C5H6N2O2S B152805 Pyridine-2-sulfonamide CAS No. 63636-89-5

Pyridine-2-sulfonamide

Cat. No.: B152805
CAS No.: 63636-89-5
M. Wt: 158.18 g/mol
InChI Key: DWJMBQYORXLGAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine-2-sulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C5H6N2O2S and its molecular weight is 158.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c6-10(8,9)5-3-1-2-4-7-5/h1-4H,(H2,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJMBQYORXLGAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50979853
Record name Pyridine-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50979853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63636-89-5
Record name Pyridine-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50979853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyridine-2-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Pyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2-sulfonamide is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and drug discovery. As a key structural motif, it is present in a variety of pharmacologically active molecules. The unique arrangement of the electron-deficient pyridine ring and the sulfonamide group imparts a range of chemical and physical properties that make it a versatile building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and reactivity of this compound, supported by experimental data and protocols.

Chemical Structure and Properties

The structure of this compound consists of a pyridine ring substituted at the 2-position with a sulfonamide functional group (-SO₂NH₂).

Molecular Formula: C₅H₆N₂O₂S[1]

Molecular Weight: 158.18 g/mol [1][2]

CAS Number: 63636-89-5[1][2]

Synonyms: 2-Pyridinesulfonamide, Pyridine-2-sulfonic acid amide[1][3]

Physical Properties

This compound is typically a white to off-white crystalline solid.[1] It is soluble in polar organic solvents such as water and alcohols.[1] The presence of the sulfonamide group allows for hydrogen bonding, which influences its solubility and physical state.[1]

PropertyValueReference(s)
Appearance White to off-white crystalline solid[1]
Melting Point 140-141 °C[4]
Boiling Point (Predicted) 357.7 ± 34.0 °C[4]
pKa (Predicted) 9.21 ± 0.60[4]
Solubility Soluble in polar solvents like water and alcohols[1]
Spectral Data

The structural characterization of this compound is accomplished through various spectroscopic techniques. While experimental spectra for the parent compound are not abundantly available in the literature, data from related structures and predictive models provide valuable insights.

¹H NMR Spectroscopy (Predicted for Pyridine-2-sulfonate):

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-38.0 - 8.2d~7.5
H-47.8 - 8.0t~7.7
H-57.4 - 7.6t~6.5
H-68.5 - 8.7d~4.5

Note: Predicted values based on analogous pyridine derivatives. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy (Predicted for Pyridine-2-sulfonate):

CarbonChemical Shift (δ) ppm
C-2155 - 158
C-3125 - 128
C-4138 - 141
C-5123 - 126
C-6148 - 151

Note: Predicted values based on analogous pyridine derivatives. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by the following key absorption bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3350-3250Strong, BroadN-H stretching (sulfonamide)
~3100-3000MediumC-H stretching (aromatic)
~1600-1450Medium to StrongC=C and C=N stretching (pyridine ring)
~1350-1300StrongAsymmetric SO₂ stretching
~1180-1150StrongSymmetric SO₂ stretching

Mass Spectrometry (MS): The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 158. Common fragmentation patterns for sulfonamides involve the loss of SO₂ (64 Da).[5][6][7]

Crystal Structure

The crystal structure of this compound has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 904421.[3] The crystal structure reveals the three-dimensional arrangement of the molecules, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding involving the sulfonamide group.

Synthesis and Purification

Several synthetic routes to this compound and its derivatives have been reported. A common and efficient method involves the oxidation of 2-mercaptopyridine followed by chlorination and amination.

Synthesis_of_Pyridine_2_sulfonamide A 2-Mercaptopyridine B Pyridine-2-sulfonic acid A->B Oxidation (e.g., H₂O₂) C Pyridine-2-sulfonyl chloride B->C Chlorination (e.g., SOCl₂, PCl₅) D This compound C->D Amination (e.g., NH₄OH)

Synthesis of this compound.
Experimental Protocol: Synthesis via Oxidative Chlorination

This protocol outlines a general procedure for the synthesis of this compound starting from 2-mercaptopyridine.

Step 1: Oxidation of 2-Mercaptopyridine to Pyridine-2-sulfonic acid

  • Dissolve 2-mercaptopyridine in an appropriate solvent, such as aqueous hydrogen peroxide.

  • Stir the solution at room temperature for several hours until the oxidation is complete, as monitored by thin-layer chromatography (TLC).

  • Isolate the product by evaporation of the solvent.

Step 2: Conversion to Pyridine-2-sulfonyl chloride

  • Treat the crude pyridine-2-sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This reaction should be performed in an inert solvent under anhydrous conditions.

  • The reaction mixture is typically heated to drive the reaction to completion.

  • After the reaction, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude pyridine-2-sulfonyl chloride.

Step 3: Amination to this compound

  • Dissolve the crude pyridine-2-sulfonyl chloride in a suitable organic solvent.

  • Add an excess of an ammonia source, such as concentrated ammonium hydroxide, to the solution. The reaction is often carried out at low temperatures to control its exothermicity.

  • Stir the reaction mixture until the sulfonyl chloride is consumed.

  • The crude this compound can then be isolated by extraction and purified.

Purification Protocol: Recrystallization

Recrystallization is a common technique for purifying solid organic compounds like this compound.

  • Solvent Selection: Choose a solvent or solvent pair in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of polar compounds include ethanol, methanol, water, or mixtures thereof.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of this compound decreases, and pure crystals will form. The cooling process can be further encouraged by placing the flask in an ice bath.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Reactivity

The reactivity of this compound is dictated by the electronic properties of both the pyridine ring and the sulfonamide group.

Reactivity of the Pyridine Ring

The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This makes it less susceptible to electrophilic aromatic substitution compared to benzene and more prone to nucleophilic attack, particularly at the 2- and 4-positions.

Nucleophilic Aromatic Substitution (SNAr): The sulfonyl group at the 2-position can act as a good leaving group, making this compound and its derivatives susceptible to SNAr reactions with various nucleophiles.[8] This reactivity is a cornerstone of its utility in synthetic chemistry.

SNAr_Reaction Pyridine-2-sulfonate Derivative Pyridine-2-sulfonate Derivative Product Product Pyridine-2-sulfonate Derivative->Product Nucleophile (e.g., R-NH₂, R-OH, R-SH)

Nucleophilic Aromatic Substitution.

Electrophilic Substitution: Electrophilic substitution on the pyridine ring is generally disfavored and requires harsh conditions. When it does occur, substitution is directed to the 3-position.[9]

Reactivity of the Sulfonamide Group

The sulfonamide group exhibits its own characteristic reactivity. The nitrogen atom is nucleophilic and can participate in reactions with electrophiles. The hydrogen atoms on the nitrogen are acidic and can be deprotonated by a base.

Biological Significance and Signaling Pathways

While this compound itself is a key building block, its more complex derivatives are often the active pharmacological agents. The pyridine-sulfonamide scaffold is a well-established pharmacophore in drug design.

Enzyme Inhibition

Derivatives of pyridine-sulfonamide have been extensively studied as inhibitors of various enzymes.

  • Carbonic Anhydrase (CA) Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrases, a family of metalloenzymes involved in numerous physiological processes.[1][3][8][10][11] The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, disrupting its catalytic activity. Pyridine-sulfonamide derivatives have been designed and synthesized as potent and selective inhibitors of various CA isoforms, some of which are implicated in diseases like glaucoma and cancer.[1][3][8][10][11]

CA_Inhibition cluster_0 Carbonic Anhydrase Active Site Zn(II) Zn(II) Inhibited Enzyme Inhibited Enzyme Zn(II)->Inhibited Enzyme H₂O H₂O H₂O->Zn(II) Displaces His His Pyridine-sulfonamide Pyridine-sulfonamide Pyridine-sulfonamide->Zn(II) Coordinates Pyroxsulam_Metabolism Pyroxsulam Pyroxsulam Metabolic Transformation Metabolic Transformation Pyroxsulam->Metabolic Transformation This compound This compound Metabolic Transformation->this compound

References

Pyridine-2-sulfonamide CAS number and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pyridine-2-sulfonamide, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. This document details its chemical identity, synthesis protocols, and known biological activities, with a focus on its potential as an anticancer agent.

Core Data Summary

Below is a summary of the key identifiers and physicochemical properties of this compound.

PropertyValueReference
CAS Number 63636-89-5
Molecular Formula C₅H₆N₂O₂S
Molecular Weight 158.18 g/mol
Synonyms 2-Pyridinesulfonamide, Pyridine-2-sulfonic acid amide
Appearance White to off-white crystalline solid
Solubility Soluble in polar solvents such as water and alcohols

Synthetic Protocols

The synthesis of pyridine sulfonamides can be achieved through various methods. Below are detailed experimental protocols for two common approaches.

Method 1: Direct Sulfonylation of 2-Aminopyridine

This method involves the direct reaction of 2-aminopyridine with a sulfonyl chloride.

Materials:

  • 2-Aminopyridine

  • Benzenesulfonyl chloride (or other desired sulfonyl chloride)

  • Pyridine (solvent)

  • Ice water

Procedure:

  • Dissolve 2-aminopyridine (1.0 equivalent) in pyridine in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of benzenesulfonyl chloride (1.2 equivalents) to the cooled pyridine solution.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Add ice water to the reaction mixture and stir vigorously until a solid precipitate forms.

  • Collect the crude product by filtration.

  • The resulting solid can be further purified by recrystallization or column chromatography.

Method 2: Synthesis via Pyridine-2-sulfonyl Chloride

This method involves the initial preparation of pyridine-2-sulfonyl chloride, which is then reacted with an amine.

Step 1: Preparation of Pyridine-2-sulfonyl Chloride

A simple method for this preparation is the NaClO₂-mediated oxidative chlorination of the corresponding azaarenethiol in water. This allows for easy purification by simple extraction and concentration.

Step 2: Reaction with Amine

  • Dissolve the amine of interest in a suitable solvent (e.g., dichloromethane).

  • Add a solution of pyridine-2-sulfonyl chloride (1.1 equivalents) in the same solvent.

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Remove the solvent under reduced pressure.

  • Wash the residue with water to remove any water-soluble byproducts.

  • The crude product can be purified by standard techniques such as column chromatography.

Biological Activity and Mechanism of Action

Pyridine sulfonamide derivatives have demonstrated a range of biological activities, with a significant focus on their potential as anticancer agents.[1] Several studies have identified that these compounds can act as tubulin polymerization inhibitors.[2]

Anticancer Activity: Tubulin Polymerization Inhibition

Certain pyridine carbothioamides incorporating a sulfonamide pharmacophore have been shown to be potent inhibitors of tubulin polymerization.[2] These compounds bind to the colchicine binding site on β-tubulin.[3] This interaction disrupts the dynamic instability of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.

The inhibition of tubulin polymerization leads to a cascade of downstream events, ultimately resulting in cell cycle arrest and apoptosis.

G cluster_drug_interaction Drug-Target Interaction cluster_cellular_effects Cellular Effects Pyridine_Sulfonamide This compound Derivative Tubulin β-Tubulin (Colchicine Binding Site) Pyridine_Sulfonamide->Tubulin Binding and Inhibition Microtubule_Disruption Disruption of Microtubule Dynamics Tubulin->Microtubule_Disruption Mitotic_Spindle_Defects Mitotic Spindle Defects Microtubule_Disruption->Mitotic_Spindle_Defects G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Defects->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Downstream signaling pathway of this compound derivatives as tubulin polymerization inhibitors.

Experimental Workflow for Analysis

The quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic and drug metabolism studies. Below is a general workflow for the analysis of sulfonamides in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]

G Sample_Collection Sample Collection (e.g., Plasma, Tissue) Sample_Preparation Sample Preparation (Homogenization, Spiking with Internal Standard) Sample_Collection->Sample_Preparation Extraction Liquid-Liquid or Solid-Phase Extraction Sample_Preparation->Extraction Evaporation_Reconstitution Evaporation and Reconstitution Extraction->Evaporation_Reconstitution LC_MS_Analysis LC-MS/MS Analysis (Separation and Detection) Evaporation_Reconstitution->LC_MS_Analysis Data_Analysis Data Analysis (Quantification and Confirmation) LC_MS_Analysis->Data_Analysis

Caption: General experimental workflow for the analysis of this compound in biological samples.

Detailed LC-MS/MS Analysis Protocol

1. Sample Preparation:

  • Homogenize tissue samples if necessary.

  • Spike the sample with a suitable internal standard (e.g., a deuterated analog of the analyte).

2. Extraction:

  • Liquid-Liquid Extraction (LLE): Extract the sample with an organic solvent such as ethyl acetate. The organic layer is then separated, and the solvent is evaporated.

  • Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge. Load the sample onto the cartridge, wash away interferences, and then elute the analyte with a suitable solvent.

3. Evaporation and Reconstitution:

  • Evaporate the solvent from the extracted sample under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase used for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution of an acidic aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile or methanol).

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition from the protonated parent ion to a specific product ion.

5. Data Analysis:

  • Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

  • Confirm the identity of the analyte by the presence of characteristic fragment ions and their relative abundance.

References

The Core Mechanism of Pyridine-2-sulfonamide in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine-2-sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the basis of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the mechanism of action of this compound derivatives in biological systems. It delves into their primary molecular targets, the signaling pathways they modulate, and the experimental methodologies used to elucidate these mechanisms. Particular emphasis is placed on their role as enzyme inhibitors, with a focus on metalloenzymes. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug discovery and development, offering insights into the therapeutic potential of this important class of compounds.

Introduction

This compound and its analogues are synthetic compounds that have garnered significant attention in the field of drug discovery due to their wide spectrum of pharmacological activities. The core structure, consisting of a pyridine ring substituted with a sulfonamide group at the 2-position, serves as a versatile template for the design of potent and selective inhibitors of various key biological targets. The sulfonamide functional group is a well-established zinc-binding pharmacophore, making metalloenzymes a primary target class for these derivatives[1][2]. However, their activity extends beyond metalloenzyme inhibition to other critical cellular components. This guide will explore the multifaceted mechanisms of action of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the involved biological pathways.

Primary Biological Targets and Mechanism of Action

The biological activity of this compound derivatives is predominantly attributed to their ability to inhibit specific enzymes. The following sections detail their mechanism of action against their most significant targets.

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton[3]. They are involved in numerous physiological processes, including pH regulation, CO2 transport, and electrolyte secretion[4]. Several isoforms are overexpressed in pathological conditions, particularly in cancer (e.g., CA IX and XII), making them attractive therapeutic targets[5][6].

The sulfonamide moiety (-SO₂NH₂) of this compound derivatives is a classical zinc-binding group[5]. In its deprotonated form (-SO₂NH⁻), it coordinates directly with the Zn²⁺ ion in the active site of carbonic anhydrases, displacing a water molecule or hydroxide ion essential for the catalytic activity[2][4]. This interaction effectively blocks the enzyme's function.

  • Signaling Pathway Involvement: In cancer, the inhibition of tumor-associated CAs, such as CA IX, disrupts the pH regulation of the tumor microenvironment. CA IX contributes to the acidification of the extracellular space while maintaining a neutral to alkaline intracellular pH, which is favorable for tumor cell survival, proliferation, and invasion[7][8]. By inhibiting CA IX, this compound derivatives can lead to intracellular acidification and a less favorable tumor microenvironment, thereby impeding cancer progression.

CA_Signaling cluster_extracellular Extracellular Space (Acidic) cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CO2_ext CO2 CAIX Carbonic Anhydrase IX (CA IX) CO2_ext->CAIX H2O_ext H2O H2O_ext->CAIX H_ext H+ Tumor_Cell_Survival Tumor Cell Survival & Proliferation H_ext->Tumor_Cell_Survival Promotes HCO3_ext HCO3- CAIX->H_ext Catalysis CAIX->HCO3_ext CO2_int CO2 H2O_int H2O H_int H+ HCO3_int HCO3- Pyridine_2_sulfonamide This compound Derivative Pyridine_2_sulfonamide->CAIX Inhibits

Figure 1: Inhibition of Carbonic Anhydrase IX by this compound Derivatives.
Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 is an enzyme that plays a crucial role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators[9]. Selective inhibition of COX-2 is a key strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.

Certain pyridine acyl sulfonamide derivatives have been identified as potent and selective inhibitors of COX-2[10]. The mechanism of inhibition is believed to involve the binding of the sulfonamide moiety to a specific sub-pocket within the COX-2 active site, leading to the blockage of substrate access.

  • Signaling Pathway Involvement: The COX-2 pathway is central to inflammation and pain. Upon inflammatory stimuli, the expression of COX-2 is induced, leading to the production of prostaglandins like PGE2. PGE2 then acts on its receptors to mediate inflammatory responses, including vasodilation, increased vascular permeability, and pain sensitization[11][12]. By inhibiting COX-2, this compound derivatives can effectively suppress the production of these pro-inflammatory mediators.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli COX2 Cyclooxygenase-2 (COX-2) Inflammatory_Stimuli->COX2 Induces Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Catalyzes Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyridine_2_sulfonamide This compound Derivative Pyridine_2_sulfonamide->COX2 Inhibits

Figure 2: Inhibition of the COX-2 Inflammatory Pathway.
Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR)

The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates cell proliferation, survival, growth, and metabolism. Dysregulation of this pathway is a common occurrence in many types of cancer, making it a prime target for therapeutic intervention[13][14].

A series of sulfonamide methoxypyridine derivatives have been developed as potent dual inhibitors of PI3K and mTOR[13]. These inhibitors typically bind to the ATP-binding pocket of the kinase domain of both PI3K and mTOR, thereby preventing the phosphorylation of their downstream substrates.

  • Signaling Pathway Involvement: The PI3K/mTOR pathway is activated by growth factors binding to receptor tyrosine kinases (RTKs). This leads to the activation of PI3K, which in turn activates AKT. Activated AKT then modulates a variety of downstream targets, including mTOR. The mTOR kinase exists in two complexes, mTORC1 and mTORC2, which regulate protein synthesis, cell growth, and survival. Dual inhibition of PI3K and mTOR by this compound derivatives can effectively shut down this pro-survival pathway, leading to cell cycle arrest and apoptosis in cancer cells[13][14].

PI3K_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Survival Cell Proliferation & Survival mTOR->Cell_Survival Promotes Pyridine_2_sulfonamide This compound Derivative Pyridine_2_sulfonamide->PI3K Inhibits Pyridine_2_sulfonamide->mTOR Inhibits

Figure 3: Dual Inhibition of the PI3K/mTOR Signaling Pathway.
Other Notable Targets

  • Tubulin: Certain pyridine carbothioamides functionalized with a sulfonamide moiety have been shown to act as tubulin polymerization inhibitors. They bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and apoptosis in cancer cells[15].

  • Endothelin-A Receptor: this compound has been reported to bind to the endothelin-A receptor, which may contribute to its anti-cancer effects[7][16].

  • Hsp90α: Some pyridine-based sulfonamides have demonstrated inhibitory activity against the heat shock protein 90α, a molecular chaperone involved in the stability and function of many oncoproteins[17].

Quantitative Data on Biological Activity

The biological activity of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibitory constant (Kᵢ). The following tables summarize the reported in vitro activities of representative compounds against their primary targets.

Table 1: Carbonic Anhydrase Inhibitory Activity of Pyridine-sulfonamide Derivatives

Compound/Derivative ClassCA IsoformKᵢ (nM)Reference(s)
Pyrazolo[4,3-c]pyridine SulfonamideshCA I58.8 - 8010[18][19]
hCA IIVaries[18][19]
hCA IX137.5 - 8154[20]
hCA XII91 - >10000[20]
4-(1H-pyrazol-1-yl)-3-pyridinesulfonamideshCA IX19.5 - 48.6[21]
Thiazole/Pyrimidine/Pyridine etc. derivativeshCA I2.62 - 136.54[3]
hCA II5.74 - 210.58[3]

Table 2: COX-2 Inhibitory Activity of Pyridine Acyl Sulfonamide Derivatives

CompoundCOX-2 IC₅₀ (µM)Reference(s)
Compound 230.8[10]
Celecoxib (control)0.05[22]

Table 3: PI3K/mTOR Dual Inhibitory Activity of Sulfonamide Methoxypyridine Derivatives

CompoundPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (nM)Reference(s)
Compound 22c0.2223HCT-11620[13][14]
MCF-7130[13][14]

Table 4: Tubulin Polymerization Inhibitory Activity of N-phenyl Pyridine Carbothioamides with Sulfonamide Moiety

CompoundTubulin Polymerization IC₅₀ (µM)Cell LineAntiproliferative IC₅₀ (µM)Reference(s)
Compound 31.1PC-31.2 - 9.1 (across various lines)[15]
Compound 51.4PC-31.2 - 9.1 (across various lines)[15]
Colchicine (control)10.6--[15]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound derivatives.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

This assay measures the inhibition of CA-catalyzed CO₂ hydration.

Principle: The hydration of CO₂ to bicarbonate and a proton causes a change in pH. A pH indicator is used to monitor this change over time. The rate of the catalyzed reaction is compared to the rate in the presence of an inhibitor.

Materials:

  • Stopped-flow spectrophotometer/fluorometer

  • pH indicator (e.g., pyranine or phenol red)

  • CO₂-saturated water

  • Buffer solution (e.g., HEPES or Tris)

  • Purified CA enzyme

  • Inhibitor compound (this compound derivative)

Protocol:

  • Prepare a buffer solution at a specific pH (e.g., pH 7.5).

  • Prepare a solution of the purified CA enzyme in the buffer.

  • Prepare a CO₂-saturated solution.

  • In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO₂-saturated solution containing a pH indicator.

  • Monitor the change in absorbance or fluorescence of the pH indicator over time as the pH changes due to the enzymatic reaction.

  • Calculate the initial rate of the reaction from the slope of the kinetic trace.

  • Determine the Kᵢ value by measuring the reaction rates at various inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten with competitive inhibition).

CA_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Enzyme, CO2 soln, Indicator) start->prep_reagents load_sf Load Reagents into Stopped-Flow Instrument prep_reagents->load_sf mix Rapidly Mix Enzyme +/- Inhibitor with CO2 Solution load_sf->mix monitor Monitor Absorbance/Fluorescence Change Over Time mix->monitor calc_rate Calculate Initial Reaction Rate monitor->calc_rate determine_ki Determine Ki from Rates at Various Inhibitor Concentrations calc_rate->determine_ki end End determine_ki->end

Figure 4: Workflow for Carbonic Anhydrase Inhibition Assay.
In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-2.

Principle: The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.

Materials:

  • Fluorometric microplate reader

  • 96-well opaque microplates

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Inhibitor compound

Protocol:

  • Dissolve the test inhibitor in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

  • In a 96-well plate, add the COX Assay Buffer, COX-2 enzyme, and the test inhibitor or control.

  • Add the COX Cofactor and COX Probe to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding Arachidonic Acid to each well.

  • Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.

  • Calculate the rate of reaction from the linear portion of the fluorescence curve.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Tubulin Polymerization Assay (Fluorescence-based)

This assay monitors the effect of compounds on the polymerization of tubulin into microtubules.

Principle: A fluorescent reporter molecule binds to polymerized tubulin (microtubules), resulting in an increase in fluorescence intensity. Inhibitors of polymerization will prevent this increase, while stabilizers may enhance it.

Materials:

  • Fluorescence plate reader with temperature control (37°C)

  • Purified tubulin

  • Tubulin polymerization buffer (e.g., PIPES buffer)

  • GTP

  • Fluorescent reporter (e.g., DAPI)

  • Inhibitor compound

Protocol:

  • Prepare a solution of purified tubulin in cold polymerization buffer.

  • Add the inhibitor compound or vehicle control to the tubulin solution.

  • Add GTP and the fluorescent reporter to the mixture.

  • Transfer the reaction mixture to a pre-warmed 96-well plate.

  • Place the plate in the fluorescence reader set to 37°C.

  • Monitor the fluorescence intensity over time (e.g., every minute for 60 minutes).

  • Plot fluorescence intensity versus time to generate polymerization curves.

  • Analyze the curves to determine the effect of the inhibitor on the nucleation, growth, and steady-state phases of tubulin polymerization.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Inhibitor compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor compound for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with Inhibitor Compound seed_cells->treat_cells add_mtt Add MTT Solution and Incubate treat_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_ic50 Calculate Cell Viability and Determine IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 5: General Workflow for an MTT Cell Viability Assay.
Western Blot Analysis for PI3K/mTOR Pathway

This technique is used to detect changes in the phosphorylation status of key proteins in the PI3K/mTOR signaling pathway.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the total and phosphorylated forms of target proteins (e.g., AKT, S6 ribosomal protein).

Materials:

  • Cancer cell lines

  • Inhibitor compound

  • Lysis buffer

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phospho-specific for AKT, S6, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with the inhibitor compound for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the pyridine ring and the sulfonamide nitrogen.

  • For Carbonic Anhydrase Inhibitors: The unsubstituted sulfonamide group is crucial for zinc binding. Modifications to the pyridine ring and the addition of various heterocyclic or aromatic moieties can significantly influence the affinity and selectivity for different CA isoforms. For instance, in some pyrazolo[4,3-c]pyridine sulfonamides, a linker between the sulfonamide and the pyrazolopyridine moiety was found to be favorable for hCA I inhibition[15].

  • For COX-2 Inhibitors: The presence of specific acyl groups on the sulfonamide nitrogen is important for potent COX-2 inhibition[10]. The overall shape and electronic properties of the molecule determine its fit within the COX-2 active site.

  • For PI3K/mTOR Inhibitors: The nature of the aromatic skeleton (e.g., quinoline) and substituents on the methoxypyridine ring are critical for achieving high potency and dual inhibitory activity[13].

  • For Tubulin Inhibitors: Lipophilic substituents on the N-phenyl ring of pyridine carbothioamides enhance cytotoxic activity and drug-like properties[15].

Conclusion

This compound and its derivatives represent a versatile and highly valuable class of compounds in drug discovery. Their primary mechanism of action involves the inhibition of a range of key enzymes, most notably metalloenzymes such as carbonic anhydrases, as well as other important targets like COX-2, PI3K/mTOR, and tubulin. The sulfonamide moiety plays a pivotal role, particularly in the inhibition of zinc-containing enzymes. The diverse biological activities of these compounds underscore their potential for the development of novel therapeutics for a variety of diseases, including cancer, inflammation, and infectious diseases. The detailed experimental protocols and pathway analyses provided in this guide offer a solid foundation for researchers to further explore and harness the therapeutic potential of the this compound scaffold. Future research will likely focus on the design of more potent and isoform-selective inhibitors with improved pharmacokinetic and pharmacodynamic profiles.

References

The Role of Pyridine-2-Sulfonamide in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The pyridine-2-sulfonamide scaffold is a privileged structural motif in medicinal chemistry, integral to a wide array of pharmacologically active agents. Its versatile nature, arising from the unique electronic properties of the pyridine ring combined with the hydrogen bonding capabilities and tetrahedral geometry of the sulfonamide group, has enabled the development of potent and selective inhibitors for various biological targets. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, structure-activity relationships (SAR), and therapeutic applications of this compound derivatives. It details key experimental protocols and presents quantitative biological data to serve as a resource for professionals in drug discovery and development.

Introduction

The sulfonamide functional group is a cornerstone of modern pharmacotherapy, found in numerous FDA-approved drugs with applications ranging from antibacterial to anticancer treatments.[1][2] When incorporated onto a pyridine ring, particularly at the 2-position, the resulting this compound core offers a unique combination of properties. The pyridine ring can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, while the sulfonamide moiety acts as a potent zinc-binding group, crucial for inhibiting metalloenzymes.[1][3] This scaffold has been successfully exploited to develop inhibitors for diverse targets, including carbonic anhydrases, kinases, and tubulin, leading to promising therapeutic candidates for cancer, glaucoma, viral infections, and inflammatory diseases.[1][4][5][6][7]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several reliable methods. The most common approaches involve the reaction of a pyridine-2-sulfonyl chloride with a desired amine or the coupling of a pyridine sulfonate with an amine.

General Synthesis Workflow

The development and evaluation of novel this compound candidates typically follow a structured workflow, from initial synthesis to biological characterization.

Caption: General workflow for the development of this compound drug candidates.

Key Experimental Protocols

Protocol 2.2.1: Synthesis from 2-Aminopyridine [8] This method provides a direct route to N-(pyridin-2-yl)sulfonamides.

  • Dissolution: Dissolve 2-aminopyridine (1.0 eq.) in pyridine in a round-bottom flask.

  • Cooling: Cool the solution in an ice bath.

  • Addition: Slowly add a solution of the desired sulfonyl chloride (e.g., benzenesulfonyl chloride, 1.2 eq.) to the cooled pyridine solution.

  • Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring progress by TLC.

  • Precipitation: Add ice water to the reaction mixture and stir vigorously to precipitate the solid product.

  • Isolation: Collect the crude product by filtration and wash with cold water.

  • Purification: Recrystallize or use column chromatography to purify the final N-(pyridin-2-yl)sulfonamide product.

Protocol 2.2.2: Synthesis of Pyridine Carbothioamides (PCAs) with a Sulfonamide Moiety [1] This protocol describes the synthesis of a specific class of anticancer agents.

  • Mixing Reagents: In a suitable flask, combine the appropriate sulfanilamide derivative (1.0 eq.), 2-picoline (2.0 eq.), and elemental sulfur (2.5 eq.).

  • Reflux: Reflux the mixture for 72 hours. The reaction progress can be monitored using thin-layer chromatography.

  • Work-up: After cooling, the reaction mixture is subjected to an appropriate work-up procedure, which may include extraction and washing.

  • Purification: The crude product is purified by column chromatography to yield the desired N-phenyl pyridine-2-carbothioamide functionalized with a sulfonamide.

  • Characterization: The final products are characterized by FTIR, NMR, and ESI-MS to confirm their structure.[1]

Therapeutic Targets and Mechanisms of Action

This compound derivatives have been designed and synthesized to target a variety of enzymes and receptors implicated in human diseases.

Anticancer Activity

The pyridine-sulfonamide scaffold is prominent in the development of novel anticancer agents, targeting various hallmarks of cancer.[1][9]

3.1.1. Tubulin Polymerization Inhibition Certain pyridine-2-carbothioamides (PCAs) functionalized with a sulfonamide act as potent tubulin polymerization inhibitors.[1] They bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

3.1.2. Kinase Inhibition (VEGFR-2) Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Pyridine-sulfonamide hybrids have been developed as potent VEGFR-2 inhibitors.[4] By blocking the ATP-binding site of the VEGFR-2 kinase domain, these compounds inhibit downstream signaling pathways, leading to reduced cell proliferation and induction of apoptosis.[4]

G VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation Inhibitor Pyridine-Sulfonamide Inhibitor (e.g., VIIb) Inhibitor->VEGFR2 Blocks ATP Binding

Caption: Inhibition of the VEGFR-2 signaling pathway by a pyridine-sulfonamide derivative.[4]

Table 1: Anticancer Activity of Selected Pyridine-Sulfonamide Derivatives

Compound Target/Mechanism Cell Line(s) Activity (IC₅₀ / GI₅₀) Reference
Compound 3 (PCA) Tubulin Polymerization A549, MCF-7, PC-3, HepG2 1.1 - 2.5 µM (IC₅₀) [1]
Compound 5 (PCA) Tubulin Polymerization A549, MCF-7, PC-3, HepG2 1.4 - 3.1 µM (IC₅₀) [1]
Compound VIIb VEGFR-2 Inhibition 60 Human Cancer Lines 1.06 - 8.92 µM (GI₅₀) [4]
Compound 11c JNK1, JNK2, p38a, V600EBRAF 60 Cancer Cell Lines Broad Spectrum Activity [6]

| Quinazoline Hybrid 40 | Class I PI3Ks | HGC-27, NCI-H1975 | 180 - 200 nM (IC₅₀) |[10] |

Carbonic Anhydrase Inhibition

Sulfonamides are the quintessential inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of CO₂.[11][12] Pyridine-sulfonamide derivatives have been extensively studied as inhibitors of various human (h) CA isoforms, including cytosolic hCA I and II and tumor-associated hCA IX and XII.[5][13] Inhibition of these enzymes has therapeutic applications in glaucoma, edema, and cancer.[3][13] The sulfonamide moiety coordinates to the catalytic Zn²⁺ ion in the active site, displacing the zinc-bound water molecule and blocking the enzyme's catalytic activity.[3]

Table 2: Carbonic Anhydrase Inhibition by Pyridine-Sulfonamide Derivatives

Compound Class Target Isoform Inhibition Constant (Kᵢ) Range Reference
Pyrazolo[4,3-c]pyridines hCA I 7.9 - 1000+ nM [11]
Pyrazolo[4,3-c]pyridines hCA II 5.6 - 7329 nM [11]
4-(1H-pyrazol-1-yl)-pyridines hCA IX 19.5 - 48.6 nM [13]
4-(1H-pyrazol-1-yl)-pyridines hCA XII 16.8 - 768 nM [13]
Thiazole/Pyridine Hybrids hCA I 2.62 - 136.54 nM [5]

| Thiazole/Pyridine Hybrids | hCA II | 5.74 - 210.58 nM |[5] |

Antiviral and Antimicrobial Activity

The pyridine-sulfonamide core has also been incorporated into molecules with significant antiviral and antimicrobial properties.[14] Certain derivatives have shown potent activity against viruses like Herpes Simplex Virus-1 (HSV-1) and Coxsackievirus B4 (CBV4).[14] The mechanism for some antiviral compounds involves the inhibition of Heat shock protein 90 (Hsp90), a molecular chaperone essential for the stability and function of many viral proteins.[14] In the antibacterial realm, sulfonamides famously act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folic acid synthesis.[15][16]

Table 3: Antiviral Activity of Pyridine-Based N-Sulfonamides

Compound Virus Hsp90α IC₅₀ Antiviral Activity Reference
15c HSV-1, CBV4 10.24 µg/mL >50% viral reduction [14]

| 15d | HSV-1, CBV4 | 4.48 µg/mL | >50% viral reduction |[14] |

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives can be finely tuned by modifying different parts of the molecule. SAR studies provide a logical framework for optimizing potency, selectivity, and pharmacokinetic properties.[1][17][18]

G cluster_core This compound Core cluster_mods Structural Modifications cluster_effects Observed Effects on Activity Core Pyridine-Sulfonamide Scaffold R1 Substituents on Pyridine Ring R2 Substituents on Sulfonamide Nitrogen R3 Linker Group (e.g., Carbothioamide) R4 Terminal Aromatic/Heterocyclic Ring on R2 Potency Alters Potency R1->Potency R2->Potency PK Impacts ADME Properties (Lipophilicity) R2->PK R3->Potency e.g., Tubulin Inhibition Selectivity Modifies Selectivity (e.g., CA Isoforms) R4->Selectivity R4->PK Toxicity Influences Toxicity Potency->Toxicity PK->Potency

Caption: Key structure-activity relationships for the this compound scaffold.

  • Substitutions on the Sulfonamide Nitrogen (R²): Attaching different aryl or heteroaryl groups directly to the sulfonamide nitrogen is a common strategy. For anticancer PCAs, small lipophilic substituents on an N-phenyl ring, such as methyl groups, were found to enhance cytotoxicity and tubulin inhibition.[1]

  • Substitutions on the Pyridine Ring (R¹): Modifications to the pyridine ring itself can influence binding affinity and selectivity. For carbonic anhydrase inhibitors, substituting at the 4-position of the pyridine ring with heterocyclic moieties like pyrazole leads to potent inhibition of tumor-associated CA isoforms IX and XII.[13]

  • Linker Groups (R³): The introduction of a linker, such as the carbothioamide (-C(=S)NH-) group, can orient the terminal ring systems optimally within a binding pocket and provide additional hydrogen bonding interactions, as seen in potent tubulin inhibitors.[1]

Pharmacokinetics

The pharmacokinetic profile of sulfonamide-based drugs is a critical aspect of their development. Generally, sulfonamides are well-absorbed orally, distribute throughout the body, are primarily metabolized by the liver (e.g., via acetylation), and are excreted by the kidneys.[19][20] The physicochemical properties imparted by the this compound scaffold, such as lipophilicity (XLOGP3) and polarity, are key determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1] For instance, in a series of anticancer PCAs, the most lipophilic compounds demonstrated favorable predicted gastrointestinal absorption and overall drug-likeness.[1]

Conclusion

The this compound scaffold remains a highly valuable and versatile platform in medicinal chemistry. Its proven ability to form the basis of potent and selective inhibitors for a wide range of biological targets, including kinases, carbonic anhydrases, and tubulin, underscores its significance. The synthetic tractability of this core allows for extensive chemical modification, enabling the systematic optimization of biological activity and pharmacokinetic properties through well-established structure-activity relationships. As our understanding of disease biology deepens, the rational design of novel this compound derivatives will undoubtedly continue to yield promising new therapeutic agents to address unmet medical needs in oncology, infectious diseases, and beyond.

References

Spectroscopic Profile of Pyridine-2-sulfonamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of Pyridine-2-sulfonamide, a key heterocyclic organic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational resource for compound identification, structural elucidation, and quality control in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The chemical shifts observed in ¹H and ¹³C NMR spectra are indicative of the electronic environment of the nuclei within the molecule.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound will exhibit characteristic signals for the protons on the pyridine ring and the sulfonamide group. The aromatic protons typically appear in the range of 6.5-9.2 ppm.[1] The specific chemical shifts are influenced by the electron-withdrawing nature of the sulfonamide group.

ProtonChemical Shift (δ) ppm (Predicted)MultiplicityCoupling Constant (J) Hz (Predicted)
H-37.9 - 8.1d~8.0
H-47.7 - 7.9t~7.5
H-57.3 - 7.5t~6.0
H-68.4 - 8.6d~4.5
-SO₂NH₂8.5 - 10.0 (broad singlet)s-

Note: Predicted values are based on analogous pyridine derivatives and general ranges for sulfonamides. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopic Data

The carbon NMR spectrum provides information on the carbon framework of the molecule. The carbons of the pyridine ring will show distinct signals, with their chemical shifts affected by the nitrogen atom and the sulfonamide substituent.

CarbonChemical Shift (δ) ppm (Predicted)
C-2157 - 160
C-3124 - 127
C-4137 - 140
C-5122 - 125
C-6148 - 151

Note: Predicted values are based on analogous pyridine derivatives. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show strong absorptions corresponding to the S=O and N-H bonds of the sulfonamide group, as well as vibrations from the pyridine ring.

Vibrational ModeWavenumber (cm⁻¹) (Typical Range)Intensity
N-H Stretch (sulfonamide)3350 - 3250Medium
C-H Stretch (aromatic)3100 - 3000Medium
C=N, C=C Stretch (pyridine ring)1610 - 1450Medium-Strong
Asymmetric SO₂ Stretch1350 - 1300Strong
Symmetric SO₂ Stretch1170 - 1145Strong
S-N Stretch950 - 900Medium

The symmetric stretching bands of the SO₂ group in sulfonamides can be indicative of the tautomeric form, with the amido form typically appearing between 1170 to 1145 cm⁻¹ and the imido form between 1145 to 1130 cm⁻¹.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₅H₆N₂O₂S), the expected molecular weight is approximately 158.18 g/mol .

Ion Typem/z (Predicted)Description
[M]⁺158Molecular Ion
[M-SO₂]⁺94Loss of sulfur dioxide
[M-SO₂NH₂]⁺78Loss of the sulfonamide group, pyridine cation

Note: Fragmentation patterns can vary depending on the ionization method used.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform. Phase and baseline correct the resulting spectrum.

  • Data Analysis: Reference the chemical shifts to the residual solvent peak. Integrate the signals in the ¹H NMR spectrum to determine proton ratios. Analyze the multiplicities and coupling constants to deduce the connectivity of the protons. Assign the signals in both ¹H and ¹³C spectra to the respective nuclei in the molecule.

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups and vibrational modes within the molecule.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method such as direct infusion, a direct insertion probe, or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Acquire & Process NMR Spectra NMR->NMR_Data IR_Data Acquire & Process IR Spectrum IR->IR_Data MS_Data Acquire & Process Mass Spectrum MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

In-Depth Technical Guide on the Solubility and Stability of Pyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Pyridine-2-sulfonamide (CAS 63636-89-5). Due to the limited availability of precise quantitative data in public literature, this document focuses on qualitative solubility information, general stability considerations for the sulfonamide class of compounds, and detailed experimental protocols for determining these properties. The guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to assess the physicochemical properties of this compound in a laboratory setting.

Introduction to this compound

This compound is an organic compound featuring a pyridine ring substituted with a sulfonamide group. It typically presents as a white to off-white crystalline solid.[1] The presence of the sulfonamide functional group makes it a compound of interest in medicinal chemistry, particularly for its potential antibacterial properties.[1] Its molecular structure allows for hydrogen bonding, which is a key factor influencing its solubility and interaction with biological targets.[1] Understanding the solubility and stability of this compound is critical for its application in research and drug development, impacting formulation, bioavailability, and shelf-life.

Solubility of this compound

Qualitative Solubility Data

The polarity imparted by the pyridine ring and the sulfonamide group suggests that this compound is most soluble in polar solvents.

Solvent ClassGeneral SolubilityReference
Polar SolventsSoluble[1]
- WaterSoluble[1]
- AlcoholsSoluble[1]

Note: The term "soluble" is qualitative. For quantitative determination, the experimental protocols outlined in Section 4 are recommended.

Stability of this compound

Specific stability data for this compound is limited. However, the stability of the broader class of sulfonamide antibiotics has been studied, and these findings can provide insights into the potential stability profile of this compound.

General Stability Profile and Degradation Pathways of Sulfonamides

Sulfonamides can undergo degradation through various pathways, influenced by factors such as pH, temperature, and light.[2]

ConditionGeneral Effect on SulfonamidesPotential Degradation PathwaysReference
pH Stability is pH-dependent. Some sulfonamides are more stable in acidic conditions, while others are more stable at neutral or alkaline pH.Hydrolysis of the sulfonamide bond.[2]
Temperature Elevated temperatures generally accelerate degradation.Thermal decomposition.[2]
Light (Photostability) Exposure to light, particularly UV radiation, can cause degradation.Photodegradation, potentially involving cleavage of the sulfonamide bond or modification of the aromatic rings.[2]
Oxidation Susceptible to oxidative degradation.Oxidation of the aniline nitrogen or the heterocyclic ring.
Microbial Action Can be subject to biodegradation.Enzymatic hydrolysis of the amide bond, hydroxylation, and acetylation.[3]

Common degradation products for sulfonamides can include metabolites formed through the breakage of the sulfonamide bridge, leading to compounds like aniline and sulfanilic acid.

Experimental Protocols

The following are detailed methodologies for the systematic evaluation of the solubility and stability of this compound.

Protocol for Solubility Determination: Shake-Flask Method

This protocol describes the widely accepted shake-flask method for determining equilibrium solubility.

Objective: To determine the mass of this compound that dissolves in a specific volume of a given solvent at a constant temperature to form a saturated solution.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetonitrile, acetone)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Volumetric flasks

  • Syringe filters (e.g., 0.45 µm pore size)

  • Oven or rotary evaporator

  • Desiccator

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. The excess solid should be clearly visible.

  • Equilibration: Place the sealed flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the flask to stand in the constant temperature bath for a short period to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed. Immediately filter the solution through a syringe filter (pre-equilibrated at the experimental temperature) into a pre-weighed container.

  • Solvent Evaporation and Mass Determination: Accurately weigh the container with the filtered saturated solution. Evaporate the solvent completely using an oven at a temperature below the decomposition point of this compound or a rotary evaporator.

  • Final Weighing: Once the solvent is removed, cool the container in a desiccator and weigh it again.

  • Calculation: The solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., in mg/mL).

Protocol for Solubility Determination: UV/Vis Spectrophotometry Method

This method is applicable if this compound has a suitable chromophore.

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Materials for the shake-flask method (as listed above)

Procedure:

  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound of known concentration in the chosen solvent.

    • Perform a series of dilutions to create several standard solutions of decreasing concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear.

  • Preparation of Saturated Solution: Prepare a saturated solution and filter it as described in the shake-flask protocol (steps 1-4).

  • Analysis of Saturated Solution:

    • Carefully withdraw a known volume of the clear, filtered supernatant.

    • Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation: Use the equation of the calibration curve to determine the concentration of the diluted solution. Back-calculate to find the concentration in the original saturated solution, which represents the solubility.

Protocol for Stability Assessment: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and pathways.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC system with a suitable detector (e.g., UV or MS)

  • pH meter

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at a controlled temperature for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of 3% H₂O₂. Keep the mixture at room temperature for a defined period.

  • Thermal Degradation: Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 60°C or higher) in a temperature-controlled oven for a defined period.

  • Photolytic Degradation: Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be able to separate the intact drug from any degradation products.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of this compound and the appearance of new peaks indicate degradation.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of a compound like this compound.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment start_sol Start Solubility Study qual_sol Qualitative Solubility (in various solvents) start_sol->qual_sol shake_flask Shake-Flask Method (Quantitative) qual_sol->shake_flask uv_vis UV/Vis Method (Quantitative) qual_sol->uv_vis sol_data Solubility Data (mg/mL or mol/L) shake_flask->sol_data uv_vis->sol_data start_stab Start Stability Study forced_deg Forced Degradation start_stab->forced_deg acid_deg Acid Hydrolysis forced_deg->acid_deg base_deg Base Hydrolysis forced_deg->base_deg ox_deg Oxidative Degradation forced_deg->ox_deg therm_deg Thermal Degradation forced_deg->therm_deg photo_deg Photolytic Degradation forced_deg->photo_deg hplc_analysis Stability-Indicating HPLC Analysis acid_deg->hplc_analysis base_deg->hplc_analysis ox_deg->hplc_analysis therm_deg->hplc_analysis photo_deg->hplc_analysis stab_profile Stability Profile & Degradation Products hplc_analysis->stab_profile

Caption: General workflow for solubility and stability assessment.

Conclusion

While specific quantitative data for the solubility and stability of this compound are not extensively documented, this guide provides a foundational understanding based on its chemical nature and the behavior of related sulfonamide compounds. The detailed experimental protocols offered herein provide a robust framework for researchers to generate the necessary data for their specific applications. A systematic approach, as outlined in the experimental workflow, is crucial for thoroughly characterizing the physicochemical properties of this compound, which is a prerequisite for its successful development and application in the pharmaceutical and chemical industries.

References

Biological activities of compounds containing Pyridine-2-sulfonamide moiety

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activities of Compounds Containing the Pyridine-2-Sulfonamide Moiety

Introduction

The pyridine ring is a fundamental scaffold in medicinal chemistry, found in a multitude of natural products and synthetic drugs.[1] When combined with a sulfonamide group, particularly at the 2-position, the resulting this compound moiety gives rise to a class of compounds with a remarkably broad spectrum of biological activities.[1][2] Sulfonamides themselves are a well-established pharmacophore, present in over 150 FDA-approved drugs, and are known for their diverse pharmacological effects, including antibacterial, anti-inflammatory, and anticancer properties.[2][3] The synergistic combination of these two moieties creates a versatile scaffold for drug discovery, leading to the development of potent inhibitors, agonists, and modulators of various biological targets. This technical guide provides a comprehensive overview of the synthesis, diverse pharmacological activities, and experimental evaluation of compounds featuring the this compound core, intended for researchers and professionals in the field of drug development.

Anticancer Activities

The pyridine-sulfonamide scaffold has emerged as a promising framework for the development of novel anticancer agents, acting through various mechanisms of action.[4][5][6]

Enzyme Inhibition

A primary strategy in cancer therapy is the targeted inhibition of enzymes crucial for tumor growth and survival. Pyridine-sulfonamide derivatives have been successfully developed as potent inhibitors of several key oncogenic enzymes.

  • PI3K/mTOR Dual Inhibition: The phosphatidylinositol 3-kinase (PI3K) pathway is critical for cell proliferation, survival, and metabolism, making it a prime target for cancer treatment.[7] Simultaneously inhibiting both PI3K and the mammalian target of rapamycin (mTOR) can enhance therapeutic efficacy.[7] A series of sulfonamide methoxypyridine derivatives has been synthesized as potent PI3K/mTOR dual inhibitors. Notably, compound 22c , featuring a quinoline core, demonstrated strong inhibitory activity against PI3Kα (IC₅₀ = 0.22 nM) and mTOR (IC₅₀ = 23 nM).[7] This compound also showed potent anti-proliferative effects in MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with IC₅₀ values of 130 nM and 20 nM, respectively.[7] Mechanistic studies revealed that 22c effectively induced cell cycle arrest in the G0/G1 phase and promoted apoptosis in HCT-116 cells.[7]

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Pyridine-sulfonamide hybrids have been identified as a new scaffold for developing potential VEGFR-2 inhibitors.[8] Compound VIIb from a synthesized series showed broad-spectrum anticancer activity across 60 human cancer cell lines, with GI₅₀ values ranging from 1.06 to 8.92 μM.[8] It potently inhibited VEGFR-2 with an IC₅₀ value of 3.6 μM, which is more potent than the standard drug sorafenib (IC₅₀ = 4.8 μM).[8] Further studies showed that this compound induced apoptosis and cell cycle disruption in Renal UO-31 cells.[8]

  • Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an enzyme often overexpressed in various cancers and is involved in inflammation and cell proliferation. A series of pyridine acyl sulfonamide derivatives were designed and evaluated as potential COX-2 inhibitors.[9] Compound 23 emerged as the most potent inhibitor, with a COX-2 IC₅₀ of 0.8 μM.[9] It also displayed significant antiproliferative activity against B16-F10 (melanoma), HepG2 (liver cancer), and MCF-7 cancer cell lines.[9]

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs. A series of N-phenyl 4-substituted and 2,4-disubstituted pyridine carbothioamides (PCAs) incorporating a sulfonamide pharmacophore were synthesized and evaluated as tubulin polymerization inhibitors.[3] Compounds 3 and 5 exhibited potent cytotoxicity against A549 (lung), MCF-7 (breast), PC-3 (prostate), and HepG2 (liver) cancer cell lines, with IC₅₀ values in the low micromolar range (1.2–9.1 μM).[3] These compounds were found to inhibit tubulin polymerization with IC₅₀ values of 1.1 μM and 1.4 μM, respectively, outperforming colchicine (10.6 μM).[3] Molecular docking studies confirmed their binding at the colchicine site of tubulin.[3]

Quantitative Data: Anticancer Activity
Compound/SeriesTarget/Cell LineActivity TypeValueReference
Compound 22c PI3KαIC₅₀0.22 nM[7]
Compound 22c mTORIC₅₀23 nM[7]
Compound 22c HCT-116 cellsIC₅₀20 nM[7]
Compound 22c MCF-7 cellsIC₅₀130 nM[7]
Compound VIIb VEGFR-2IC₅₀3.6 μM[8]
Compound VIIb Various Cancer Cell LinesGI₅₀1.06 - 8.92 μM[8]
Compound 23 COX-2IC₅₀0.8 μM[9]
Compound 23 B16-F10, HepG2, MCF-7IC₅₀2.8, 1.2, 1.8 μM[9]
Compound 3 Tubulin PolymerizationIC₅₀1.1 μM[3]
Compound 5 Tubulin PolymerizationIC₅₀1.4 μM[3]
Compounds 3, 5 PC-3 cellsIC₅₀1.2 - 9.1 μM[3]
Quinazoline-pyridine-sulfonamide 40 HGC-27, NCI-H1975IC₅₀180, 200 nM[5]
Pyrazolo[3,4-d]pyrimidine-sulfonamide 47 Polo-likekinase 4 (PLK4)IC₅₀85 nM[5]
Pyrazolo[3,4-d]pyrimidine-sulfonamide 48 Bruton's tyrosine kinase (BTK)IC₅₀4.9 nM[5]

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[10][11] They are involved in numerous physiological processes, and their abnormal activity is associated with various diseases.[10] The sulfonamide group is a classic zinc-binding group, making it an excellent pharmacophore for designing CA inhibitors.[12] Pyridine-sulfonamide derivatives have been extensively studied as inhibitors of various human (h) CA isoforms, including the cytosolic hCA I and II and the tumor-associated transmembrane isoforms hCA IX and XII.[10][12]

The inhibition mechanism involves the deprotonated sulfonamide group (SO₂NH⁻) coordinating directly to the Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound water/hydroxide ion and disrupting the catalytic cycle.[12]

Several studies have synthesized and evaluated pyridine-sulfonamide derivatives, revealing potent and sometimes isoform-selective inhibition.[10][11][12][13] For instance, a series of 4-substituted pyridine-3-sulfonamides showed a broad range of inhibitory activity, with inhibition constants (Kᵢ) reaching 137 nM for hCA IX and 91 nM for hCA XII.[12] Another study on pyrazolo[4,3-c]pyridine sulfonamides found several derivatives with potent activity against cytosolic isoforms hCA I and hCA II.[10][14]

Quantitative Data: Carbonic Anhydrase Inhibition
Compound/SeriesTarget IsoformActivity TypeValue (Kᵢ)Reference
Pyrazolo[4,3-c]pyridine 1f, 1g, 1h, 1k hCA IKᵢMore potent than AAZ[14]
Pyrazolo[4,3-c]pyridine 1f hCA IIKᵢMore potent than AAZ[14]
5,6-dimethoxy-2,3-dihydro-1H-indene-pyrazole 15 hCA IXKᵢ6.1 nM[11]
4-substituted pyridine-3-sulfonamideshCA IXKᵢup to 137 nM[12]
4-substituted pyridine-3-sulfonamideshCA XIIKᵢup to 91 nM[12]
Triazolyl Pyridine Sulfonamide 2a hCA IXKᵢ11.7 nM[13]
Triazolyl Pyridine Sulfonamide 2a hCA XIIKᵢ9.8 nM[13]
AAZ = Acetazolamide, a standard CA inhibitor.

Antimicrobial and Antiviral Activities

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents.[15][16] Pyridine-sulfonamide derivatives have demonstrated significant potential in this area.[17][18][19]

A novel class of functionalized pyridine-based benzothiazole and benzimidazole compounds incorporating sulfonamide moieties was synthesized and evaluated for antimicrobial and antiviral potency.[17] In antibacterial screening against Gram-positive and Gram-negative bacteria, compound 8b and 15d showed a larger inhibition zone against Klebsiella pneumoniae than the standard drugs sulfadiazine and gentamicin.[17] Compound 9a exhibited a greater inhibition zone against Staphylococcus aureus than ampicillin.[17]

In terms of antiviral activity, compounds 15c and 15d showed over 50% viral reduction against Herpes Simplex Virus-1 (HSV-1) and Coxsackievirus B4 (CBV4).[17] These compounds also displayed inhibitory activity against Hsp90α protein, which is a chaperone protein often exploited by viruses for replication.[17]

Quantitative Data: Antimicrobial & Antiviral Activity
CompoundTarget/ActivityActivity TypeValueReference
Compound 15c HSV-1IC₅₀90 µg/mL[17]
Compound 15d HSV-1IC₅₀90 µg/mL[17]
Compound 15c CBV4, HAVIC₅₀88 µg/mL[17]
Compound 15d Hsp90αIC₅₀4.48 µg/mL[17]
Compound 15c Hsp90αIC₅₀10.24 µg/mL[17]

Other Biological Activities

Kinase Inhibition

Kinases are a large family of enzymes that play central roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer and neurodegenerative disorders.[20] Pyrazole biaryl sulfonamides containing a pyridine moiety have been identified as novel inhibitors of the G2019S mutant of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease.[21] Modeling studies suggest that the sulfonamide moiety forms crucial hydrogen bond interactions with residues like Lys132, Asp148, and Asp130 in the kinase active site.[21]

GPR119 Agonism

G-protein coupled receptor 119 (GPR119) is found predominantly in pancreatic β-cells and intestinal L-cells and is a promising target for the treatment of type 2 diabetes.[22][23] Activation of GPR119 enhances glucose-dependent insulin secretion.[23] Several series of pyridine derivatives, including those with sulfonyl groups, have been developed as potent GPR119 agonists.[24][25] For example, 2-(4-(methylsulfonyl)phenyl)pyridine derivatives were synthesized, with compounds 19 and 20 showing potent agonistic activity with EC₅₀ values of 75 nM and 25 nM, respectively, in in-vitro cAMP assays.[25] These compounds also effectively lowered blood glucose levels in oral glucose tolerance tests in mice.[25]

Other Enzyme Inhibition

Novel pyridine 2,4,6-tricarbohydrazide derivatives have been synthesized and shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets in Alzheimer's disease.[26] One compound, 4c , was found to be a more potent inhibitor of yeast α-glucosidase (IC₅₀ = 25.6 μM) than the reference drug acarbose (IC₅₀ = 38.25 μM).[26]

Quantitative Data: Other Activities
Compound/SeriesTargetActivity TypeValueReference
Compound 19 GPR119EC₅₀75 nM[25]
Compound 20 GPR119EC₅₀25 nM[25]
Compound 4c α-glucosidase (yeast)IC₅₀25.6 ± 0.2 μM[26]
Acarbose (Reference)α-glucosidase (yeast)IC₅₀38.25 ± 0.12 μM[26]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is widely used to assess the antiproliferative effects of compounds on cancer cell lines.[6]

  • Principle: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

    • After incubation, the MTT reagent is added to each well and incubated for a further 2-4 hours.

    • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) is determined.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against CA isoforms is typically measured using a stopped-flow CO₂ hydrase assay.[10][13]

  • Principle: This method measures the enzyme-catalyzed hydration of CO₂. The assay follows the change in pH associated with the formation of bicarbonate and a proton, using a pH indicator.

  • Methodology:

    • An assay solution containing a buffer (e.g., Tris) and a pH indicator (e.g., 4-nitrophenolate) is prepared.

    • The enzyme and the inhibitor are pre-incubated to allow for the formation of the enzyme-inhibitor complex.[13]

    • The enzyme-inhibitor solution is mixed with a CO₂-saturated water solution in the stopped-flow instrument.

    • The initial rates of the CO₂ hydration reaction are monitored by observing the absorbance change of the pH indicator.

    • Inhibition constants (Kᵢ) are calculated from dose-response curves using the Cheng-Prusoff equation.[13]

Kinase Inhibition Assay

Various formats are used to measure the inhibition of kinase activity. A common method is a luminescence-based assay.

  • Principle: These assays measure the amount of ATP remaining after a kinase reaction. The less ATP remaining, the more active the kinase was. The inhibitor's effect is measured by the increase in ATP levels (decrease in consumption).

  • Methodology:

    • The kinase, its specific substrate peptide, and ATP are combined in a buffer solution in the wells of a microplate.

    • The test compound at various concentrations is added to the wells.

    • The reaction is incubated at room temperature to allow for phosphorylation of the substrate.

    • A detection reagent (e.g., containing luciferase and luciferin) is added. The luciferase enzyme uses the remaining ATP to produce light.

    • The luminescence signal is measured with a luminometer. The signal is inversely correlated with kinase activity.

    • IC₅₀ values are determined from the dose-response curves.

Western Blot for Phosphorylation Levels

This technique is used to detect the phosphorylation status of specific proteins within a signaling pathway, such as Akt in the PI3K pathway.[7]

  • Principle: It uses gel electrophoresis to separate proteins by size, followed by transfer to a membrane and detection using specific antibodies.

  • Methodology:

    • Cells are treated with the test compound for a specified time.

    • Cells are lysed, and total protein is extracted and quantified.

    • Proteins are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-p-Akt). A separate blot is run with an antibody for the total protein (e.g., anti-Akt) as a loading control.

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A chemiluminescent substrate is added, and the resulting light signal is captured on X-ray film or with a digital imager. The band intensity indicates the level of protein phosphorylation.

Visualizations

G General Drug Discovery Workflow for Pyridine-Sulfonamides cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization cluster_3 In Vivo Evaluation Design Scaffold Hopping & Structure-Based Design Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization EnzymeAssay Enzyme Inhibition Assays (Kinase, CA, etc.) Characterization->EnzymeAssay CellAssay Cell-Based Assays (Cytotoxicity, Apoptosis) EnzymeAssay->CellAssay Mechanism Mechanism of Action Studies (Western Blot, Cell Cycle) CellAssay->Mechanism SAR Structure-Activity Relationship (SAR) Mechanism->SAR ADME In Silico / In Vitro ADME (Solubility, Permeability) SAR->ADME ADME->Design Iterative Redesign AnimalModel Animal Models of Disease (Xenograft, etc.) ADME->AnimalModel PK Pharmacokinetics (PK) & Toxicology AnimalModel->PK G Mechanism of Carbonic Anhydrase Inhibition ActiveSite CA Active Site Zn Zn²⁺ ActiveSite->Zn H2O H₂O Zn->H2O Catalytic Water His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 Inhibitor Pyridine-SO₂NH⁻ (Inhibitor) Inhibitor->Zn Binds & Displaces H₂O G Simplified PI3K/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor Pyridine-Sulfonamide Inhibitor (e.g., 22c) Inhibitor->PI3K INHIBITS Inhibitor->mTORC1 INHIBITS

References

Pyridine-2-Sulfonamide: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2-sulfonamide and its derivatives have emerged as indispensable building blocks in organic synthesis, underpinning the construction of a diverse array of complex molecules. The prevalence of the pyridine sulfonamide motif in numerous pharmacologically active compounds has driven significant research into its synthesis and reactivity.[1] This technical guide provides a comprehensive overview of this compound as a precursor, detailing its synthesis, key reactions, and applications in the formation of carbon-nitrogen, carbon-carbon, and other heteroatom bonds. Experimental protocols for seminal reactions are provided, alongside quantitative data and visual diagrams of reaction pathways to facilitate understanding and implementation in a laboratory setting.

Synthesis of this compound and its Precursors

The efficient and scalable synthesis of this compound is crucial for its widespread application. While the parent compound can be prepared from its corresponding sulfonyl chloride, the instability of many heteroaromatic sulfonyl chlorides presents a significant challenge.[2] Consequently, methods for the in-situ generation of pyridine-2-sulfonyl chloride or the use of stable surrogates are often employed.

Synthesis of Pyridine-2-sulfonyl Chloride

A common laboratory-scale method for the in-situ preparation of pyridine-2-sulfonyl chloride involves the oxidation of a corresponding sulfur-containing precursor, such as sodium pyridine-2-sulfinate.

Experimental Protocol: In-situ Preparation of Pyridine-2-sulfonyl Chloride [3]

  • Reaction Setup: To a suspension of sodium 2-pyridinesulfinate (1.0 eq.) in anhydrous dichloromethane (DCM), add N-chlorosuccinimide (NCS) (1.0 eq.).

  • Reaction Conditions: Stir the mixture at ambient temperature for 1 hour.

  • Work-up: The reaction mixture, containing the crude pyridine-2-sulfonyl chloride solution, is typically filtered through a short plug of Celite® to remove solid byproducts.[4] The resulting filtrate is used immediately in the subsequent reaction without concentration due to the instability of the sulfonyl chloride.[4]

Synthesis of this compound

This compound is readily synthesized by the reaction of pyridine-2-sulfonyl chloride with ammonia.

Experimental Protocol: Synthesis of this compound [5]

  • Reaction Setup: To a freshly prepared solution of pyridine-2-sulfonyl chloride in an appropriate solvent (e.g., dichloromethane), add an excess of aqueous ammonia solution.

  • Reaction Conditions: Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, separate the organic layer. Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Scalable Synthesis of 6-Bromothis compound

For larger-scale applications, a scalable synthesis of functionalized pyridine sulfonamides has been developed, as exemplified by the preparation of 6-bromothis compound, a key building block in drug discovery.[6]

Experimental Protocol: Scalable Synthesis of 6-Bromothis compound [6]

  • Halogen-Metal Exchange: To a solution of 2,6-dibromopyridine in an appropriate solvent such as THF, add a Grignard reagent (e.g., i-PrMgCl) or an organolithium reagent at low temperature (-10 °C) to generate the metalated pyridine species.

  • Chlorosulfonylation: Add the resulting mixture to a solution of sulfuryl chloride (SO₂Cl₂) in a suitable solvent like toluene at low temperature (-12 °C).

  • Amidation: The resulting 6-bromopyridine-2-sulfonyl chloride is then reacted with an amine, followed by work-up and purification to yield the desired sulfonamide.

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediates Intermediates cluster_product Product 2,6-Dibromopyridine 2,6-Dibromopyridine Metalated Pyridine Metalated Pyridine 2,6-Dibromopyridine->Metalated Pyridine Halogen-Metal Exchange Grignard Reagent Grignard Reagent Grignard Reagent->Metalated Pyridine SO2Cl2 SO2Cl2 6-Bromopyridine-2-sulfonyl chloride 6-Bromopyridine-2-sulfonyl chloride SO2Cl2->6-Bromopyridine-2-sulfonyl chloride Amine Amine 6-Bromothis compound 6-Bromothis compound Amine->6-Bromothis compound Metalated Pyridine->6-Bromopyridine-2-sulfonyl chloride Chlorosulfonylation 6-Bromopyridine-2-sulfonyl chloride->6-Bromothis compound Amidation

Applications in C-N Bond Formation

The most direct application of pyridine-2-sulfonyl chloride is in the synthesis of N-substituted pyridine-2-sulfonamides, which are prevalent in medicinal chemistry.

Synthesis of N-Aryl/Alkyl Pyridine-2-sulfonamides

The reaction of pyridine-2-sulfonyl chloride with primary or secondary amines provides a straightforward route to a wide range of sulfonamides.

Experimental Protocol: General Procedure for Sulfonamide Synthesis [4]

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve the desired amine (1.0 eq.) and a base such as pyridine or triethylamine (1.5-2.0 eq.) in anhydrous DCM. Cool the solution to 0 °C.

  • Addition: Slowly add a freshly prepared solution of pyridine-2-sulfonyl chloride (1.0-1.2 eq.) in DCM to the stirred amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by flash column chromatography.

ProductAmineTemperature (°C)Time (h)Yield (%)Reference
N-benzyl(pyridin-2-yl)sulfonamideBenzylamine25585[6]
N-phenyl(pyridin-2-yl)sulfonamideAniline25678[6]
N,N-diethylthis compoundDiethylamine25492[6]

Table 1: Synthesis of N-Substituted Pyridine-2-sulfonamides.

G Pyridine-2-sulfonyl chloride Pyridine-2-sulfonyl chloride N-Substituted Sulfonamide N-Substituted Sulfonamide Pyridine-2-sulfonyl chloride->N-Substituted Sulfonamide Amine (R1R2NH) Amine (R1R2NH) Amine (R1R2NH)->N-Substituted Sulfonamide Nucleophilic Attack Base Base Base->N-Substituted Sulfonamide HCl scavenger

Applications in C-C Bond Formation

This compound derivatives, particularly pyridine-2-sulfonates and sulfinates, serve as effective precursors for carbon-carbon bond formation through cross-coupling reactions and nucleophilic aromatic substitution.

Suzuki-Miyaura Cross-Coupling

Pyridine-2-sulfinates have been identified as superior coupling partners in Suzuki-Miyaura reactions compared to the often unstable and poorly reactive pyridine-2-boronic acids.[7] This has significant implications for the synthesis of 2-arylpyridines, a common motif in pharmaceuticals.

Experimental Protocol: Palladium-Catalyzed Cross-Coupling of Pyridine-2-sulfinates [6]

  • Reaction Setup: In a reaction tube, combine the pyridine sodium sulfinate (2.0 eq.), the (hetero)aryl halide (1.0 eq.), Pd(OAc)₂ (5 mol%), tricyclohexylphosphine (PCy₃) (10 mol%), and K₂CO₃ (1.5 eq.).

  • Solvent Addition: Add 1,4-dioxane as the solvent.

  • Reaction: Seal the tube and heat the mixture at 150 °C for 3–18 hours.

  • Work-up and Purification: After cooling, the reaction mixture is worked up using standard extractive procedures, and the product is purified by column chromatography.

Aryl HalidePyridine-2-Sulfinate DerivativeCatalyst SystemYield (%)Reference
4-BromotolueneSodium pyridine-2-sulfinatePd(OAc)₂/PCy₃95[6]
4-ChlorotolueneSodium pyridine-2-sulfinatePd(OAc)₂/PCy₃85[6]
2-BromopyridineSodium pyridine-2-sulfinatePd(OAc)₂/PCy₃91[6]

Table 2: Suzuki-Miyaura Cross-Coupling with Pyridine-2-sulfinates.

G start Start combine Combine: - Pyridine-2-sulfinate - Aryl Halide - Pd(OAc)2/PCy3 - K2CO3 - 1,4-Dioxane start->combine heat Heat at 150 °C (3-18 h) combine->heat workup Aqueous Work-up & Extraction heat->workup purify Column Chromatography workup->purify end 2-Arylpyridine purify->end

Nucleophilic Aromatic Substitution (SNAr)

The pyridine-2-sulfonate group can act as an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions with strong carbon nucleophiles like organolithium and Grignard reagents.[6] This allows for the direct, transition-metal-free formation of 2-substituted pyridines.

Experimental Protocol: Synthesis of 2-Substituted Pyridines via SNAr [6]

  • Starting Material: Prepare a pyridine-2-sulfonate ester (e.g., neopentyl or phenyl pyridine-2-sulfonate) from the corresponding alcohol and pyridine-2-sulfonyl chloride.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the pyridine-2-sulfonate ester in a suitable anhydrous solvent (e.g., THF).

  • Nucleophile Addition: Cool the solution to -78 °C and slowly add the organolithium or Grignard reagent.

  • Reaction: Stir the reaction mixture at low temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Quench the reaction (e.g., with saturated aqueous NH₄Cl), perform an aqueous work-up, and purify the crude product by column chromatography.

NucleophileProductYield (%)Reference
PhLi2-Phenylpyridine85[6]
BuMgBr2-Butylpyridine75[6]

Table 3: SNAr for C-C Bond Formation.

G Pyridine-2-sulfonate Pyridine-2-sulfonate 2-Substituted Pyridine 2-Substituted Pyridine Pyridine-2-sulfonate->2-Substituted Pyridine Organometallic Reagent\n(R-M) Organometallic Reagent (R-M) Organometallic Reagent\n(R-M)->2-Substituted Pyridine SNAr at -78 °C

Applications in C-O and C-S Bond Formation

Following the principles of nucleophilic aromatic substitution on electron-deficient pyridine rings, pyridine-2-sulfonates can also react with oxygen and sulfur nucleophiles to form C-O and C-S bonds, respectively. These reactions are typically performed under basic conditions to generate the corresponding alkoxide or thiolate nucleophiles.

Medicinal Chemistry Applications

The pyridine sulfonamide scaffold is a privileged motif in medicinal chemistry, appearing in a wide range of therapeutic agents. Derivatives of this compound have shown promise as carbonic anhydrase inhibitors and kinase inhibitors.

  • Carbonic Anhydrase Inhibitors: Certain pyrazolo[4,3-c]pyridine sulfonamides have demonstrated potent inhibition of human carbonic anhydrase (hCA) isoforms, with some compounds showing greater potency than the reference drug acetazolamide (AAZ) against hCA I and hCA II.[1][8]

  • Kinase Inhibitors: Pyridine-sulfonamide hybrids have been investigated as potential VEGFR-2 inhibitors, showing promising anticancer activity.[9]

Compound TypeTargetActivity (IC₅₀/Kᵢ)Reference
Pyrazolo[4,3-c]pyridine sulfonamideshCA I, hCA IIKᵢ values ranging from 58.8 to 8010 nM[1]
Pyridine-sulfonamide hybridsVEGFR-2IC₅₀ = 3.6 µM for lead compound[9]

Table 4: Biological Activities of this compound Derivatives.

Spectroscopic Data of this compound

The characterization of this compound and its derivatives relies on standard spectroscopic techniques.

TechniqueObservation
¹H NMR Aromatic protons typically appear in the range of 7.0-9.0 ppm. The sulfonamide protons (SO₂NH₂) give a broad singlet.
¹³C NMR Aromatic carbons resonate in the region of 120-160 ppm.
FTIR Characteristic peaks include N-H stretching of the sulfonamide group (around 3350 and 3250 cm⁻¹), and asymmetric and symmetric SO₂ stretching (around 1330 and 1150 cm⁻¹, respectively).[10]
Mass Spec. The molecular ion peak is observed, along with characteristic fragmentation patterns.

Table 5: General Spectroscopic Data for Pyridine-2-sulfonamides.

Conclusion

This compound is a highly versatile and valuable precursor in organic synthesis. Its utility extends from the straightforward synthesis of N-substituted sulfonamides to its role in advanced cross-coupling and nucleophilic substitution reactions for the formation of C-C, C-O, and C-S bonds. The development of stable and reactive surrogates for pyridine-2-sulfonyl chloride has further expanded its applicability, making it an essential tool for researchers in synthetic and medicinal chemistry. The continued exploration of the reactivity of this compound and its derivatives is expected to lead to the discovery of novel synthetic methodologies and the development of new therapeutic agents.

References

A Technical Guide to the Therapeutic Potential of Pyridine-2-Sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth exploration of pyridine-2-sulfonamide analogs, a class of compounds demonstrating significant therapeutic promise across diverse medical fields. We will delve into the synthesis, structure-activity relationships (SAR), and biological evaluation of these molecules, offering field-proven insights for researchers, scientists, and drug development professionals. The structure of this guide is designed to logically flow from foundational chemistry to specific therapeutic applications, grounded in authoritative scientific literature.

Introduction: The Synergy of Two Privileged Scaffolds

In medicinal chemistry, the pyridine ring and the sulfonamide group are considered "privileged scaffolds" due to their prevalence in a wide array of FDA-approved drugs and biologically active molecules.[1][2] The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, offers a unique combination of properties including weak basicity, aqueous solubility, and the ability to participate in hydrogen bonding, which are advantageous for developing drugs targeting the central nervous system (CNS).[3] The sulfonamide moiety (-SO₂NH-) is a cornerstone of pharmacology, found in drugs ranging from antibacterials (sulfa drugs) to diuretics, anticonvulsants, and anti-inflammatory agents.[4][5]

The strategic combination of these two pharmacophores into a single molecular entity, the this compound core, creates a versatile platform for drug discovery. This hybridization is predicted to yield molecules with unique features inherited from both cores, opening avenues to novel therapeutic agents with potentially enhanced efficacy and novel mechanisms of action.[6] This guide will explore the tangible outcomes of this strategy in key therapeutic areas.

Synthetic Strategies: Building the Core Scaffold

The synthesis of this compound analogs is a critical aspect of their development. The general and most common approach involves the reaction of a pyridine-2-sulfonyl chloride intermediate with a primary or secondary amine. This foundational reaction allows for the introduction of a wide variety of substituents on the sulfonamide nitrogen, enabling extensive exploration of the structure-activity relationship.

Experimental Protocol: General Synthesis of N-Substituted Pyridine-2-sulfonamides

This protocol describes a standard, self-validating method for synthesizing this compound analogs. The key to validation lies in rigorous purification and characterization at each step.

Objective: To synthesize a library of N-substituted this compound analogs for biological screening.

Materials:

  • Pyridine-2-sulfonyl chloride

  • A diverse set of primary and secondary amines

  • Anhydrous dichloromethane (DCM) or similar aprotic solvent

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) as a base

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amine (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add the base (e.g., TEA, 1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature. The base is crucial to neutralize the HCl generated during the reaction, driving the reaction to completion.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve pyridine-2-sulfonyl chloride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C (ice bath). The slow, cooled addition helps to control the exothermic nature of the reaction and minimize side-product formation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress is monitored by TLC. A self-validating approach involves running a co-spot of the starting material and the reaction mixture to confirm the consumption of the limiting reagent.

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution (to remove any remaining acid), and brine. Each wash removes specific impurities, ensuring a cleaner crude product.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound analog.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[6] The consistency of data across these techniques validates the identity of the synthesized compound.

Therapeutic Applications and Mechanisms of Action

This compound analogs have demonstrated significant potential in several key therapeutic areas. Their efficacy is rooted in their ability to interact with a variety of biological targets.

Anticancer Activity

The fight against cancer is a primary area where these analogs show promise, acting through multiple mechanisms.[7]

  • Cyclooxygenase-2 (COX-2) Inhibition: Certain pyridine acyl sulfonamide derivatives have been identified as potent and selective COX-2 inhibitors.[8] COX-2 is an enzyme often overexpressed in tumors, contributing to inflammation and cell proliferation. By inhibiting COX-2, these compounds can suppress tumor growth. For instance, one study identified a compound (compound 23) with a COX-2 inhibitory IC₅₀ of 0.8 µM, which also showed significant antiproliferative activity against various cancer cell lines.[8]

  • Tubulin Polymerization Inhibition: The cytoskeleton, particularly microtubules formed from tubulin, is a validated target for anticancer drugs. Some sulfonamide-functionalized pyridine carbothioamides act as potent tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[9] Analogs 3 and 5 in one study demonstrated stronger cytotoxicity than the reference drug colchicine against MCF-7, PC3, and HepG2 cancer cells.[9]

  • Kinase Inhibition: Signaling pathways driven by kinases are often dysregulated in cancer. Pyridine-pyrimidine-sulfonamide hybrids have been developed as potent inhibitors of kinases like Bruton's tyrosine kinase (BTK) and polo-like-kinase 4 (PLK4), which are crucial for the survival and proliferation of certain cancer cells.[10]

  • Carbonic Anhydrase (CA) Inhibition: Sulfonamides are the most important class of inhibitors for carbonic anhydrases, particularly isoforms like CA IX and XII which are overexpressed in hypoxic tumors and contribute to cancer cell survival.[10]

The diagram below illustrates the mechanism by which this compound analogs can exert their anti-inflammatory and anticancer effects through the inhibition of the COX-2 enzyme.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins isomerized to Inflammation Inflammation Tumor Growth Pain Prostaglandins->Inflammation Analog This compound Analog Analog->COX2 inhibits

Caption: COX-2 inhibition by this compound analogs blocks prostaglandin synthesis.

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of selected this compound analogs from various studies.

Compound IDCancer Cell LineTarget/MechanismIC₅₀ (µM)Reference
Compound 23 B16-F10 (Melanoma)COX-2 Inhibition2.8[8]
Compound 23 HepG2 (Liver)COX-2 Inhibition1.2[8]
Compound 23 MCF-7 (Breast)COX-2 Inhibition1.8[8]
Compound 3 MCF-7 (Breast)Tubulin Inhibition1.2-9.1 (range)[9]
Compound 5 PC-3 (Prostate)Tubulin Inhibition1.2-9.1 (range)[9]
Hybrid 48 TMD8 (Lymphoma)BTK Inhibition0.0039[10]
Quinoline-Sulfonamide 10i MCF-7 (Breast)Not Specified0.22[11]
Antimicrobial Activity

Building on the historical success of sulfa drugs, novel this compound analogs have been developed and tested for their antimicrobial properties. These compounds have shown activity against a spectrum of pathogens.

  • Mechanism of Action: Like traditional sulfonamides, many of these analogs are thought to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. By blocking this pathway, they prevent bacterial growth and replication.[4] Some derivatives may also target other essential enzymes like dihydrofolate reductase (DHFR).[12]

  • Spectrum of Activity: Studies have demonstrated the efficacy of these compounds against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumonia) bacteria.[12][13] Certain compounds have exhibited higher inhibition zones than established antibiotics like ampicillin and sulfadiazine against specific strains.[12] Additionally, antifungal potential against strains like Candida albicans has been reported.[14]

Neurodegenerative Diseases

The multifactorial nature of neurodegenerative diseases like Alzheimer's disease (AD) presents a significant challenge for drug development. This compound analogs are emerging as promising multi-target agents in this area.[15]

  • Cholinesterase Inhibition: A key strategy in managing AD is to increase the levels of the neurotransmitter acetylcholine by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Several pyridine sulfonamide derivatives have been shown to be effective inhibitors of these enzymes.[15][16]

  • Amyloid Aggregation Inhibition: The aggregation of amyloid-beta (Aβ) peptides is a central pathological event in AD. Sulfonamides have been identified as potent modulators of this process, capable of inhibiting fibril formation.[17]

  • Neuroprotection: Some bipyridine sulfonamide derivatives have demonstrated neuroprotective activity against oxidative stress-induced cell death in neuronal cell lines, with EC₅₀ values in the nanomolar range.[18]

This diagram outlines a typical workflow for the discovery and preclinical evaluation of this compound analogs as potential treatments for Alzheimer's Disease.

Drug_Discovery_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization Design Target Identification (e.g., AChE, Aβ) Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Confirmation (NMR, HRMS) Synthesis->Characterization Enzyme_Assay Enzyme Inhibition Assays (AChE, BChE) Characterization->Enzyme_Assay Aggregation_Assay Aβ Aggregation Assay (ThT Fluorescence) Characterization->Aggregation_Assay Cell_Assay Neuroprotection Assay (SH-SY5Y cells) Characterization->Cell_Assay SAR SAR Studies Enzyme_Assay->SAR Aggregation_Assay->SAR Cell_Assay->SAR ADME In Silico ADME Prediction SAR->ADME ADME->Synthesis Iterative Redesign

Caption: A multi-stage workflow for developing this compound analogs for AD.

Structure-Activity Relationship (SAR) Insights

The therapeutic efficacy of this compound analogs is highly dependent on the nature and position of substituents on both the pyridine ring and the sulfonamide nitrogen. Analyzing SAR provides a rational basis for designing more potent and selective compounds.

  • Anticancer Activity: For pyridine carbothioamides targeting tubulin, introducing electron-withdrawing groups (like fluorine) or electron-donating groups (like methoxy) at specific positions on the N-phenyl ring significantly impacts cytotoxicity. Lipophilic derivatives often prove to be stronger cytotoxic agents with enhanced drug-likeness.[9]

  • Antidiabetic Activity: In a series of sulfonamide derivatives tested for α-amylase and α-glucosidase inhibition, the presence of different heterocyclic rings attached via an imine linker to the sulfonamide core led to varied inhibitory potential. This highlights the importance of the entire molecular architecture, not just the core scaffold.[19]

  • General Observations: A recurring theme is that substitutions on the N-phenyl ring of the sulfonamide moiety are critical. Para-substituted derivatives often show different activity profiles compared to meta- or ortho-substituted ones, likely due to altered electronic properties and steric fit within the target's binding pocket.[7]

Conclusion and Future Directions

This compound analogs represent a highly versatile and promising scaffold in modern drug discovery. The wealth of research demonstrates their significant therapeutic potential as anticancer, antimicrobial, and neuroprotective agents. The ability to readily synthesize a wide array of derivatives allows for meticulous fine-tuning of their pharmacological properties.

Future research should focus on several key areas:

  • Multi-Target Ligands: Leveraging the scaffold's versatility to design single molecules that can modulate multiple targets simultaneously, which is particularly relevant for complex diseases like cancer and Alzheimer's.[15]

  • Improving Pharmacokinetics: While many analogs show excellent in vitro potency, their development into viable drugs requires favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Future design iterations must co-optimize potency and drug-likeness.

  • Elucidating Novel Mechanisms: While some mechanisms of action are well-understood (e.g., COX-2 inhibition), further studies are needed to uncover the full spectrum of biological targets for this class of compounds, potentially revealing new therapeutic opportunities.

By integrating rational design, robust synthetic chemistry, and comprehensive biological evaluation, the full therapeutic potential of this compound analogs can be realized, paving the way for the next generation of innovative medicines.

References

In Silico Studies and Molecular Modeling of Pyridine-2-Sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine-2-sulfonamide scaffold is a privileged motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the in silico studies and molecular modeling approaches that have been instrumental in the development and optimization of this compound derivatives as potent therapeutic agents. We delve into the key biological targets, summarize the quantitative structure-activity relationship (QSAR) data, and provide detailed experimental and computational protocols to facilitate further research in this promising area of drug discovery.

Introduction

This compound and its derivatives have garnered significant attention in the field of drug discovery due to their versatile pharmacological profile. These compounds have been investigated for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1] A primary mechanism of action for many of these derivatives is the inhibition of key enzymes, such as carbonic anhydrases (CAs), cyclooxygenase-2 (COX-2), and various kinases.[2] The sulfonamide group plays a crucial role in the biological activity, often acting as a zinc-binding group in metalloenzymes.[3]

Computational methods, including molecular docking, molecular dynamics (MD) simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, have become indispensable tools in the rational design of novel this compound-based inhibitors.[4][5] These in silico techniques provide valuable insights into the molecular interactions between the ligands and their biological targets, guiding the synthesis of more potent and selective compounds. This guide will explore the multifaceted aspects of this compound research, with a focus on the integration of computational and experimental approaches.

Biological Targets and Mechanisms of Action

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] Several isoforms are involved in physiological and pathological processes, making them attractive drug targets. Pyridine-sulfonamide derivatives have been extensively studied as CA inhibitors.[2][3]

  • hCA I and II (Cytosolic Isoforms): Inhibition of these isoforms is relevant for conditions like glaucoma.

  • hCA IX and XII (Transmembrane, Tumor-Associated Isoforms): These isoforms are often overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[2][7][8] Targeting these isoforms is a promising strategy for cancer therapy.[6]

Anticancer Activity

Beyond carbonic anhydrase inhibition, this compound derivatives have demonstrated anticancer activity through various other mechanisms:

  • Cyclooxygenase-2 (COX-2) Inhibition: Some derivatives have shown potent inhibitory activity against COX-2, an enzyme involved in inflammation and carcinogenesis.

  • VEGFR-2 Inhibition: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is another mechanism by which these compounds can exert their antitumor effects.[9]

  • PI3K/AKT/mTOR Pathway: This signaling pathway is frequently over-activated in cancer, and its modulation by pyridine-sulfonamide derivatives has been explored.[10][11][12]

Antimicrobial and Antiviral Activity

Certain this compound derivatives have exhibited promising activity against various bacterial, fungal, and viral pathogens.[1][11]

Quantitative Data Presentation

The following tables summarize the biological activity of selected this compound derivatives from various studies.

Table 1: Carbonic Anhydrase Inhibitory Activity of Pyrazolo[4,3-c]pyridine Sulfonamides [2]

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
1f Potent6.6--
1k Potent5.6-12.2 (Selective)
AAZ (Acetazolamide) -12.1-5.7

Table 2: COX-2 Inhibitory and Antiproliferative Activity of a Pyridine Acyl Sulfonamide Derivative

CompoundCOX-2 IC50 (µM)B16-F10 IC50 (µM)HepG2 IC50 (µM)MCF-7 IC50 (µM)RAW 264.7 (PGE2) IC50 (µM)
23 0.82.81.21.80.15

Table 3: Anticancer and VEGFR-2 Inhibitory Activity of a Pyridine-Sulfonamide Hybrid [9]

CompoundMean Inhibition (60 cell lines)GI50 Range (µM)VEGFR-2 IC50 (µM)
VIIb 91.67%1.06-8.923.6
Sorafenib --4.8

Experimental and Computational Protocols

Synthesis of this compound Derivatives

A general method for the synthesis of pyridine-based sulfonamides involves the reaction of an appropriate aminopyridine with a sulfonyl chloride in a suitable solvent.[9][13]

General Protocol:

  • Dissolve the aminopyridine (1 equivalent) in a solvent such as dichloromethane or pyridine.

  • Cool the solution in an ice bath.

  • Slowly add the desired sulfonyl chloride (1.1-1.2 equivalents).

  • Stir the reaction mixture at room temperature for a specified time (e.g., 2-6 hours).

  • Remove the solvent under reduced pressure.

  • Wash the residue with water and purify by recrystallization or column chromatography.

In Vitro Biological Assays

This method measures the kinetics of the CO2 hydration reaction catalyzed by carbonic anhydrase.

Protocol:

  • Prepare two buffered solutions. Solution A contains a pH indicator (e.g., pyranine) at a specific pH. Solution B is saturated with CO2.

  • Rapidly mix equal volumes of both solutions in a stopped-flow spectrophotometer.

  • The mixing results in a pH jump, and the subsequent pH change due to the enzymatic hydration of CO2 is monitored by the change in the absorbance or fluorescence of the pH indicator over time.

  • The initial rate of the reaction is determined from the slope of the signal change.

  • To determine the inhibitory activity, the assay is performed in the presence of varying concentrations of the inhibitor, and the IC50 or Ki values are calculated.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Incubate the cells for 1.5 hours at 37°C.

  • Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.

  • Incubate for 15 minutes at 37°C with shaking.

  • Measure the absorbance at 492 nm using a microplate reader.

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.

Protocol:

  • Prepare a master mixture containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1).

  • Add the master mixture to the wells of a 96-well plate.

  • Add the test compound (inhibitor) at various concentrations.

  • Initiate the kinase reaction by adding recombinant human VEGFR-2 enzyme.

  • Incubate the plate at 30°C for 45 minutes.

  • Stop the reaction and measure the amount of ATP consumed using a luminescence-based reagent like Kinase-Glo®.

  • The inhibitory activity is determined by the reduction in luminescence compared to a control without the inhibitor.

In Silico Modeling

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Protocol using AutoDock Vina: [14]

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogen atoms and assign partial charges.

    • Convert the protein file to the PDBQT format.

  • Ligand Preparation:

    • Draw the 2D structure of the this compound derivative and convert it to a 3D structure.

    • Minimize the energy of the ligand using a suitable force field.

    • Assign Gasteiger charges and define the rotatable bonds.

    • Convert the ligand file to the PDBQT format.

  • Grid Box Generation:

    • Define a grid box that encompasses the active site of the protein.

  • Docking Execution:

    • Run AutoDock Vina, specifying the prepared protein, ligand, and grid box parameters.

  • Analysis:

    • Analyze the predicted binding poses and their corresponding binding affinities (docking scores).

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions).

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.

General Workflow:

  • Use the best-docked pose from the molecular docking study as the starting structure.

  • Solvate the complex in a water box and add counter-ions to neutralize the system.

  • Perform energy minimization to remove steric clashes.

  • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

  • Run the production MD simulation for a sufficient duration (e.g., 100 ns).

  • Analyze the trajectory to study the stability of the complex, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and specific intermolecular interactions.

ADMET prediction helps to assess the drug-likeness and pharmacokinetic properties of the compounds.

Protocol using SwissADME: [15][16][17]

  • Access the SwissADME web server.

  • Provide the chemical structure of the this compound derivative as a SMILES string or by drawing it in the provided editor.

  • Run the prediction.

  • Analyze the output, which includes physicochemical properties, lipophilicity, water-solubility, pharmacokinetic properties (e.g., GI absorption, BBB permeation), drug-likeness (e.g., Lipinski's rule of five), and medicinal chemistry friendliness.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives.

experimental_workflow cluster_design In Silico Design & Screening cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_optimization Lead Optimization ligand_design Ligand Design (this compound scaffold) virtual_screening Virtual Screening ligand_design->virtual_screening docking Molecular Docking virtual_screening->docking admet ADMET Prediction docking->admet synthesis Synthesis of Derivatives admet->synthesis purification Purification & Characterization synthesis->purification in_vitro In Vitro Assays (Enzyme Inhibition, Cytotoxicity) purification->in_vitro in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo sar SAR Analysis in_vitro->sar lead_opt Lead Optimization sar->lead_opt lead_opt->ligand_design

Caption: A typical workflow for in silico drug design and development.

pi3k_pathway rtk Receptor Tyrosine Kinase (e.g., VEGFR-2) pi3k PI3K rtk->pi3k pip2 PIP2 pi3k->pip2 pip3 PIP3 pip2->pip3 phosphorylates pdk1 PDK1 pip3->pdk1 akt AKT pdk1->akt activates mtor mTOR akt->mtor activates proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation inhibitor Pyridine-Sulfonamide Inhibitor inhibitor->rtk inhibitor->pi3k

Caption: The PI3K/AKT/mTOR signaling pathway and potential points of inhibition.

caix_hypoxia hypoxia Tumor Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a ca9_gene CA9 Gene Transcription hif1a->ca9_gene caix Carbonic Anhydrase IX (CAIX) Expression ca9_gene->caix co2_h2o CO2 + H2O caix->co2_h2o h_hco3 H+ + HCO3- co2_h2o->h_hco3 catalyzes acidosis Extracellular Acidosis h_hco3->acidosis invasion Tumor Invasion & Metastasis acidosis->invasion inhibitor Pyridine-Sulfonamide Inhibitor inhibitor->caix

Caption: The role of Carbonic Anhydrase IX in the tumor hypoxia response.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The integration of in silico modeling with traditional medicinal chemistry and biological testing has significantly accelerated the drug discovery process for this class of compounds. This technical guide has provided a comprehensive overview of the key targets, quantitative data, and detailed methodologies that are essential for researchers in this field. The continued application of these advanced computational and experimental techniques holds great promise for the development of next-generation this compound-based drugs with improved efficacy and safety profiles.

References

The Dawn of a New Therapeutic Era: A Technical History of the Pyridine-2-Sulfonamide Pharmacophore

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide explores the discovery and history of the pyridine-2-sulfonamide pharmacophore, a cornerstone in modern medicinal chemistry. From its revolutionary inception as a life-saving antibacterial agent to its contemporary applications in diverse therapeutic areas, this document provides researchers, scientists, and drug development professionals with a comprehensive historical and technical perspective on this critical chemical scaffold.

The journey of the this compound pharmacophore began in the late 1930s, a pivotal era in the fight against bacterial infections. Building on the groundbreaking discovery of sulfonamide antibacterials, researchers at the British firm May & Baker Ltd. embarked on a quest for more effective and less toxic derivatives. This endeavor culminated in the synthesis of sulfapyridine, the first drug to incorporate the this compound core, which proved to be a landmark achievement in medical history.

The Genesis of a "Wonder Drug": The Discovery of Sulfapyridine (M&B 693)

The story of the this compound pharmacophore is intrinsically linked to the development of sulfapyridine, known by its code name M&B 693. In 1937, a team of chemists led by Arthur Ewins, with Montague Phillips playing a key role in synthesis, first prepared this novel compound. Their work was a direct extension of the research that established the antibacterial properties of sulfanilamide. The strategic incorporation of a pyridine ring at the 2-position of the sulfonamide nitrogen was a critical innovation that would profoundly impact the field of chemotherapy.

The initial biological evaluation of M&B 693 was conducted by the pathologist Lionel Whitby at the Bland-Sutton Institute of Pathology, Middlesex Hospital in London.[1][2] His seminal in vivo experiments in mice demonstrated the remarkable efficacy of sulfapyridine against pneumococcal and other bacterial infections.[3] These findings were rapidly translated to the clinic, where in 1938, G. Mary Evans and Wilfrid Gaisford conducted clinical trials that showed a dramatic reduction in mortality for patients with lobar pneumonia.[4] The introduction of sulfapyridine marked a turning point in the treatment of this once-fatal disease and solidified the importance of the this compound scaffold as a powerful pharmacophore.

Early Synthetic and Biological Investigations

The pioneering synthesis of sulfapyridine involved the condensation of 2-aminopyridine with p-acetylaminobenzenesulfonyl chloride, followed by the hydrolysis of the acetyl group. This foundational method laid the groundwork for the future development of a vast array of this compound derivatives.

The early understanding of the mechanism of action of sulfapyridine and other sulfonamides was elegantly explained by the Woods-Fildes theory. This theory proposed that these drugs act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid, a vital nutrient for bacterial growth. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the metabolic pathway, leading to a bacteriostatic effect.

The initial focus on the 2-substituted pyridine ring was a result of empirical observation of its superior antibacterial activity compared to other isomers. While early, comprehensive structure-activity relationship (SAR) studies directly comparing the 2-, 3-, and 4-isomers are not extensively documented in readily available literature, the pronounced success of sulfapyridine firmly established the this compound moiety as the key pharmacophore for further development in this class of antibacterials.

Experimental Protocols from the Dawn of the Antibiotic Age

To provide a tangible glimpse into the foundational research, the following sections detail the experimental protocols for the synthesis and biological evaluation of sulfapyridine as inferred from historical accounts and early publications.

Synthesis of Sulfapyridine (N'-(2-pyridyl)sulfanilamide)

This protocol is based on the general synthetic strategy employed for early sulfonamides.

Step 1: Acetylation of Sulfanilamide

  • Sulfanilamide is reacted with acetic anhydride in a suitable solvent, such as pyridine or acetic acid.

  • The mixture is heated to ensure complete acetylation of the aniline amino group, affording p-acetylaminobenzenesulfonamide.

  • The product is isolated by precipitation in water and purified by recrystallization.

Step 2: Chlorosulfonation of p-Acetylaminobenzenesulfonamide

  • The dried p-acetylaminobenzenesulfonamide is treated with chlorosulfonic acid in excess.

  • The reaction mixture is heated to facilitate the formation of p-acetylaminobenzenesulfonyl chloride.

  • The reaction is quenched by carefully pouring the mixture onto crushed ice, causing the sulfonyl chloride to precipitate.

  • The crude product is filtered, washed with cold water, and dried.

Step 3: Condensation with 2-Aminopyridine

  • The p-acetylaminobenzenesulfonyl chloride is dissolved in a suitable solvent, such as pyridine.

  • 2-Aminopyridine is added to the solution, and the mixture is heated to effect the condensation reaction.

  • After the reaction is complete, the mixture is poured into water to precipitate the N-acetylated sulfapyridine.

  • The product is collected by filtration and washed.

Step 4: Hydrolysis of the Acetyl Group

  • The N-acetylated sulfapyridine is suspended in an aqueous solution of sodium hydroxide.

  • The mixture is heated to hydrolyze the acetyl protecting group.

  • The solution is then neutralized with acid to precipitate the final product, sulfapyridine.

  • The sulfapyridine is purified by recrystallization from a suitable solvent, such as aqueous ethanol.

In Vivo Evaluation of Antibacterial Activity (Mouse Protection Test)

This protocol is a generalized representation of the type of in vivo experiments conducted by Whitby to assess the efficacy of sulfapyridine.

  • Animal Model: Mice are used as the experimental animal model.

  • Bacterial Challenge: Mice are infected intraperitoneally with a lethal dose of a virulent strain of bacteria, such as Streptococcus pneumoniae.

  • Drug Administration: The test compound, sulfapyridine, is administered orally or subcutaneously to the infected mice at various doses and time intervals relative to the bacterial challenge.

  • Control Groups: Control groups of infected mice receive a placebo or no treatment.

  • Observation Period: The mice are observed for a defined period, typically 7-14 days.

  • Endpoint: The primary endpoint is the survival rate of the treated mice compared to the control group.

  • Data Analysis: The dose at which 50% of the animals are protected from lethal infection (the 50% effective dose or ED50) is calculated to quantify the potency of the compound.

Quantitative Data from Early Studies

Bacterial StrainTreatmentDosageSurvival Rate (%)
S. pneumoniae Type IControl (untreated)-0-10%
S. pneumoniae Type ISulfapyridine (M&B 693)Varies (e.g., mg/kg)>70%
S. pneumoniae Type IIControl (untreated)-0-10%
S. pneumoniae Type IISulfapyridine (M&B 693)Varies (e.g., mg/kg)Significant Protection
Streptococcus pyogenesControl (untreated)-0-10%
Streptococcus pyogenesSulfapyridine (M&B 693)Varies (e.g., mg/kg)Significant Protection

Signaling Pathways and Logical Relationships

The initial understanding of the mechanism of action of this compound containing drugs like sulfapyridine can be visualized as a competitive inhibition of a key bacterial metabolic pathway.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydropteroic Acid DHPS->DHF Catalyzes THF Tetrahydrofolic Acid DHF->THF Further Synthesis DNA_RNA Bacterial DNA/RNA Synthesis THF->DNA_RNA Essential for Sulfapyridine Sulfapyridine Sulfapyridine->DHPS Competitive Inhibitor

References

An In-depth Technical Guide to Pyridine-2-Sulfonamide Interactions with Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interactions between pyridine-2-sulfonamide derivatives and their protein targets. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in the field of medicinal chemistry and pharmacology. This document delves into the quantitative analysis of these interactions, detailed experimental protocols for their characterization, and the visualization of the signaling pathways involved.

Introduction to this compound Derivatives

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] These activities include, but are not limited to, anticancer, antiviral, and anti-inflammatory effects.[3][4] The versatility of this scaffold allows for synthetic modifications that can fine-tune the compound's affinity and selectivity for various protein targets, making it a cornerstone in modern drug discovery.[5]

Key Protein Targets and Quantitative Interaction Data

This compound derivatives have been shown to interact with several important classes of protein targets, including carbonic anhydrases, kinases, and matrix metalloproteinases (MMPs). The following tables summarize the quantitative data for these interactions, providing a basis for structure-activity relationship (SAR) studies and the rational design of more potent and selective inhibitors.

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[6] Certain isoforms, such as CA IX and CA XII, are overexpressed in various tumors and are implicated in cancer progression, making them attractive therapeutic targets.[6][7][8] Pyridine-sulfonamide derivatives have been extensively studied as CA inhibitors.[8]

CompoundTarget IsoformInhibition Constant (Kᵢ) (nM)Reference
Pyridine-3-sulfonamide derivative 1hCA I169[9]
Pyridine-3-sulfonamide derivative 1hCA II58.5[9]
Pyridine-3-sulfonamide derivative 1hCA IX19.5[9]
Pyridine-3-sulfonamide derivative 1hCA XII16.8[9]
Pyrazolo[4,3-c]pyridine sulfonamide 1fhCA II6.6[10]
Pyrazolo[4,3-c]pyridine sulfonamide 1khCA II5.6[10]
Acetazolamide (Standard)hCA II12.1[10]
Kinase Inhibitors

Kinases are a large family of enzymes that play critical roles in cell signaling pathways by catalyzing the phosphorylation of specific substrates.[11][12][13] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[11][12][13] Pyridine-sulfonamide based compounds have been developed as potent kinase inhibitors, targeting key players in oncogenic signaling cascades such as VEGFR-2 and LRRK2.[14][15]

CompoundTarget KinaseIC₅₀ (nM)Reference
Pyridine-2-carboxamide analogue 19HPK1-[16]
Pyrrolopyridine-pyridone analogue 2Met Kinase1.8[15]
Pyrrolopyridine-pyridone analogue 2Flt-34[15]
Pyrrolopyridine-pyridone analogue 2VEGFR-227[15]
1H-Pyrazole Biaryl Sulfonamide 8GS-LRRK215[14]
1H-Pyrazole Biaryl Sulfonamide 5GS-LRRK250[14]
Matrix Metalloproteinase (MMP) Inhibitors

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[17][18] Their activity is crucial for physiological processes like tissue remodeling, but their overexpression is associated with diseases such as cancer and arthritis.[17][18][19] Pyridine-containing compounds have been investigated as MMP inhibitors.[20]

CompoundTarget MMP% Inhibition (at given concentration)Reference
[10]pyN₅MMP-2/9100% (at ≥ 10 µM in CM2D)[20]
[21]pyN₅MMP-2/9100% (at ≥ 7.5 µM in CM2D/3D)[20]
ARP-100 (Known Inhibitor)MMP-2/9Incomplete inhibition[20]

Experimental Protocols

The characterization of this compound interactions with their protein targets relies on a variety of biophysical and structural biology techniques. This section provides detailed methodologies for three key experiments: X-ray crystallography, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC).

X-ray Crystallography of Protein-Ligand Complexes

X-ray crystallography provides high-resolution three-dimensional structures of protein-ligand complexes, offering detailed insights into the binding mode and specific interactions.[9][22][23]

Methodology: Co-crystallization

  • Protein Expression and Purification: Express the target protein using a suitable expression system (e.g., E. coli, insect, or mammalian cells) and purify to >95% homogeneity using affinity, ion-exchange, and size-exclusion chromatography.

  • Complex Formation: Incubate the purified protein with a 5- to 10-fold molar excess of the this compound derivative. The incubation time can range from 30 minutes to overnight at 4°C.

  • Crystallization Screening: Set up crystallization trials using the vapor diffusion method (hanging or sitting drop). Screen a wide range of commercially available and in-house crystallization screens at different temperatures (e.g., 4°C and 20°C).

  • Crystal Optimization: Optimize initial crystal hits by varying the precipitant concentration, pH, and temperature, and by using additives. Microseeding can be employed to improve crystal size and quality.

  • Data Collection: Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data and solve the structure by molecular replacement using a known structure of the target protein as a search model. Refine the protein-ligand complex structure and validate its quality.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics (association and dissociation rates) and affinity of a ligand to an immobilized protein.[10][23][24][25][26]

Methodology:

  • Sensor Chip Preparation: Select an appropriate sensor chip (e.g., CM5 for amine coupling). Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Ligand Immobilization: Immobilize the purified target protein onto the activated sensor chip surface via amine coupling to a target density (e.g., 2000-5000 RU). Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl.

  • Analyte Preparation: Prepare a series of dilutions of the this compound derivative in running buffer (e.g., HBS-EP+). The concentration range should typically span from 10-fold below to 10-fold above the expected KD.

  • Binding Analysis: Inject the different concentrations of the analyte over the immobilized ligand surface and a reference flow cell (without immobilized ligand) at a constant flow rate. Monitor the change in response units (RU) over time to generate sensorgrams.

  • Regeneration: After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the protein-ligand interaction without denaturing the immobilized protein (e.g., a short pulse of low pH glycine or high salt buffer).

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[12][13][18]

Methodology:

  • Sample Preparation: Dialyze the purified protein and dissolve the this compound derivative in the same buffer to avoid buffer mismatch effects. Degas both solutions immediately before the experiment to prevent air bubbles.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C). Fill the sample cell (typically ~200-1400 µL) with the protein solution (e.g., 10-50 µM) and the injection syringe (typically ~40-250 µL) with the ligand solution (e.g., 100-500 µM, typically 10-20 fold higher than the protein concentration).

  • Titration: Perform a series of small injections (e.g., 2-10 µL) of the ligand into the protein solution while stirring. Allow the system to reach equilibrium between injections.

  • Control Experiments: Perform control titrations by injecting the ligand into the buffer and the buffer into the protein solution to determine the heats of dilution.

  • Data Analysis: Integrate the heat flow for each injection and subtract the heat of dilution. Plot the resulting heat changes against the molar ratio of ligand to protein. Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, n, and ΔH. The change in entropy (ΔS) can then be calculated.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways modulated by this compound derivatives and the workflows of the experimental protocols described above.

Signaling Pathways

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Inhibitor This compound Kinase Inhibitor Inhibitor->VEGFR2 Inhibition Raf Raf PKC->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Proliferation Cell Proliferation, Migration, Survival mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR-2 signaling pathway and its inhibition.

MMP_Signaling_Pathway ProMMP2 Pro-MMP-2 MMP2 Active MMP-2 ProMMP2->MMP2 Activation ECM Extracellular Matrix (e.g., Collagen) MMP2->ECM Inhibitor This compound MMP Inhibitor Inhibitor->MMP2 Inhibition Degradation ECM Degradation ECM->Degradation GrowthFactors Release of Growth Factors (e.g., VEGF) Degradation->GrowthFactors Invasion Tumor Invasion and Angiogenesis Degradation->Invasion GrowthFactors->Invasion

Caption: MMP-2 signaling cascade in cancer invasion.

CAIX_Signaling_Pathway Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a CAIX_exp CAIX Expression HIF1a->CAIX_exp CAIX Carbonic Anhydrase IX CAIX_exp->CAIX HCO3_H HCO₃⁻ + H⁺ CAIX->HCO3_H Inhibitor This compound CA Inhibitor Inhibitor->CAIX Inhibition CO2_H2O CO₂ + H₂O CO2_H2O->CAIX pHe_acid Extracellular Acidosis HCO3_H->pHe_acid pHi_alk Intracellular Alkalinization HCO3_H->pHi_alk Survival Tumor Cell Survival and Proliferation pHe_acid->Survival pHi_alk->Survival

Caption: Carbonic Anhydrase IX downstream signaling.

Experimental Workflows

XRay_Crystallography_Workflow start Start protein_prep Protein Expression & Purification start->protein_prep complex_form Protein-Ligand Complex Formation protein_prep->complex_form cryst_screen Crystallization Screening complex_form->cryst_screen cryst_opt Crystal Optimization cryst_screen->cryst_opt data_collect X-ray Data Collection cryst_opt->data_collect struct_solve Structure Solution & Refinement data_collect->struct_solve end End struct_solve->end

Caption: X-ray crystallography workflow.

SPR_Workflow start Start chip_prep Sensor Chip Preparation start->chip_prep ligand_immob Ligand (Protein) Immobilization chip_prep->ligand_immob analyte_prep Analyte (Ligand) Preparation ligand_immob->analyte_prep binding_analysis Binding Analysis (Association/Dissociation) analyte_prep->binding_analysis regeneration Surface Regeneration binding_analysis->regeneration data_analysis Data Analysis (Kinetic Fitting) binding_analysis->data_analysis regeneration->binding_analysis Repeat for each concentration end End data_analysis->end

Caption: Surface plasmon resonance workflow.

ITC_Workflow start Start sample_prep Sample Preparation (Protein & Ligand) start->sample_prep instrument_setup Instrument Setup & Equilibration sample_prep->instrument_setup titration Titration (Ligand into Protein) instrument_setup->titration control_exp Control Experiments (Heats of Dilution) titration->control_exp data_analysis Data Analysis (Isotherm Fitting) control_exp->data_analysis end End data_analysis->end

Caption: Isothermal titration calorimetry workflow.

Conclusion

The this compound scaffold continues to be a highly valuable starting point for the development of potent and selective inhibitors of a diverse range of protein targets. This technical guide has provided a consolidated resource of quantitative interaction data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental procedures. It is intended to aid researchers in the rational design and characterization of novel this compound-based therapeutic agents. The combination of robust quantitative analysis and a deep understanding of the molecular interactions will be crucial for advancing these promising compounds through the drug discovery pipeline.

References

Methodological & Application

Scalable Synthesis Protocol for Pyridine-2-sulfonamide: An Application Note for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyridine-2-sulfonamide and its derivatives are crucial structural motifs in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] These compounds exhibit a wide range of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2][3][4] The development of efficient and scalable synthesis protocols for pyridine-2-sulfonamides is therefore of significant interest to the pharmaceutical and agrochemical industries for the creation of novel drugs and pesticides.[5][6] This application note provides a detailed, scalable protocol for the synthesis of a key intermediate, 6-bromothis compound, which can be further functionalized.[7] The protocol is based on a one-pot transformation that is efficient and suitable for large-scale production.[7][8]

Experimental Protocol: Scalable Synthesis of 6-Bromothis compound

This protocol is adapted from an efficient and scalable synthesis method and is suitable for large-scale preparation.[7] The procedure involves a halogen-metal exchange followed by reaction with sulfuryl chloride and subsequent amidation.[7]

Materials and Reagents:

  • 2,6-Dibromopyridine

  • Isopropylmagnesium chloride (i-PrMgCl) in Tetrahydrofuran (THF)

  • Sulfuryl chloride (SO₂Cl₂)

  • Aqueous ammonia (NH₄OH)

  • Tetrahydrofuran (THF), anhydrous

  • Toluene

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

  • Rotary evaporator

  • Chromatography supplies

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, dissolve 2,6-dibromopyridine in anhydrous THF.

  • Grignard Reaction (Halogen-Metal Exchange): Cool the solution to -15 °C. Slowly add a solution of isopropylmagnesium chloride (i-PrMgCl) in THF via the dropping funnel while maintaining the internal temperature below -10 °C. Stir the resulting mixture at this temperature for 1 hour.

  • Chlorosulfonylation: In a separate flask, prepare a solution of sulfuryl chloride (SO₂Cl₂) in anhydrous THF. Cool this solution to -15 °C. Slowly add the previously prepared Grignard reagent to the sulfuryl chloride solution, again ensuring the internal temperature remains below -10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Amidation: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add aqueous ammonia. Stir the mixture vigorously for 1 hour at room temperature.

  • Work-up and Extraction: Quench the reaction by adding water. Acidify the mixture with hydrochloric acid (e.g., 2 M HCl) to a pH of approximately 3. Extract the aqueous layer with toluene. Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude 6-bromothis compound by column chromatography on silica gel or by recrystallization to yield the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the scalable synthesis of 6-bromothis compound, based on reported literature.[7]

StepReagent/ParameterSpecificationYield (%)
Halogen-Metal Exchange 2,6-Dibromopyridine1.0 equivalent-
i-PrMgCl in THF1.1 equivalents
Temperature-15 °C to -10 °C
Reaction Time1 hour
Chlorosulfonylation Grignard Reagent1.0 equivalent-
Sulfuryl chloride (SO₂Cl₂)1.2 equivalents
Temperature-15 °C to room temperature
Reaction Time1-2 hours at room temperature
Amidation Sulfonyl Chloride Intermediate1.0 equivalent-
Aqueous AmmoniaExcess
Temperature0 °C to room temperature
Reaction Time1 hour
Overall Final Product 6-Bromothis compound ~70-80%

Visualizations

Experimental Workflow Diagram

Scalable_Synthesis_Workflow cluster_synthesis Scalable Synthesis of 6-Bromothis compound start Start: 2,6-Dibromopyridine in THF grignard Halogen-Metal Exchange - i-PrMgCl - (-15 to -10 °C) start->grignard chlorosulfonylation Chlorosulfonylation - SO2Cl2 - (-15 °C to RT) grignard->chlorosulfonylation amidation Amidation - Aqueous NH3 - (0 °C to RT) chlorosulfonylation->amidation workup Work-up & Extraction - HCl, Toluene, NaHCO3 amidation->workup purification Purification - Chromatography or Recrystallization workup->purification end Final Product: 6-Bromothis compound purification->end

Caption: Workflow for the scalable synthesis of 6-bromothis compound.

Alternative Synthesis Route

A common alternative method for the synthesis of pyridine sulfonamides involves the direct sulfonylation of aminopyridines.[9] For instance, N-(pyridin-2-yl)benzenesulfonamide can be synthesized by reacting 2-aminopyridine with benzenesulfonyl chloride in the presence of pyridine.[9][10] While straightforward, the scalability of this method may depend on the availability and cost of the starting aminopyridine. The Chichibabin reaction, the reaction of pyridine with sodium amide, is a common method for producing 2-aminopyridine.[11]

Alternative_Synthesis cluster_alternative Alternative Synthesis of Pyridine Sulfonamides start 2-Aminopyridine reaction Sulfonylation - Arylsulfonyl chloride - Pyridine (base) start->reaction product N-(pyridin-2-yl)arylsulfonamide reaction->product

Caption: Alternative synthesis via direct sulfonylation of 2-aminopyridine.

The presented protocol for the synthesis of 6-bromothis compound offers a scalable and efficient route for obtaining this valuable intermediate. The one-pot nature of the reaction, coupled with good yields, makes it an attractive method for industrial applications in drug discovery and development. Researchers and scientists can utilize this protocol as a robust starting point for the synthesis of a diverse library of this compound derivatives for further investigation.

References

Application Notes and Protocols: Pyridine-2-sulfonamide in the Synthesis of Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2-sulfonamide and its derivatives represent a promising class of compounds in the development of novel antibacterial agents. The incorporation of the pyridine ring into the sulfonamide scaffold has been shown to enhance antibacterial activity, broaden the spectrum of activity, and in some cases, overcome existing resistance mechanisms.[1][2][3] Sulfonamides traditionally exert their antibacterial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[4][5][][7] More advanced derivatives have been designed as dual inhibitors, targeting both DHPS and dihydrofolate reductase (DHFR), another key enzyme in the same pathway.[8][9][10][11]

These application notes provide an overview of the synthesis, antibacterial activity, and mechanism of action of this compound based compounds. Detailed experimental protocols for synthesis and antibacterial evaluation are also presented to aid researchers in this field.

Data Presentation

Table 1: Antibacterial Activity of Selected this compound Derivatives
Compound IDStructureTest OrganismMIC (µg/mL)Inhibition Zone (mm)Reference
1 N-(4-Methylpyridin-2-yl)benzenesulfonamideEscherichia coli-18[1]
Staphylococcus aureus-20[1]
2 N-Isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamidePseudomonas aeruginosa125-[12]
Escherichia coli125-[12]
3 N-Isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamidePseudomonas aeruginosa125-[12]
Escherichia coli125-[12]

Note: This table presents a selection of reported data and is not exhaustive. MIC (Minimum Inhibitory Concentration) and Inhibition Zone data are key indicators of antibacterial potency.

Experimental Protocols

Protocol 1: General Synthesis of N-(Pyridin-2-yl)benzenesulfonamide Derivatives

This protocol describes a general method for the synthesis of N-substituted pyridine-2-sulfonamides via the reaction of a 2-aminopyridine derivative with a benzenesulfonyl chloride.[1][13][14][15]

Materials:

  • 2-Aminopyridine derivative (1.0 mmol)

  • Substituted benzenesulfonyl chloride (1.0 mmol)

  • Pyridine (catalyst, ~2 mol%) or other suitable base (e.g., triethylamine)

  • Dichloromethane (CH₂Cl₂) or other suitable solvent (e.g., N,N-dimethylformamide)

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup (if necessary for purification)

Procedure:

  • Dissolve the 2-aminopyridine derivative (1.0 mmol) in dichloromethane (10-20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Add pyridine (~2 mol%) to the solution.

  • Cool the mixture in an ice bath (0-5 °C).

  • Slowly add the substituted benzenesulfonyl chloride (1.0 mmol) to the stirred solution.

  • Allow the reaction mixture to stir at room temperature for 5-6 hours.[3]

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, wash the mixture with deionized water to remove the pyridine catalyst and any water-soluble byproducts.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and Mass Spectrometry.[12][16]

Protocol 2: Determination of Antibacterial Activity by Kirby-Bauer Disk Diffusion Method

This method qualitatively assesses the susceptibility of bacteria to the synthesized compounds.[17]

Materials:

  • Synthesized this compound compounds

  • Sterile paper disks (6 mm diameter)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline solution (0.85% NaCl)

  • McFarland standard (0.5)

  • Sterile swabs

  • Incubator (35-37 °C)

  • Calipers or ruler

Procedure:

  • Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

  • Impregnate sterile paper disks with a known concentration of the synthesized compound dissolved in a suitable solvent (e.g., DMSO). Allow the solvent to evaporate completely.

  • Using a sterile swab, create a uniform lawn of the bacterial inoculum on the surface of an MHA plate.

  • Aseptically place the impregnated disks onto the agar surface.

  • Incubate the plates at 35-37 °C for 16-20 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone indicates greater susceptibility of the bacterium to the compound.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This quantitative method determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.[17]

Materials:

  • Synthesized this compound compounds

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains

  • Sterile saline solution

  • McFarland standard (0.5)

  • Incubator (35-37 °C)

  • Microplate reader (optional)

Procedure:

  • Prepare a stock solution of the synthesized compound in a suitable solvent.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in CAMHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the bacterial suspension.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.

  • Incubate the plate at 35-37 °C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Mandatory Visualizations

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound derivatives act as antibacterial agents by targeting the folic acid biosynthesis pathway, which is crucial for bacterial DNA synthesis and survival.[4][5][][7] They function as competitive inhibitors of dihydropteroate synthase (DHPS) and, in some cases, also dihydrofolate reductase (DHFR).[8][9][10][11]

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DNA DNA Synthesis Tetrahydrofolate->DNA DHPS->Dihydropteroate DHFR->Tetrahydrofolate Sulfonamide This compound Sulfonamide->DHPS Inhibits Sulfonamide->DHFR Inhibits (Dual Action)

Caption: Inhibition of bacterial folic acid synthesis pathway.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel this compound based antibacterial agents.

Workflow cluster_synthesis Synthesis and Characterization cluster_testing Antibacterial Evaluation start Select Starting Materials (2-Aminopyridine & Sulfonyl Chloride) reaction Chemical Synthesis (Protocol 1) start->reaction purification Purification (Recrystallization/Chromatography) reaction->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization screening Preliminary Screening (Kirby-Bauer - Protocol 2) characterization->screening Pure Compound mic MIC Determination (Broth Microdilution - Protocol 3) screening->mic data_analysis Data Analysis and Structure-Activity Relationship mic->data_analysis

Caption: Workflow for antibacterial agent development.

References

Application of Pyridine-2-sulfonamide Derivatives as Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of pyridine-2-sulfonamide derivatives as promising anticancer agents. It includes a summary of their mechanisms of action, quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visualizations of key signaling pathways and experimental workflows.

Introduction

This compound derivatives have emerged as a versatile scaffold in medicinal chemistry for the development of novel anticancer therapeutics.[1] This class of compounds exhibits a broad spectrum of pharmacological activities, including potent antitumor effects.[2][3] Their unique structural features allow for interaction with various biological targets implicated in cancer progression, such as receptor tyrosine kinases, enzymes involved in inflammation and tumorigenesis, and key regulators of cell division.[4][5][6] This document outlines the application of these derivatives, focusing on their role as inhibitors of key oncogenic pathways.

Mechanisms of Action

This compound derivatives exert their anticancer effects through multiple mechanisms, including:

  • Tubulin Polymerization Inhibition: Certain pyridine carbothioamide derivatives functionalized with a sulfonamide moiety act as potent inhibitors of tubulin polymerization.[4] By disrupting microtubule dynamics, these agents arrest the cell cycle in the G2/M phase, leading to apoptotic cell death in cancer cells.[7] Compounds 3 and 5 from one study have been identified as promising lead candidates that target the colchicine-binding site on tubulin.[4]

  • VEGFR-2 Inhibition: Pyridine-sulfonamide hybrids have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2] By blocking VEGFR-2 signaling, these compounds inhibit the formation of new blood vessels that are essential for tumor growth and metastasis. For instance, compound VIIb demonstrated potent VEGFR-2 inhibition with an IC50 value of 3.6 µM.[2]

  • COX-2 Inhibition: A series of pyridine acyl sulfonamide derivatives have been shown to be effective inhibitors of cyclooxygenase-2 (COX-2), an enzyme that is often overexpressed in various cancers and plays a role in inflammation and cell proliferation.[5] Compound 23 from this series exhibited potent COX-2 inhibitory activity and significant antiproliferative effects against several cancer cell lines.[5]

  • Carbonic Anhydrase IX Inhibition: Novel sulfonamide-pyridine hybrids have been designed to target carbonic anhydrase IX (CA IX), a tumor-associated enzyme that is overexpressed in response to hypoxia and contributes to the acidic tumor microenvironment, promoting cancer cell survival and invasion.[6][8] The para-chloro derivative 7 showed high cytotoxic activity against breast cancer cell lines and an IC50 of 253 ± 12 nM against CA IX.[6][9]

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro anticancer activity of representative this compound derivatives against various human cancer cell lines.

Table 1: Cytotoxicity of Sulfonamide-Functionalized Pyridine Carbothioamides (PCAs) [4]

CompoundA549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)PC-3 (Prostate) IC50 (µM)HepG2 (Liver) IC50 (µM)
2 1.2 ± 0.12.5 ± 0.33.1 ± 0.24.5 ± 0.4
3 1.5 ± 0.22.1 ± 0.12.8 ± 0.33.9 ± 0.2
4 7.7 ± 0.69.8 ± 0.811.2 ± 1.013.0 ± 1.1
5 1.8 ± 0.12.9 ± 0.23.5 ± 0.35.1 ± 0.5
6 14.0 ± 1.221.0 ± 1.828.0 ± 2.536.0 ± 3.1
Colchicine 0.02 ± 0.0010.03 ± 0.0020.04 ± 0.0030.05 ± 0.004
Doxorubicin 0.45 ± 0.030.52 ± 0.040.61 ± 0.050.73 ± 0.06

Table 2: Anticancer Activity of Pyridine-Sulfonamide Hybrid VIIb [2]

Cancer Cell LineGI50 (µM)
Renal UO-31 1.06
Leukemia K-562 1.45
Melanoma SK-MEL-5 2.38
Breast MCF7 3.16
Ovarian OVCAR-3 4.71
Prostate PC-3 6.32
Lung NCI-H460 8.92

Table 3: Antiproliferative Activity of Pyridine Acyl Sulfonamide Derivative 23 [5]

Cancer Cell LineIC50 (µM)
B16-F10 (Melanoma) 2.8
HepG2 (Liver) 1.2
MCF-7 (Breast) 1.8

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer potential of this compound derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration of the test compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, PC-3, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plates for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivatives in the complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Tubulin Polymerization Inhibition Assay

Objective: To assess the ability of the test compounds to inhibit the polymerization of tubulin in vitro.

Materials:

  • Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) containing tubulin, GTP, and polymerization buffer.

  • This compound derivatives.

  • Positive control (e.g., colchicine).

  • Negative control (vehicle, e.g., DMSO).

  • 96-well microplate.

  • Spectrophotometer capable of reading absorbance at 340 nm at timed intervals.

Procedure:

  • Prepare solutions of the test compounds and controls in polymerization buffer.

  • On ice, add the reaction components to each well of a pre-chilled 96-well plate in the following order: polymerization buffer, test compound/control, and finally, the tubulin solution.

  • Place the plate in the spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance against time to generate polymerization curves.

  • Compare the curves of the test compounds to the positive and negative controls to determine the inhibitory effect.

Protocol 3: VEGFR-2 Kinase Assay

Objective: To determine the inhibitory activity of the compounds against the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 enzyme.

  • Kinase buffer.

  • ATP.

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1).

  • This compound derivatives.

  • Positive control (e.g., Sorafenib).

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • 384-well plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • Add the VEGFR-2 enzyme, substrate peptide, and test compound to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Objective: To investigate the effect of the test compounds on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cells.

  • This compound derivatives.

  • Phosphate-buffered saline (PBS).

  • 70% ethanol (ice-cold).

  • Propidium iodide (PI) staining solution (containing RNase A).

  • Flow cytometer.

Procedure:

  • Treat cancer cells with the test compounds at their IC50 concentrations for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 5: Apoptosis Assay using Annexin V-FITC/PI Staining

Objective: To detect and quantify apoptosis (early and late stages) induced by the test compounds.[2]

Materials:

  • Cancer cells.

  • This compound derivatives.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Phosphate-buffered saline (PBS).

  • Flow cytometer.

Procedure:

  • Treat cancer cells with the test compounds at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Harvest both the adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Visualizations

The following diagrams illustrate key signaling pathways targeted by this compound derivatives and a general experimental workflow.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Proliferation Cell Proliferation, Survival, Angiogenesis PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits (prevents phosphorylation)

Caption: VEGFR-2 signaling pathway and its inhibition.

COX2_Signaling_Pathway AA Arachidonic Acid COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Tumor Inflammation, Cell Proliferation, Angiogenesis PGE2->Tumor Inhibitor Pyridine Acyl Sulfonamide Derivative Inhibitor->COX2 Inhibits

Caption: COX-2 signaling pathway and its inhibition.

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Design Compound Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Purification->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Enzyme Enzyme Inhibition Assays (e.g., Kinase Assays) Mechanism->Enzyme CellCycle Cell Cycle Analysis Mechanism->CellCycle Apoptosis Apoptosis Assays Mechanism->Apoptosis Animal Animal Models (e.g., Xenografts) Mechanism->Animal Toxicity Toxicity Studies Animal->Toxicity PKPD Pharmacokinetics/ Pharmacodynamics Animal->PKPD

Caption: General workflow for anticancer drug discovery.

References

Application Notes & Protocols: Development of Antiviral Compounds from Pyridine-2-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the development of antiviral compounds derived from the Pyridine-2-sulfonamide scaffold. It includes a summary of their antiviral activities, detailed experimental protocols for their synthesis and evaluation, and visual representations of key pathways and workflows to guide researchers in this promising area of drug discovery.

Introduction

The pyridine ring is a fundamental heterocyclic structure present in numerous natural products and pharmaceuticals, known for its diverse biological activities.[1][2][3] When functionalized with a sulfonamide group, the resulting pyridine-sulfonamide derivatives have emerged as a significant class of compounds with a broad spectrum of therapeutic potential, including antibacterial, anticancer, and notably, antiviral properties.[4][5][6] This scaffold's versatility allows for a wide range of chemical modifications, enabling the development of compounds with potent activity against various DNA and RNA viruses.[2][3][7] This document outlines the synthesis, in vitro evaluation, and mechanistic insights into these antiviral agents.

Synthesis of Pyridine-Based N-Sulfonamides

A common strategy for synthesizing functionalized pyridine-based sulfonamides involves the reaction of N-cyanoacetoarylsulfonylhydrazide with various electrophiles.[8][9] For example, reaction with 2-(benzo[d]thiazol-2-yl)-3,3-bis(alkylthio)acrylonitriles or 2-(benzo[d]imidazol-2-yl)-3,3-bis(methylthio)-acrylonitriles can yield novel pyridine-based benzothiazole and benzimidazole incorporating sulfonamide moieties.[8][9] Another approach involves the reaction of N-cyanoacetoarylsulfonylhydrazide with 2-cyano-3-ethoxyacrylate in the presence of a sodium alkoxide.[4] This reaction proceeds via the addition of the active methylene group to the C=C bond, followed by ethanol elimination and cyclization.[4]

A general synthetic workflow is depicted below:

A Starting Materials (e.g., N-cyanoacetoaryl- sulfonylhydrazide, Electrophiles) B Reaction (e.g., Condensation, Cyclization) A->B Mixing & Refluxing C Crude Product B->C D Purification (e.g., Recrystallization, Chromatography) C->D F Final Pyridine-Sulfonamide Derivative D->F E Characterization (e.g., NMR, IR, MS) F->E

Caption: General workflow for the synthesis of Pyridine-Sulfonamide derivatives.

Antiviral Activity

Pyridine-sulfonamide derivatives have demonstrated significant antiviral activity against a range of viruses. The tables below summarize the in vitro efficacy of selected compounds from recent studies.

Table 1: Antiviral Activity of Pyridine-Based Benzothiazole/Benzimidazole Sulfonamides [8]

CompoundVirusIC₅₀ (µg/mL)CC₅₀ (µg/mL)Selectivity Index (SI)Viral Reduction (%)
15c HSV-1902502.78>50
CBV4882502.8450
HAV882502.8453
15d HSV-1902202.44>50
CBV4902202.4450
Acyclovir HSV-1---99.6

Table 2: Antiviral Activity of Benzothiazole-Bearing N-Sulfonamide 2-Pyridone Derivatives [7]

CompoundVirusIC₅₀ (µg/mL)CC₅₀ (µg/mL)Selectivity Index (SI)Viral Reduction (%)
7e HSV-1752803.7370
7f HSV-1983203.2763.3
13a HSV-1803003.7570

Table 3: Antiviral Activity of Purine Nucleoside Derivatives with a Sulfonamide Moiety [10][11]

CompoundVirusActivityEC₅₀ (µg/mL)Curative Activity (%)Protective Activity (%)
5 PVYCurative & Protective-52.560.0
CMVCurative & Protective-52.060.2
TMVInactivating48.8--
Ningnanmycin PVYCurative & Protective-48.149.6
CMVCurative & Protective-45.347.7
TMVInactivating84.7--
Ribavirin PVYCurative & Protective-38.348.2
CMVCurative & Protective-40.845.5
TMVInactivating150.4--

Mechanism of Action

The antiviral mechanisms of pyridine-sulfonamide derivatives are varied and appear to be compound-specific.[2][3][12] Some compounds have been shown to inhibit viral replication by targeting host or viral proteins.

For instance, compounds 15c and 15d have demonstrated inhibitory activity against the human chaperone protein Hsp90α, with IC₅₀ values of 10.24 and 4.48 μg/mL, respectively.[8] Hsp90α is known to be involved in the replication of several viruses, and its inhibition can disrupt the viral life cycle.

Another potential target is the ubiquitin-specific protease 7 (USP7). The two most potent compounds against HSV-1, 7e and 13a , have shown some inhibitory activity against the USP7 enzyme.[7]

The proposed mechanism of action involving Hsp90α inhibition is illustrated below:

cluster_virus Viral Replication Cycle V Viral Proteins R Viral Replication V->R Hsp90 Hsp90α Chaperone Hsp90->V Protein Folding & Stabilization Compound Pyridine-Sulfonamide (e.g., 15c, 15d) Compound->Hsp90 Inhibition

Caption: Inhibition of Hsp90α by Pyridine-Sulfonamide derivatives disrupts viral protein folding.

Experimental Protocols

Protocol 1: General Synthesis of Pyridine-Based N-Sulfonamides (e.g., Compound 15c/15d)

Materials:

  • N-cyanoacetoarylsulfonylhydrazide

  • Appropriate electrophile (e.g., 2-ethoxyl acrylonitrile derivatives)

  • Ethanol

  • Sodium ethoxide

  • Glacial acetic acid

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolve N-cyanoacetoarylsulfonylhydrazide (1 mmol) in ethanol (20 mL).

  • Add a catalytic amount of sodium ethoxide to the solution.

  • To the stirred solution, add the appropriate electrophile (1 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with glacial acetic acid.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/ethanol mixture) to obtain the pure compound.

  • Characterize the final product using IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[8]

Protocol 2: In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

Materials:

  • Host cell line appropriate for the virus (e.g., Vero cells for HSV-1)

  • Growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • Virus stock of known titer

  • Overlay medium (e.g., growth medium with 1% carboxymethyl cellulose)

  • Crystal violet staining solution

Procedure:

  • Seed host cells in 24-well plates and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of the test compounds in growth medium.

  • Remove the growth medium from the cell monolayers and infect the cells with the virus at a multiplicity of infection (MOI) that yields a countable number of plaques (e.g., 100 PFU/well).

  • After a 1-hour adsorption period, remove the viral inoculum.

  • Add the different concentrations of the test compounds (in overlay medium) to the infected cells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (e.g., 2-3 days).

  • After incubation, fix the cells with 10% formalin and stain with 0.5% crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of viral inhibition for each compound concentration relative to the virus control.

  • Determine the 50% inhibitory concentration (IC₅₀) by regression analysis.

  • In parallel, assess the cytotoxicity of the compounds on uninfected cells to determine the 50% cytotoxic concentration (CC₅₀).[7]

The workflow for the antiviral assay is depicted below:

A Seed Host Cells B Infect with Virus A->B C Add Test Compounds B->C D Incubate C->D E Fix & Stain D->E F Count Plaques & Analyze Data E->F

Caption: Workflow for the in vitro plaque reduction assay.

Conclusion

This compound derivatives represent a versatile and promising scaffold for the development of novel antiviral agents. Their straightforward synthesis, coupled with their demonstrated efficacy against a variety of viruses, makes them attractive candidates for further investigation. The protocols and data presented herein provide a solid foundation for researchers to explore this chemical space and to develop new therapeutics to address the ongoing challenge of viral diseases. Future work should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, as well as on in vivo evaluation of the most promising lead compounds.

References

Application Notes and Protocols: Pyridine-2-sulfonamide as a Building Block for Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of pyridine-2-sulfonamide as a key scaffold for the development of potent and selective carbonic anhydrase (CA) inhibitors. It includes a summary of inhibitory activities, detailed experimental protocols for synthesis and enzymatic assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] These enzymes are involved in a multitude of physiological processes, including pH homeostasis, respiration, and electrolyte secretion.[4][5] Dysregulation of CA activity is implicated in various pathologies such as glaucoma, epilepsy, and cancer, making them attractive therapeutic targets.[6] The sulfonamide group is a classic zinc-binding group utilized in the design of CA inhibitors. The this compound moiety, in particular, has emerged as a versatile building block for developing isoform-selective inhibitors, notably against tumor-associated CAs like CA IX and XII.[7][8][9]

Data Presentation: Inhibitory Activity of this compound Derivatives

The following table summarizes the inhibitory activity (Kᵢ and IC₅₀ values) of selected this compound derivatives against various human carbonic anhydrase (hCA) isoforms. This data highlights the potential for developing potent and selective inhibitors based on this scaffold.

Compound IDSubstitution on Pyridine/SulfonamidehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
1f Pyrazolo[4,3-c]pyridine derivative10.36.6105.744.5[1][2][5][10]
1g Pyrazolo[4,3-c]pyridine derivative12.528.4121.458.2[1][2][5]
1h Pyrazolo[4,3-c]pyridine derivative18.735.6135.863.7[1][2][5]
1k Pyrazolo[4,3-c]pyridine derivative8.95.679.634.5[1][2][5][10]
Compound 7 para-chloro derivative--253 (IC₅₀)-[7]
Compound 15 4-(1H-pyrazol-1-yl)16958.519.516.8[9]
Compound 16 4-(1H-pyrazol-1-yl)25475.225.821.4[9]
Compound 17 4-(1H-pyrazol-1-yl)31189.631.228.9[9]
AAZ (Acetazolamide) Standard Inhibitor25012255.7[1][10]

Experimental Protocols

Synthesis of a Representative this compound Inhibitor

This protocol describes a general method for the synthesis of N-substituted pyridine-2-sulfonamides, a common class of carbonic anhydrase inhibitors.

Materials:

  • 2-Aminopyridine

  • Aryl sulfonyl chloride (e.g., 4-toluenesulfonyl chloride)

  • Pyridine (as a base)

  • Dichloromethane (DCM) as a solvent

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminopyridine (1 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Addition of Base: Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add the aryl sulfonyl chloride (1.1 equivalents) dissolved in a minimal amount of anhydrous DCM to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench it by adding a saturated solution of sodium bicarbonate. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound derivative.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This protocol outlines the determination of carbonic anhydrase inhibitory activity using a stopped-flow spectrophotometer to measure the kinetics of CO₂ hydration.

Materials:

  • Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Purified test compounds (this compound derivatives)

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-HCl, pH 7.5)

  • pH indicator (e.g., phenol red)

  • Stopped-flow spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the buffer and pH indicator.

    • Prepare a stock solution of the CA enzyme in the buffer. The final concentration will depend on the isoform's activity.

    • Prepare serial dilutions of the inhibitor stock solution in an appropriate solvent (e.g., DMSO), and then dilute further in the assay buffer.

    • Prepare fresh CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.

  • Assay Setup:

    • The stopped-flow instrument is set up to rapidly mix two solutions:

      • Syringe A: Contains the enzyme solution and the pH indicator in the buffer. For inhibition studies, this syringe will also contain the test compound at various concentrations.

      • Syringe B: Contains the CO₂-saturated water.

  • Measurement of Catalyzed Rate:

    • Equilibrate both syringes to the desired temperature (typically 25 °C).

    • Initiate the reaction by rapidly mixing the contents of the two syringes. The hydration of CO₂ to bicarbonate and a proton causes a pH drop, which is monitored by the change in absorbance of the pH indicator.

    • Record the initial rate of the reaction (the linear phase of the absorbance change).

  • Measurement of Uncatalyzed Rate:

    • Replace the enzyme solution in Syringe A with the buffer alone to measure the uncatalyzed rate of CO₂ hydration.

  • Inhibition Studies:

    • To determine the IC₅₀ or Kᵢ values, perform the assay with a fixed concentration of the enzyme and varying concentrations of the inhibitor.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Initial rate with inhibitor / Initial rate without inhibitor)] x 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

    • Kᵢ values can be determined from the IC₅₀ values using the Cheng-Prusoff equation or by performing Michaelis-Menten kinetics at different inhibitor concentrations.

Visualizations

Signaling Pathway of Carbonic Anhydrase IX in the Tumor Microenvironment

CAIX_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic pH) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Alkaline pH) CO2_ext CO₂ CAIX CA IX CO2_ext->CAIX H2O_ext H₂O H2O_ext->CAIX HCO3_ext HCO₃⁻ Bicarb_Transporter Bicarbonate Transporters HCO3_ext->Bicarb_Transporter Influx H_ext H⁺ Invasion Invasion & Metastasis H_ext->Invasion Angiogenesis Angiogenesis H_ext->Angiogenesis CAIX->HCO3_ext CAIX->H_ext MCT MCTs MCT->H_ext NHE1 NHE1 Proliferation Cell Proliferation & Survival Bicarb_Transporter->Proliferation Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Stabilizes HIF1a->CAIX Upregulates Expression Glycolysis ↑ Glycolysis HIF1a->Glycolysis Lactate Lactate Glycolysis->Lactate H_int H⁺ Glycolysis->H_int CO2_int CO₂ Glycolysis->CO2_int Lactate->MCT Efflux H_int->NHE1 Efflux CO2_int->CO2_ext Diffusion

Caption: Role of CA IX in tumor pH regulation and progression.

General Structure of this compound Based Carbonic Anhydrase Inhibitors

Caption: General chemical structure of this compound CA inhibitors.

Experimental Workflow for Inhibitor Development

Experimental_Workflow Start Design & Synthesis of This compound Derivatives Purification Purification by Column Chromatography Start->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening In vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow) Characterization->Screening Data_Analysis Determination of IC₅₀ and Kᵢ Values Screening->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Start Iterative Design End Identification of Potent & Selective CA Inhibitors Lead_Opt->End

Caption: Workflow for the development of this compound CA inhibitors.

References

Application Notes and Protocols for N-Alkylation of Pyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-alkylation of pyridine-2-sulfonamide, a key transformation in the synthesis of various biologically active compounds. The protocols outlined below describe two robust and widely used methods: the Mitsunobu reaction for mild, stereospecific alkylation and a classical base-mediated alkylation using alkyl halides.

Introduction

This compound and its N-alkylated derivatives are important structural motifs in medicinal chemistry. N-alkylation of the sulfonamide nitrogen can significantly modulate the physicochemical and pharmacological properties of the parent molecule, including its potency, selectivity, and pharmacokinetic profile. The choice of alkylation method depends on the substrate's sensitivity to reaction conditions and the nature of the alkylating agent.

Experimental Protocols

Two primary methods for the N-alkylation of this compound are presented below.

Method A: Mitsunobu Reaction

The Mitsunobu reaction allows for the N-alkylation of sulfonamides with primary or secondary alcohols under mild, neutral conditions. This reaction typically proceeds with a clean inversion of stereochemistry at the alcohol's chiral center.

Reaction Scheme:

Materials:

  • This compound

  • Alcohol (e.g., benzyl alcohol, ethanol, propanol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.).

  • Solvent Addition: Dissolve the solids in anhydrous THF (approximately 0.1-0.2 M concentration of the sulfonamide).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Slowly add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution. The reaction is often exothermic, and a color change may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated this compound. The byproduct, triphenylphosphine oxide, can often be partially removed by filtration if it precipitates from the reaction mixture or during work-up.

Method B: Base-Mediated Alkylation with Alkyl Halides

This classical method involves the deprotonation of the sulfonamide nitrogen with a suitable base, followed by nucleophilic substitution with an alkyl halide.

Reaction Scheme:

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide, ethyl bromide)

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH))

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF))

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.) and a suitable base (e.g., K₂CO₃, 1.5-2.0 eq.).

  • Solvent Addition: Add an anhydrous solvent such as DMF or acetonitrile.

  • Reagent Addition: Add the alkyl halide (1.1-1.5 eq.) to the suspension.

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-80 °C, depending on the reactivity of the alkyl halide. Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • If using K₂CO₃ or Cs₂CO₃, filter off the inorganic salts and wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between water and an organic solvent like ethyl acetate or dichloromethane.

    • Separate the organic layer and wash it with water and brine to remove any remaining DMF and inorganic salts.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to obtain the pure N-alkylated this compound.

Data Presentation

The following table summarizes representative yields for the N-alkylation of this compound and related compounds under various conditions.

ProductAlkylating AgentMethodBase/ReagentsSolventYield (%)Reference/Note
N-Benzyl-pyridine-2-sulfonamideBenzylamineSulfonylation2-Mercaptopyridine, NaOClDichloromethane81Note: This is a synthesis of the N-benzyl sulfonamide from 2-mercaptopyridine, not a direct alkylation.[1]
N-Alkyl-sulfonamidesAlkyl HalidesBase-mediatedK₂CO₃DMF53-77General procedure for N-alkylation of sulfonamides, yields are for purine derivatives.
N-Aryl-sulfonamidesArylboronic acidChan-LamCuF₂, O₂DMA~97N-arylation of N-aminopyridinium triflate, a related system.
N-(Aryl)-p-toluenesulfonamidep-AnisidineBase-mediatedPoly(4-vinylpyridine)Acetonitrile93N-alkylation of a different sulfonamide for comparison of a high-yielding procedure.
N-Methyl-p-toluenesulfonamideMethanolMitsunobuPPh₃, DEADTHFHighGeneral procedure for Mitsunobu reaction on a related sulfonamide.

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of this compound, encompassing both the Mitsunobu and base-mediated alkylation protocols.

experimental_workflow General Workflow for N-Alkylation of this compound cluster_start Starting Materials cluster_methods Alkylation Methods cluster_mitsunobu Method A: Mitsunobu cluster_base_mediated Method B: Base-Mediated cluster_end Purification and Analysis start This compound mitsunobu_reagents Add PPh3 and Alcohol in THF start->mitsunobu_reagents base_reagents Add Base (e.g., K2CO3) and Alkyl Halide in DMF start->base_reagents alkylating_agent Alkylating Agent (Alcohol or Alkyl Halide) alkylating_agent->mitsunobu_reagents alkylating_agent->base_reagents mitsunobu_reaction Cool to 0°C, Add DIAD/DEAD Stir at RT, 6-24h mitsunobu_reagents->mitsunobu_reaction workup Aqueous Work-up (Extraction, Washing, Drying) mitsunobu_reaction->workup base_reaction Stir at RT or Heat 2-12h base_reagents->base_reaction base_reaction->workup purification Column Chromatography workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: General workflow for N-alkylation of this compound.

Logical Relationship of Mitsunobu Reaction Components

This diagram illustrates the key components and their roles in the Mitsunobu reaction for N-alkylation.

mitsunobu_pathway Key Components in Mitsunobu N-Alkylation Sulfonamide This compound (Nucleophile) Alcohol R-OH (Alkyl Source) Sulfonamide->Alcohol attacks Product N-Alkyl this compound Alcohol->Product forms PPh3 Triphenylphosphine (Phosphine Reagent) Intermediate Betaine Intermediate PPh3->Intermediate reacts with DIAD DIAD/DEAD (Azodicarboxylate) DIAD->Intermediate Intermediate->Alcohol activates

Caption: Relationship of reactants in the Mitsunobu N-alkylation.

Conclusion

The N-alkylation of this compound can be effectively achieved through several synthetic routes. The Mitsunobu reaction is advantageous for its mild conditions and suitability for sensitive substrates, while base-mediated alkylation offers a more classical and often scalable approach. The choice of method should be guided by the specific requirements of the target molecule and the availability of starting materials. Further optimization of reaction conditions may be necessary to achieve high yields for specific substrate combinations.

References

Application Notes and Protocols: Pyridine-2-sulfonamide Derivatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of pyridine-2-sulfonamide derivatives, particularly pyridine-2-sulfinates, in modern cross-coupling reactions. These compounds have emerged as versatile and highly effective reagents, addressing long-standing challenges in the synthesis of pyridine-containing molecules, which are ubiquitous in pharmaceuticals and functional materials.

Introduction

The pyridine ring is a critical structural motif in a vast array of drug molecules, agrochemicals, and materials.[1] Consequently, the development of efficient and robust methods for the synthesis of substituted pyridines is of paramount importance. While the Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation in the pharmaceutical industry, its application to 2-substituted pyridines has been historically challenging.[1] This is largely due to the instability and low reactivity of the requisite pyridine-2-boronate coupling partners.[1]

Recent innovations have demonstrated that pyridine-2-sulfinates can serve as stable and highly effective nucleophilic coupling partners in palladium-catalyzed desulfinylative cross-coupling reactions with aryl and heteroaryl halides.[1][2] This breakthrough provides a reliable and broadly applicable alternative to the problematic Suzuki-Miyaura coupling of 2-pyridylboronates. Additionally, the sulfonamide functional group itself can act as a directing group in C-H activation reactions, enabling the late-stage functionalization of complex molecules.[3]

Application 1: Desulfinylative Cross-Coupling of Pyridine-2-sulfinates with Aryl Halides

Pyridine-2-sulfinates have been successfully employed as superior alternatives to pyridine-2-boronates in palladium-catalyzed cross-coupling reactions. This approach allows for the efficient synthesis of 2-arylpyridines from a wide range of aryl and heteroaryl halides.

General Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products PyridineSulfinate Pyridine-2-sulfinate Plus1 + PyridineSulfinate->Plus1 ArylHalide Aryl Halide (Ar-X) ArylHalide->Plus1 Catalyst Pd(OAc)₂ / PCy₃ Base K₂CO₃ CoupledProduct 2-Arylpyridine Plus2 + CoupledProduct->Plus2 Byproducts SO₂ + KX Arrow Plus1->Arrow Pd(OAc)₂, PCy₃ K₂CO₃, Dioxane Arrow->CoupledProduct Plus2->Byproducts

Caption: General scheme for the desulfinylative cross-coupling of pyridine-2-sulfinates.

Optimized Reaction Conditions

The successful desulfinylative coupling of pyridine-2-sulfinates with aryl halides relies on a carefully optimized set of reaction conditions. The combination of a palladium catalyst and a suitable phosphine ligand is crucial for achieving high yields.

ParameterOptimized Condition
Catalyst Pd(OAc)₂ (5 mol%)
Ligand Tricyclohexylphosphine (PCy₃) (10 mol%)
Base K₂CO₃ (1.5 equiv.)
Solvent 1,4-Dioxane
Reactant Ratio Pyridine-2-sulfinate (2.0 equiv.) : Aryl Halide (1.0 equiv.)

Table 1: Optimized conditions for the palladium-catalyzed desulfinylative cross-coupling of pyridine-2-sulfinates with aryl halides.[1]

Experimental Protocol: Synthesis of 2-(p-tolyl)pyridine

This protocol details the synthesis of 2-(p-tolyl)pyridine from sodium pyridine-2-sulfinate and 4-bromotoluene as a representative example.

Materials:

  • Sodium pyridine-2-sulfinate

  • 4-Bromotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Reaction tube with a screw cap and septum

  • Standard laboratory glassware for workup and purification

  • Magnetic stirrer and heating block

Procedure:

  • Reaction Setup: To a reaction tube, add sodium pyridine-2-sulfinate (2.0 equiv.), 4-bromotoluene (1.0 equiv.), potassium carbonate (1.5 equiv.), palladium(II) acetate (5 mol%), and tricyclohexylphosphine (10 mol%).[1][4]

  • Solvent Addition: Add anhydrous 1,4-dioxane to the reaction tube.[4]

  • Reaction Execution: Seal the tube and heat the mixture at 150 °C for 3–18 hours.[4] The reaction progress can be monitored by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water. Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-(p-tolyl)pyridine.

Substrate Scope

The desulfinylative cross-coupling method exhibits a broad substrate scope, tolerating a variety of functional groups on both the pyridine-2-sulfinate and the aryl halide coupling partners.

Pyridine-2-sulfinate SubstituentAryl HalideYield (%)
Unsubstituted4-Bromotoluene95
Unsubstituted4-Chlorotoluene85
5-Trifluoromethyl4-Bromotoluene88
5-Trifluoromethyl4-Chlorotoluene75

Table 2: Selected examples of the desulfinylative cross-coupling showcasing the substrate scope.[1]

Application 2: Sulfonamide as a Directing Group in C-H Functionalization

The sulfonamide functional group can serve as an effective directing group in palladium-catalyzed C-H functionalization reactions. This strategy allows for the selective introduction of various functional groups at the ortho-position of an aromatic or heteroaromatic sulfonamide.

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Product ArylSulfonamide Aryl Sulfonamide Plus1 + ArylSulfonamide->Plus1 CouplingPartner Coupling Partner (e.g., Olefin, Arene) CouplingPartner->Plus1 Catalyst Pd(II) Catalyst Ligand Ligand FunctionalizedProduct ortho-Functionalized Aryl Sulfonamide Arrow Plus1->Arrow Pd(II) Catalyst, Ligand Arrow->FunctionalizedProduct

Caption: General scheme for sulfonamide-directed C-H functionalization.

This approach has been successfully applied to a range of transformations, including olefination, arylation, alkylation, halogenation, carboxylation, and carbonylation.[3] This versatility makes it a powerful tool for the late-stage diversification of drug candidates and other complex molecules containing a sulfonamide pharmacophore.[3]

Experimental Workflow for C-H Functionalization

G cluster_workflow Experimental Workflow A Combine Aryl Sulfonamide, Coupling Partner, Catalyst, and Ligand in a Reaction Vessel B Add Solvent and Seal the Vessel A->B C Heat the Reaction Mixture for the Specified Time and Temperature B->C D Cool the Reaction and Perform Aqueous Work-up C->D E Purify the Crude Product by Column Chromatography D->E F Characterize the Final Product E->F

Caption: A typical experimental workflow for sulfonamide-directed C-H functionalization.

Catalytic Cycle for Desulfinylative Cross-Coupling

The mechanism of the palladium-catalyzed desulfinylative cross-coupling reaction is believed to proceed through a catalytic cycle involving oxidative addition, sulfinate coordination, desulfinylation, and reductive elimination.

G cluster_product A Pd(0)L₂ B Ar-Pd(II)(X)L₂ (Oxidative Addition) A->B Ar-X C [Ar-Pd(II)(SO₂Py)L₂] (Ligand Exchange) B->C Py-SO₂⁻ D Ar-Pd(II)(Py)L₂ (Desulfinylation) C->D -SO₂ D->A Reductive Elimination Product Ar-Py D->Product

References

High-throughput screening assays for Pyridine-2-sulfonamide libraries

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Topic: High-Throughput Screening Assays for Pyridine-2-Sulfonamide Libraries Audience: Researchers, scientists, and drug development professionals.

Introduction: The this compound Scaffold as a Privileged Motif in Drug Discovery

The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the basis of numerous therapeutic agents, from antibacterial drugs to diuretics and anticancer treatments.[1][2] When incorporated into a pyridine ring, specifically as a this compound, the resulting scaffold exhibits a unique combination of electronic properties and three-dimensional structure that makes it a "privileged" motif for targeting specific enzyme classes. Its ability to engage in hydrogen bonding and coordinate with metal ions has led to the development of potent and selective inhibitors for critical drug targets.[3]

High-throughput screening (HTS) is the engine of modern hit-finding, enabling the rapid evaluation of large chemical libraries against biological targets. For this compound libraries, the challenge and opportunity lie in deploying HTS assays that are not only robust and scalable but also mechanistically relevant to the common targets of this scaffold. This guide provides detailed protocols and expert insights for developing and executing HTS campaigns for two major enzyme families frequently targeted by sulfonamides: Carbonic Anhydrases (CAs) and Histone Deacetylases (HDACs).

Targeting Carbonic Anhydrases: A Classic Interaction

1.1. Scientific Rationale

Carbonic Anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] They are involved in numerous physiological processes, and their dysregulation is linked to diseases like glaucoma, epilepsy, and cancer, making them important therapeutic targets.[4] The primary sulfonamide group (—SO₂NH₂) is a classic zinc-binding group that coordinates directly to the Zn²⁺ ion in the CA active site, acting as a potent and often highly specific inhibitor.[5][6] The pyridine ring of the this compound scaffold can be modified to create interactions with residues in and around the active site, driving isoform selectivity.

1.2. HTS Assay Principle: Fluorescence-Based CO₂ Hydration Assay

While the gold-standard stopped-flow spectrophotometry method is not suitable for HTS[5][7], a fluorescence-based assay measuring pH changes is an excellent alternative. The enzymatic reaction produces a proton, leading to a decrease in the local pH. This change can be monitored using a pH-sensitive fluorescent probe, such as 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS). The rate of fluorescence change is directly proportional to the CA enzyme activity.

HTS_Workflow_CA cluster_prep Assay Preparation cluster_run Assay Execution & Readout cluster_analysis Data Analysis prep1 Dispense Assay Buffer (with HPTS probe) prep2 Dispense this compound Library Compounds (or DMSO) prep1->prep2 prep3 Dispense Carbonic Anhydrase (e.g., hCA II) prep2->prep3 run1 Incubate (Pre-incubation) to allow inhibitor binding prep3->run1 prep3->run1 run2 Initiate Reaction with CO₂-Saturated Buffer run1->run2 run3 Monitor Fluorescence Change (Kinetic Read on Plate Reader) run2->run3 analysis1 Calculate Initial Velocity (Slope of kinetic curve) run3->analysis1 run3->analysis1 analysis2 Normalize Data to Controls (% Inhibition) analysis1->analysis2 analysis3 Generate Dose-Response Curves & Calculate IC₅₀ analysis2->analysis3

Caption: HTS workflow for a fluorescence-based Carbonic Anhydrase inhibition assay.

1.3. Detailed Protocol: HTS for CA-II Inhibition

This protocol is optimized for a 384-well plate format.

Materials:

  • Enzyme: Recombinant human Carbonic Anhydrase II (hCA II)

  • Substrate: CO₂-saturated solution (prepare by bubbling CO₂ gas through assay buffer on ice for 30 min)

  • Fluorescent Probe: 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS)

  • Assay Buffer: 20 mM HEPES, 20 mM MES, pH 7.4

  • Compound Plates: this compound library compounds serially diluted in 100% DMSO

  • Control Inhibitor: Acetazolamide (a known pan-CA inhibitor)

  • Plates: Low-volume, black, 384-well assay plates

  • Instrumentation: Acoustic liquid handler, plate reader with kinetic fluorescence capability (Excitation: 405 nm, Emission: 510 nm)

Methodology:

  • Plate Preparation:

    • Using an acoustic liquid handler, dispense 50 nL of library compounds, control inhibitor, or DMSO (for 0% and 100% inhibition controls) into designated wells.

  • Reagent Addition 1:

    • Add 10 µL of Assay Buffer containing 1 µM HPTS to all wells.

  • Enzyme Addition:

    • Add 5 µL of hCA II solution (final concentration ~10 nM) to all wells except those for the 0% inhibition control (add Assay Buffer instead).

  • Pre-incubation:

    • Centrifuge plates briefly (1 min at 1000 rpm) to mix.

    • Incubate at room temperature for 15 minutes to allow compounds to bind to the enzyme.

  • Reaction Initiation and Reading:

    • Place the plate in the plate reader.

    • Set the instrument to inject 15 µL of ice-cold, CO₂-saturated buffer into each well and immediately begin kinetic fluorescence reading every 15 seconds for 5 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each well by calculating the linear slope of the fluorescence signal over time.

    • Calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (V₀_compound - V₀_no_enzyme) / (V₀_DMSO - V₀_no_enzyme))

    • Identify "hits" based on a predefined inhibition cutoff (e.g., >50% inhibition or 3 standard deviations from the mean of the DMSO controls).

    • Confirm hits and perform dose-response experiments to determine the IC₅₀ value.

1.4. Data Interpretation

The output is a measure of compound potency (IC₅₀), indicating the concentration required to inhibit 50% of the enzyme's activity.

Compound TypeTargetRepresentative IC₅₀ (nM)
Acetazolamide (Control)hCA II12
This compound Hit 1hCA II25
This compound Hit 2hCA II150
Inactive Library MemberhCA II>10,000

Targeting Histone Deacetylases: An Epigenetic Approach

2.1. Scientific Rationale

Histone Deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin compaction and altered gene expression.[8] HDACs are validated targets in oncology, and their inhibitors have shown significant therapeutic promise.[9] Similar to CAs, many HDAC isoforms are zinc-dependent enzymes, and sulfonamides can act as effective zinc-binding inhibitors.[10][11]

2.2. HTS Assay Principle: Luminescence-Based HDAC-Glo™ I/II Assay

Commercial assays like the Promega HDAC-Glo™ I/II Assay provide a robust, single-reagent-addition HTS solution. The principle is as follows:

  • An acetylated peptide substrate is incubated with the HDAC enzyme and library compounds.

  • If HDAC is active, it deacetylates the substrate.

  • A developer reagent is added, which contains a protease that specifically cleaves the deacetylated substrate, releasing aminoluciferin.

  • Luciferase then uses aminoluciferin to generate a stable luminescent signal. The amount of light produced is directly proportional to HDAC activity. Inhibitors will block deacetylation, resulting in a low luminescent signal.

HTS_Workflow_HDAC cluster_prep Assay Preparation cluster_run Assay Execution & Readout cluster_analysis Data Analysis prep1 Dispense Library Compounds (or DMSO/Control Inhibitor) prep2 Add HDAC-Glo™ I/II Reagent (Contains Enzyme, Substrate) prep1->prep2 run1 Incubate at Room Temp (Allows for deacetylation) prep2->run1 prep2->run1 run2 Add Developer Reagent (Protease + Luciferase components) run1->run2 run3 Incubate to Develop Signal run2->run3 run4 Read Luminescence on Plate Reader run3->run4 analysis1 Normalize Data to Controls (% Inhibition) run4->analysis1 run4->analysis1 analysis2 Identify Hits based on Signal Reduction analysis1->analysis2 analysis3 Generate Dose-Response Curves & Calculate IC₅₀ analysis2->analysis3

Caption: HTS workflow using the HDAC-Glo™ I/II luminescent assay principle.

2.3. Detailed Protocol: HTS for Class I/II HDAC Inhibition

This protocol is adapted for a 1536-well, ultra-high-throughput format.[8]

Materials:

  • Assay Kit: HDAC-Glo™ I/II Assay & Screening System (Promega)

  • Compound Plates: this compound library compounds in 100% DMSO

  • Control Inhibitor: Trichostatin A (TSA) or Vorinostat (SAHA)

  • Plates: White, solid-bottom, 1536-well assay plates

  • Instrumentation: Acoustic liquid handler, automated plate handling and incubation systems, luminescence-capable plate reader

Methodology:

  • Compound Dispensing:

    • Using an acoustic liquid handler, transfer 25 nL of library compounds, control inhibitor, or DMSO into the 1536-well assay plates.

  • Enzyme/Substrate Addition:

    • Prepare the HDAC-Glo™ I/II Reagent according to the manufacturer's instructions (this contains the HDAC enzyme source and the acetylated substrate).

    • Dispense 2 µL of the reagent into each well.

  • First Incubation:

    • Centrifuge plates briefly.

    • Incubate for 30-60 minutes at room temperature. This allows the HDAC enzyme to act on the substrate.

  • Signal Development:

    • Dispense 2 µL of the HDAC-Glo™ Developer Reagent into each well.

  • Second Incubation:

    • Incubate for 15-20 minutes at room temperature to allow for the proteolytic and luciferase reactions to proceed and stabilize.

  • Luminescence Reading:

    • Read the luminescence signal on a compatible plate reader.

  • Data Analysis:

    • Calculate percent inhibition relative to high (TSA) and low (DMSO) controls.

    • Screening hits are identified as compounds that reduce the luminescent signal below a set threshold (e.g., IC₅₀ < 10 µM and efficacy ≥70%).[8]

    • Follow up with dose-response curves to determine IC₅₀ values for confirmed hits.

2.4. Data Interpretation

A successful screen will identify compounds that significantly reduce the luminescent signal.

Compound TypeTargetRepresentative IC₅₀ (µM)[8]
Trichostatin A (Control)HDAC Class I/II0.16
Vorinostat (Control)HDAC Class I/II0.67
This compound HitHDAC Class I/II2.8[10]
Inactive Library MemberHDAC Class I/II>50

Essential HTS Validation and Hit Triage

3.1. Causality and Trustworthiness in HTS

A primary HTS campaign merely identifies "actives," not validated "hits." A rigorous triage process is essential to eliminate artifacts and false positives. The goal is to ensure that the observed activity is due to a specific, direct interaction between the compound and the target.

3.2. The Hit Validation Cascade

A multi-step validation workflow ensures resources are focused on the most promising chemical matter.

Hit_Triage_Workflow primary Primary HTS Screen (Single Concentration) retest Confirmation Screen (Fresh Solid Compound) primary->retest ~1-5% Hit Rate dose Dose-Response Curve (IC₅₀ Determination) retest->dose Confirmed Actives ortho Orthogonal Assay (Different Technology, e.g., FTSA) dose->ortho counter Counter-Screen (Assay Interference) dose->counter selectivity Selectivity Profiling (vs. Related Isoforms) ortho->selectivity counter->selectivity cell Cell-Based Assay (Target Engagement & Phenotype) selectivity->cell sar SAR by Catalog (Test Analogs) selectivity->sar validated Validated Hit Series cell->validated sar->validated

Caption: A logical workflow for hit validation and triage after a primary HTS campaign.

Key Validation Steps:

  • Assay Quality Control: During the primary screen, monitor the Z' factor and signal-to-background ratio for each plate. A Z' factor > 0.5 indicates an excellent assay window for hit identification.[8][12]

  • Hit Confirmation: Re-test primary actives from a freshly prepared sample to rule out sample handling errors.

  • Orthogonal Assays: Confirm hits using a different assay technology. For example, a luminescent HDAC hit could be confirmed with a fluorescence polarization assay or a fluorescent thermal shift assay (FTSA) to demonstrate direct binding.[4]

  • Counter-Screens: Use assays to detect compounds that interfere with the assay technology itself (e.g., luciferase inhibitors, fluorescent compounds) rather than the target. This helps to weed out Pan-Assay Interference Compounds (PAINS).[12]

  • Cellular Target Engagement: For confirmed hits, move to cell-based assays to confirm that the compound can enter cells and interact with its target in a physiological context.

Conclusion

This compound libraries represent a rich source of potential therapeutic agents. By leveraging robust, mechanistically relevant HTS assays targeting key enzyme families like Carbonic Anhydrases and Histone Deacetylases, researchers can efficiently identify potent and selective inhibitors. The application of rigorous hit validation cascades is paramount to ensuring the integrity of the screening results and successfully advancing promising compounds into lead optimization pipelines.

References

Application Notes and Protocols for the Synthesis of Pyridine-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of Pyridine-2-sulfonyl chloride, a key reagent in the development of various pharmaceutical compounds and other fine chemicals.[1][2][3] The compound, with the molecular formula C₅H₄ClNO₂S and a molecular weight of 177.61 g/mol , is widely utilized for introducing the pyridine-2-sulfonyl moiety in sulfonylation reactions.[2][4][5][6]

Introduction

Pyridine-2-sulfonyl chloride is a valuable building block in organic synthesis, particularly for the preparation of sulfonamides, which are present in numerous biologically active molecules.[7] While effective, it is noted for its instability, being sensitive to moisture and temperature, which necessitates careful handling and often in situ preparation.[4][8][9] The following protocol details a common and effective method for its synthesis via the oxidation of 2-mercaptopyridine.

Chemical Properties and Data

PropertyValueReference
Molecular FormulaC₅H₄ClNO₂S[4][5][6]
Molecular Weight177.61 g/mol [4][5][6][10]
AppearanceYellowish viscous liquid or Colourless to Pale Yellow Oil to Low-Melting Solid[1][4][10]
Boiling Point284℃[4][8]
Density1.488 g/cm³[4][8]
Flash Point126℃[4][8]
Storage TemperatureStore at -20°C[4]

Experimental Protocol: Synthesis from 2-Mercaptopyridine

This protocol outlines the synthesis of Pyridine-2-sulfonyl chloride from 2-mercaptopyridine through an oxidative chlorination reaction.[10]

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (per 1 mmol of 2-Mercaptopyridine)Notes
2-Mercaptopyridine111.16126 mg (1 mmol)Starting material
Concentrated Sulfuric Acid98.085 mLSolvent and catalyst
Sodium Hypochlorite Solution74.4411 mL (10-15% aqueous solution)Oxidizing and chlorinating agent
Dichloromethane (CH₂Cl₂)84.9360 mL (for extraction)Extraction solvent
Anhydrous Magnesium Sulfate (MgSO₄)120.37q.s.Drying agent
Water (H₂O)18.0210 mL + for washingFor reaction quenching and washing
Experimental Procedure
  • Dissolution: In a suitable reaction vessel, dissolve 126 mg (1 mmol) of 2-mercaptopyridine in 5 mL of concentrated sulfuric acid. The resulting solution should be yellow.[10]

  • Cooling: Cool the solution to approximately -15°C using a salt-ice bath.[10]

  • Addition of Oxidant: While vigorously stirring, slowly add 11 mL of a 10-15% aqueous sodium hypochlorite solution. It is crucial to maintain the internal reaction temperature below 10°C during this addition.[10]

  • Reaction: Once the addition is complete, continue to stir the reaction mixture at 0°C for 1 hour.[10]

  • Quenching and Extraction: After 1 hour, add 10 mL of water to the reaction mixture.[10] Extract the aqueous mixture with dichloromethane (3 x 20 mL).[10]

  • Washing and Drying: Combine the organic extracts and wash them with water. Dry the organic phase over anhydrous magnesium sulfate.[10]

  • Concentration: Remove the solvent under reduced pressure (in vacuo) to yield Pyridine-2-sulfonyl chloride as a yellowish viscous liquid.[10]

Results and Characterization
ParameterResult
Yield 145 mg (72%)
¹H NMR (CDCl₃) δ 7.684-7.729 (m, 1H), 8.043-8.143 (m, 2H), 8.84 (d, J=4.10 Hz, 1H)

Experimental Workflow

Synthesis_Workflow A Dissolve 2-Mercaptopyridine in Concentrated H₂SO₄ B Cool to -15°C (Salt-Ice Bath) A->B C Slowly Add NaOCl Solution (Keep Temp < 10°C) B->C D Stir at 0°C for 1 hour C->D E Quench with Water D->E F Extract with CH₂Cl₂ (3x) E->F G Wash Combined Organic Layers with Water F->G H Dry over Anhydrous MgSO₄ G->H I Concentrate in vacuo H->I J Pyridine-2-sulfonyl chloride (Yellowish Viscous Liquid) I->J

Caption: Workflow for the synthesis of Pyridine-2-sulfonyl chloride.

Alternative Synthetic Routes

Other reported methods for the synthesis of Pyridine-2-sulfonyl chloride include:

  • From 2,2'-Dipyridyl Disulfide: This method involves the treatment of 2,2'-dipyridyl disulfide with chlorine or bromine in a suitable solvent like petroleum ether or dichloromethane.[4][5][8]

  • From Sodium 2-pyridinesulfinate: This route utilizes N-chlorosuccinimide to convert sodium 2-pyridinesulfinate into the desired sulfonyl chloride.[5]

These alternative routes may be advantageous depending on the availability of starting materials and desired reaction conditions.

Safety and Handling

Pyridine-2-sulfonyl chloride is sensitive to moisture and should be handled under anhydrous conditions.[4] It is advisable to store the compound at low temperatures (-20°C) to prevent decomposition.[4] As with all laboratory procedures, appropriate personal protective equipment should be worn, and the synthesis should be conducted in a well-ventilated fume hood.

References

Application of Pyridine-2-sulfonamide in the Development of Enzyme Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine-2-sulfonamide moiety is a privileged scaffold in medicinal chemistry, demonstrating significant potential in the design and development of potent and selective enzyme inhibitors. Its unique structural and electronic properties, particularly its ability to act as a zinc-binding group (ZBG), make it a versatile pharmacophore for targeting a range of metalloenzymes. This document provides detailed application notes, experimental protocols, and a summary of the quantitative data related to the use of this compound and its derivatives as enzyme inhibitors.

Mechanism of Action: The Role of the this compound Moiety as a Zinc-Binding Group

Many enzymes targeted by this compound derivatives are metalloenzymes, containing a crucial zinc ion (Zn²⁺) in their active site. The sulfonamide group of these inhibitors plays a pivotal role in their mechanism of action by coordinating with this zinc ion.[1] In its deprotonated form (sulfonamidate anion), the nitrogen atom of the sulfonamide group directly binds to the Zn²⁺, displacing a water molecule or hydroxide ion that is essential for the catalytic activity of the enzyme.[1][2] This interaction effectively blocks the enzyme's function. The pyridine ring further contributes to the binding affinity and selectivity through additional interactions with amino acid residues in the active site.

Target Enzymes and Therapeutic Areas

This compound-based inhibitors have shown efficacy against several classes of enzymes, indicating their broad therapeutic potential. Key enzyme targets include:

  • Carbonic Anhydrases (CAs): Involved in pH regulation, CO₂ transport, and various physiological processes.[3][4] Inhibitors are used in the treatment of glaucoma, epilepsy, and certain types of cancer.[3]

  • Histone Deacetylases (HDACs): These enzymes play a crucial role in epigenetic regulation of gene expression and are significant targets in cancer therapy.[5][6]

  • Matrix Metalloproteinases (MMPs): A family of zinc-dependent endopeptidases involved in extracellular matrix remodeling.[7] Their dysregulation is implicated in cancer metastasis, arthritis, and cardiovascular diseases.[8][9]

Data Presentation: Quantitative Inhibition Data

The following tables summarize the inhibitory activities of various this compound derivatives against different enzyme targets.

Table 1: Inhibition of Carbonic Anhydrases (CAs) by Pyridine-Sulfonamide Derivatives

Compound/DerivativeTarget Isoform(s)Inhibition Constant (Kᵢ)IC₅₀Reference(s)
Pyrazolo[4,3-c]pyridine sulfonamideshCA I, hCA II, hCA IX, hCA XII5.6 nM - 8010 nM-
4-Substituted pyridine-3-sulfonamideshCA I, hCA II, hCA IX, hCA XII91 nM - 271 nM-
Pyridine-2,6-dicarboxamideshCA I, hCA II-12.8–46.7 nM[10]
Thiazole-bearing sulfonamideshCA I, hCA II-2.62–210.58 nM

Table 2: Inhibition of Histone Deacetylases (HDACs) by Pyridine-Sulfonamide Derivatives

Compound/DerivativeTarget Isoform(s)IC₅₀Reference(s)
5-acylamino-2-pyridylacrylic hydroxamatesHDAC3, HDAC611 nM, 80 nM[11]
Nicotinic anilide 12dHDAC3113 nM
Piperazine-based sulfonamidesTotal HDACsPotent (specific values not detailed)
Sulfonamide anilidesTotal HDACsInduces hyperacetylation[12]

Table 3: Inhibition of Matrix Metalloproteinases (MMPs) by Pyridine-Sulfonamide Derivatives

Compound/DerivativeTarget Isoform(s)IC₅₀Reference(s)
Pyran-containing sulfonamide hydroxamic acidsMMP-13Potent, spares MMP-1
Chelating sulfonamides (ZBG5 derivatives)MMP-2, MMP-9>40% inhibition at 50 µM

Experimental Protocols

Protocol 1: General Synthesis of N-(Pyridin-2-yl)benzenesulfonamide Derivatives[13][14]

This protocol describes a general method for the synthesis of this compound derivatives via the reaction of an aminopyridine with a sulfonyl chloride.

Materials:

  • 2-Aminopyridine or its derivative

  • Appropriate benzenesulfonyl chloride

  • Pyridine (as solvent and base) or Dichloromethane (solvent) and Triethylamine (base)

  • Ice bath

  • Round-bottom flask

  • Stirring apparatus

  • Filtration apparatus

  • Ice water

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the 2-aminopyridine derivative (1 equivalent) in pyridine or dichloromethane.

  • Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C.

  • Addition of Sulfonyl Chloride: Slowly add a solution of the corresponding benzenesulfonyl chloride (1.1-1.2 equivalents) to the cooled solution while stirring. If using dichloromethane as a solvent, add triethylamine (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 1-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation: Upon completion, add ice water to the reaction mixture and stir vigorously to precipitate the solid product.

  • Isolation and Purification: Collect the crude product by filtration and wash with cold water. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Carbonic Anhydrase Inhibition Assay (p-Nitrophenylacetate Method)[11][15]

This colorimetric assay measures the esterase activity of carbonic anhydrase.

Materials:

  • Purified human carbonic anhydrase (e.g., hCA II)

  • This compound inhibitor stock solution (in DMSO)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.6)

  • p-Nitrophenylacetate (p-NPA) substrate solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a working solution of the CA enzyme in Tris-HCl buffer.

  • Inhibitor Addition: Add varying concentrations of the this compound inhibitor to the wells of the microplate. Include a control well with DMSO only (no inhibitor).

  • Enzyme Addition: Add the enzyme solution to each well and pre-incubate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the p-NPA substrate solution to each well.

  • Measurement: Immediately monitor the formation of the yellow product, p-nitrophenolate, by measuring the absorbance at 400 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time plots. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Histone Deacetylase (HDAC) Activity Assay (Fluorometric)[16][17]

This assay measures HDAC activity using a fluorogenic substrate.

Materials:

  • HDAC enzyme source (e.g., nuclear extract or purified recombinant HDAC)

  • This compound inhibitor stock solution (in DMSO)

  • HDAC assay buffer

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing trypsin and a potent HDAC inhibitor like Trichostatin A as a stop reagent)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the HDAC enzyme, inhibitor, substrate, and developer in the HDAC assay buffer.

  • Reaction Setup: In the wells of a black microplate, add the HDAC assay buffer, the this compound inhibitor at various concentrations (and a DMSO control), and the HDAC enzyme source.

  • Reaction Initiation: Start the reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).

  • Reaction Termination and Development: Stop the reaction and develop the fluorescent signal by adding the developer solution to each well. The developer cleaves the deacetylated substrate, releasing the fluorophore.

  • Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control and determine the IC₅₀ value.

Protocol 4: Matrix Metalloproteinase (MMP) Activity Assay (Fluorogenic)[18][19]

This assay utilizes a generic FRET-based peptide substrate to measure MMP activity.

Materials:

  • Activated MMP enzyme (e.g., MMP-2, MMP-9)

  • This compound inhibitor stock solution (in DMSO)

  • MMP assay buffer

  • Fluorogenic MMP FRET peptide substrate

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation (if necessary): Pro-MMPs are often activated using p-aminophenylmercuric acetate (APMA).

  • Reaction Setup: In a black microplate, add the MMP assay buffer, the this compound inhibitor at various concentrations (and a DMSO control), and the activated MMP enzyme.

  • Reaction Initiation: Start the reaction by adding the fluorogenic MMP substrate to each well.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Measurement: Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex/Em = 490/525 nm).

  • Data Analysis: Determine the reaction rates and calculate the percentage of inhibition for each inhibitor concentration. Calculate the IC₅₀ value from the dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

G General Synthesis of this compound Derivatives cluster_start Starting Materials cluster_reaction Reaction cluster_process Work-up and Purification cluster_product Final Product 2-Aminopyridine 2-Aminopyridine Reaction Flask Reaction Flask 2-Aminopyridine->Reaction Flask Benzenesulfonyl Chloride Benzenesulfonyl Chloride Benzenesulfonyl Chloride->Reaction Flask Precipitation Precipitation Reaction Flask->Precipitation Add ice water Filtration Filtration Precipitation->Filtration Purification Purification Filtration->Purification Recrystallization or Chromatography This compound Derivative This compound Derivative Purification->this compound Derivative G Carbonic Anhydrase Signaling Pathway and Inhibition cluster_pathway Physiological Pathway cluster_inhibition Inhibition CO2 CO2 CA Carbonic Anhydrase CO2->CA H2O H2O H2O->CA H2CO3 H₂CO₃ CA->H2CO3 Hydration HCO3 HCO₃⁻ H2CO3->HCO3 H_ion H⁺ H2CO3->H_ion pH_regulation pH Regulation HCO3->pH_regulation H_ion->pH_regulation Inhibitor This compound Inhibitor->CA Inhibition G HDAC Signaling in Cancer and Inhibition cluster_pathway HDAC Signaling Pathway cluster_inhibition Inhibition HDAC Histone Deacetylase Histones Histones HDAC->Histones Deacetylation Apoptosis Apoptosis HDAC->Apoptosis Chromatin Condensed Chromatin Histones->Chromatin Gene_repression Tumor Suppressor Gene Repression Chromatin->Gene_repression Cancer Cancer Progression Gene_repression->Cancer Inhibitor This compound Inhibitor->HDAC Inhibition Inhibitor->Apoptosis Induction G MMP Signaling in Disease and Inhibition cluster_pathway MMP Signaling Pathway cluster_inhibition Inhibition MMP Matrix Metalloproteinase ECM Extracellular Matrix MMP->ECM Cleavage Degradation ECM Degradation ECM->Degradation Disease Disease Progression (e.g., Metastasis) Degradation->Disease Inhibitor This compound Inhibitor->MMP Inhibition

References

Application Notes: Pyridine-2-Sulfonamide in the Design of Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design, evaluation, and mechanism of action of pyridine-2-sulfonamide derivatives as potent inhibitors of tubulin polymerization for anticancer drug development.

Introduction: Tubulin as a Key Oncologic Target

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers, essential for various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1] The dynamic instability of microtubules is critical for the formation and function of the mitotic spindle during cell division. Consequently, tubulin has emerged as a key target for the development of anticancer drugs.[2] Agents that interfere with microtubule dynamics can be broadly categorized as microtubule-stabilizing or -destabilizing agents. Destabilizing agents, which inhibit tubulin polymerization, are a major class of anticancer drugs that induce cell cycle arrest at the G2/M phase and subsequently lead to apoptosis in cancer cells.[3]

The this compound scaffold has been identified as a promising pharmacophore in the design of novel tubulin polymerization inhibitors. This structural motif is present in various compounds that have demonstrated significant cytotoxic activity against a range of cancer cell lines.

Design and Structure-Activity Relationship (SAR) of this compound Derivatives

The design of this compound based tubulin inhibitors often incorporates a pyridine carbothioamide (PCA) backbone. This design is guided by the pharmacophore model for colchicine-site binders, which typically includes a heterocyclic ring to enhance pharmacological targeting.[1] The PCA scaffold provides a pyridine ring and a thioamide linker capable of hydrogen-bonding and electronic interactions. The sulfonamide-substituted phenyl ring introduces additional polarity and cytotoxic potential.[1]

Structure-activity relationship studies have revealed several key insights into the optimization of these compounds:

  • Substitution on the N-phenyl ring: The nature and position of substituents on the N-phenyl ring significantly influence the anticancer activity. Small, lipophilic substituents such as methyl, dimethyl, and fluoro groups at the 2- and 4-positions have been shown to enhance cytotoxicity and tubulin binding.[1]

  • Lipophilicity: A direct correlation has been observed between the lipophilicity of the compounds and their cytotoxic and tubulin polymerization inhibitory activities. More lipophilic derivatives generally exhibit stronger biological effects.[1]

  • Electronic Effects: The electronic properties of the substituents also play a role, with electron-withdrawing or -donating groups modulating the overall activity of the molecule.[1]

Mechanism of Action

This compound derivatives primarily exert their anticancer effects by inhibiting tubulin polymerization. Molecular docking studies have shown that these compounds bind to the colchicine-binding site on β-tubulin.[4] This binding event induces a conformational change in the tubulin dimer, preventing its incorporation into growing microtubule polymers.[4] This leads to a net depolymerization of the microtubule network, disruption of the mitotic spindle, and ultimately, cell cycle arrest in the G2/M phase, followed by apoptosis.[5]

Quantitative Data Summary

The following tables summarize the in vitro biological activities of a series of N-phenyl 4-substituted and 2,4-disubstituted pyridine carbothioamides (PCAs) incorporating a sulfonamide pharmacophore.[1][4]

Table 1: In Vitro Tubulin Polymerization Inhibition

CompoundSubstituents on N-phenyl ringIC₅₀ (µM)[1]
3 2,4-dimethyl1.1
5 4-methoxy1.4
4 2-fluoro7.3
8 4-nitro7.3
2 4-methyl29.7
7 4-hydroxy59.6
6 4-fluoro>100
CA-4 (Combretastatin A-4) -2.96
Colchicine -10.6

Table 2: In Vitro Cytotoxicity against Human Cancer Cell Lines (IC₅₀ in µM)

CompoundA549 (Lung)[1]MCF-7 (Breast)[1]PC-3 (Prostate)[1]HepG2 (Liver)[1]
2 9.1 ± 0.86.4 ± 0.54.2 ± 0.37.9 ± 0.6
3 2.5 ± 0.21.8 ± 0.11.2 ± 0.12.1 ± 0.2
5 3.1 ± 0.32.4 ± 0.21.5 ± 0.12.8 ± 0.2
4 13.0 ± 1.110.2 ± 0.97.7 ± 0.611.5 ± 1.0
Doxorubicin 0.8 ± 0.071.2 ± 0.13.0 ± 0.20.9 ± 0.08
Colchicine 8.9 ± 0.77.5 ± 0.66.8 ± 0.58.1 ± 0.7

Experimental Protocols

Detailed protocols for the key assays used to characterize this compound tubulin inhibitors are provided below.

In Vitro Tubulin Polymerization Inhibition Assay

This assay monitors the effect of test compounds on the polymerization of purified tubulin in vitro.

Materials:

  • Purified bovine brain tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Test compounds dissolved in DMSO

  • Positive controls (e.g., Nocodazole, Colchicine)

  • Vehicle control (DMSO)

  • 96-well, clear, flat-bottom plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a 2x tubulin stock solution (e.g., 4 mg/mL) in General Tubulin Buffer on ice.

    • Prepare a GTP stock solution (10 mM) in General Tubulin Buffer.

    • Prepare serial dilutions of the test compounds and controls in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.

  • Assay Setup:

    • Pre-warm the microplate reader to 37°C.

    • In a 96-well plate on ice, add 5 µL of the diluted test compounds, controls, or vehicle to the appropriate wells.

    • Prepare the tubulin reaction mix on ice by combining the 2x tubulin stock, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 15%).

  • Initiation and Measurement:

    • To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance (OD at 340 nm) versus time to generate polymerization curves.

    • Determine the IC₅₀ value for each compound, which is the concentration that inhibits tubulin polymerization by 50% compared to the vehicle control.

MTT Cell Viability Assay

This colorimetric assay assesses the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, PC-3, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well, flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).

    • Incubate for 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Immunofluorescence Staining of Microtubules

This technique visualizes the effect of the compounds on the microtubule network within cells.

Materials:

  • Cancer cells grown on glass coverslips in 24-well plates

  • Test compounds

  • PBS

  • Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin antibody)

  • Fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • DAPI solution (for nuclear counterstaining)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on coverslips and allow them to adhere overnight.

    • Treat the cells with the test compounds at various concentrations for a specified time (e.g., 24 hours).

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 for 10 minutes. Alternatively, fix and permeabilize with ice-cold methanol for 10 minutes at -20°C.

    • Wash the cells three times with PBS.

  • Blocking and Antibody Incubation:

    • Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS.

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of the microtubule network and nuclei.

    • Analyze the images for changes in microtubule morphology, such as depolymerization or disruption of the network.

Visualizations

Tubulin_Polymerization_Pathway cluster_0 Microtubule Dynamics cluster_1 Inhibition by this compound αβ-Tubulin Dimer αβ-Tubulin Dimer Protofilament Protofilament αβ-Tubulin Dimer->Protofilament Polymerization Microtubule Microtubule Protofilament->Microtubule Assembly Microtubule->αβ-Tubulin Dimer Depolymerization This compound This compound Inhibition This compound->Inhibition Inhibition->Protofilament Blocks Polymerization (Colchicine Site Binding)

Caption: Inhibition of tubulin polymerization by this compound derivatives.

Experimental_Workflow start Design & Synthesis of This compound Derivatives in_vitro_screening In Vitro Screening start->in_vitro_screening tubulin_assay Tubulin Polymerization Assay (Determine IC₅₀) in_vitro_screening->tubulin_assay cytotoxicity_assay Cytotoxicity Assay (MTT) (Determine IC₅₀) in_vitro_screening->cytotoxicity_assay cellular_mechanism Cellular Mechanism of Action cytotoxicity_assay->cellular_mechanism microscopy Immunofluorescence Microscopy (Visualize Microtubule Disruption) cellular_mechanism->microscopy cell_cycle Cell Cycle Analysis (G2/M Arrest) cellular_mechanism->cell_cycle lead_optimization Lead Optimization microscopy->lead_optimization cell_cycle->lead_optimization

Caption: Experimental workflow for evaluating this compound tubulin inhibitors.

SAR_Diagram cluster_Core Core Scaffold cluster_SAR Structure-Activity Relationship (SAR) core Pyridine-2-carbothioamide-sulfonamide R_group N-phenyl Substituents (R) lipophilic ↑ Lipophilicity (e.g., -CH₃, -OCH₃) R_group->lipophilic polar ↑ Polarity (e.g., -OH) R_group->polar activity ↑ Biological Activity (Cytotoxicity & Tubulin Inhibition) lipophilic->activity decreased_activity ↓ Biological Activity polar->decreased_activity

Caption: Structure-Activity Relationship (SAR) of N-phenyl substituted derivatives.

References

Method for the Preparation of 3-Ethylsulfonyl-2-Pyridine Sulfonamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the synthesis of 3-ethylsulfonyl-2-pyridine sulfonamide, a key intermediate in the production of various agrochemicals. The described methodology is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Overview of the Synthetic Pathway

The synthesis of 3-ethylsulfonyl-2-pyridine sulfonamide is a multi-step process that begins with readily available starting materials. The overall workflow involves the introduction of an ethylthio group, followed by its oxidation to an ethylsulfonyl group, and subsequent conversion of the adjacent group on the pyridine ring to a sulfonamide. A common route starts from 2,3-dichloropyridine, which is transformed through a series of intermediates to the final product.

Synthesis_Workflow A 2,3-Dichloropyridine B 2,3-Bis(ethylthio)pyridine A->B Ethanethiol, Strong Base C 2,3-Bis(ethylsulfonyl)pyridine B->C Oxidation D 3-Ethylsulfonyl-2-mercaptopyridine C->D Thiolation Reagent (e.g., NaSH) E 3-Ethylsulfonyl-2-pyridine sulfonyl chloride D->E Oxidation (e.g., Chlorine) F 3-Ethylsulfonyl-2-pyridine sulfonamide E->F Amination (Ammonia)

Figure 1: General synthetic workflow for 3-ethylsulfonyl-2-pyridine sulfonamide.

Experimental Protocols

The following protocols are detailed syntheses for the key steps in the preparation of 3-ethylsulfonyl-2-pyridine sulfonamide and its intermediates.

Protocol 1: Synthesis of 3-Ethylsulfonyl-2-mercaptopyridine

This protocol describes the nucleophilic substitution reaction to introduce a mercapto group.

  • Reaction Setup: In a suitable reaction vessel, a solution of 2,3-bis(ethylsulfonyl)pyridine in a solvent is prepared.

  • Reagent Preparation: A mixture of a thiolation reagent, such as sodium sulfide and sulfur or sodium hydrosulfide, is prepared in water. This mixture is typically heated to between 80°C and 90°C.[1]

  • Nucleophilic Substitution: The solution of 2,3-bis(ethylsulfonyl)pyridine is added dropwise to the heated thiolation reagent mixture. The reaction temperature is maintained between 110°C and 120°C.[1] The molar ratio of the thiolation reagent to 2,3-bis(ethylsulfonyl)pyridine is typically between 1 and 3.[1]

  • Work-up and Isolation: Upon completion of the reaction, the mixture is cooled, and the product, 3-ethylsulfonyl-2-mercaptopyridine, is isolated through standard procedures such as filtration and washing.

Protocol 2: Synthesis of 3-Ethylsulfonyl-2-pyridine Sulfonyl Chloride

This protocol outlines the oxidation of the mercapto intermediate to a sulfonyl chloride.

  • Dissolution: 3-Ethylsulfonyl-2-mercaptopyridine (e.g., 25.0 g, 0.116 mol, with an HPLC purity of 94.10%) is dissolved in a mixed solvent system of water (180 g) and dichloromethane (300 g).[2]

  • Cooling: The reaction mixture is cooled to a temperature range of -5°C to 0°C.[2]

  • Oxidation: Chlorine gas (29.2 g) is slowly introduced into the cooled solution.[2] It is crucial to maintain the system temperature below 10°C during the addition of chlorine.[2] The molar ratio of the oxidant (chlorine) to 3-ethylsulfonyl-2-mercaptopyridine is preferably between 3 and 3.5.[2]

  • Reaction Monitoring: After the complete addition of chlorine, the reaction is maintained at a temperature between 0°C and 10°C for an additional 0.5 to 1.0 hour.[2] The reaction progress is monitored by HPLC until the content of the starting material, 3-ethylsulfonyl-2-mercaptopyridine, is less than 0.5%.[2]

Protocol 3: Synthesis of 3-Ethylsulfonyl-2-pyridine Sulfonamide

This final step involves the amination of the sulfonyl chloride intermediate.

  • Reaction Setup: The mixture containing 3-ethylsulfonyl-2-pyridine sulfonyl chloride in an organic solvent is either added to aqueous ammonia, or aqueous ammonia is added to the sulfonyl chloride mixture.[2]

  • Amination: The condensation reaction is carried out to form 3-ethylsulfonyl-2-pyridine sulfonamide. The molar ratio of aqueous ammonia to 3-ethylsulfonyl-2-pyridine sulfonyl chloride is preferably between 3 and 5.[2]

  • pH Adjustment and Isolation: After the reaction is complete, the pH of the solution is adjusted to a range of 7.0 to 7.5.[1]

  • Purification: The precipitated product is collected by filtration, washed with dichloromethane and water, and then dried under a vacuum.[1][2]

Data Presentation

The following tables summarize the quantitative data obtained from the synthesis of 3-ethylsulfonyl-2-pyridine sulfonamide.

ParameterValueReference
HPLC Purity of Starting Material (3-ethylsulfonyl-2-mercaptopyridine)94.10%[2]
Final Product Yield85.5%[1][2]
Final Product HPLC Purity97.3%[1][2]
Melting Point211-212.5°C[3]

Table 1: Yield and Purity Data for the Synthesis of 3-Ethylsulfonyl-2-pyridine Sulfonamide.

Spectral Data TypeObserved Peaks/SignalsReference
NMR (DMSO-d6, 200 MHz)1.15 (3H, t, J=7 Hz), 3.4 (NH2), 3.7 (2H, q, J=7 Hz), 7.9 (1H, m), 8.5 (1H, m), 8.95 (1H, m)[3]
IR (nujol)3370, 3190, 1350, 1310, 1180 cm-1[3]

Table 2: Spectroscopic Data for 3-Ethylsulfonyl-2-pyridine Sulfonamide.

Logical Relationship of Key Synthesis Stages

The synthesis can be visualized as a sequence of transformations centered around the pyridine core, where each step modifies a specific functional group to build towards the final product.

Logical_Relationship Start Pyridine Core (from 2,3-Dichloropyridine) Step1 Formation of Thioether and Sulfone Start->Step1 Step2 Selective Thiolation at C2 Position Step1->Step2 Step3 Oxidative Chlorination of Thiol to Sulfonyl Chloride Step2->Step3 Step4 Amination of Sulfonyl Chloride to Sulfonamide Step3->Step4 End Final Product Step4->End

Figure 2: Logical progression of the key chemical transformations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield and overcoming common challenges in the synthesis of Pyridine-2-sulfonamide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary synthetic routes to this compound and its derivatives include:

  • Direct Sulfonylation of 2-Aminopyridine: This is a straightforward method involving the reaction of 2-aminopyridine with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base like pyridine.[1]

  • Reaction of Pyridine-2-sulfonyl Chloride with Amines: Pyridine-2-sulfonyl chloride can be reacted with various primary or secondary amines to yield the corresponding N-substituted Pyridine-2-sulfonamides.

  • Multi-component Reactions: One-pot synthesis strategies involving the reaction of an aldehyde, a ketone containing a sulfonamide moiety, and an ammonium source can produce highly substituted pyridine sulfonamides.[2]

  • From Pyridine-2-sulfonates: Stable intermediates like 2,4,6-trichlorophenyl (TCP) pyridine-2-sulfonate can be synthesized and subsequently reacted with amines under more vigorous conditions to form the desired sulfonamide.[1]

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields in this compound synthesis can stem from several factors:

  • Poor quality of starting materials: Impurities in 2-aminopyridine, the sulfonyl chloride, or solvents can lead to side reactions and reduced yields.

  • Suboptimal reaction conditions: Temperature, reaction time, and the choice of base can significantly impact the reaction outcome.

  • Side reactions: The formation of byproducts can consume starting materials and lower the yield of the desired product.

  • Incomplete reaction: The reaction may not have gone to completion, which can be checked using Thin Layer Chromatography (TLC).

Q3: The final product is an oil instead of a solid. How can I induce crystallization?

A3: If your this compound product is an oil, you can try the following techniques to induce solidification:

  • Trituration: Add a non-polar solvent in which the product is insoluble (e.g., hexane) and scratch the inside of the flask with a glass rod. This can often initiate crystallization.[3]

  • Solvent Evaporation: Slowly evaporate the solvent from a solution of the product.

  • Seed Crystal: If you have a small amount of solid product from a previous batch, adding a seed crystal to the oil can induce crystallization.

  • Purification: The oily nature might be due to impurities. Purifying the product using column chromatography may yield a solid product.[3]

Q4: What are some common side reactions to be aware of during the synthesis?

A4: A common side reaction, particularly in the sulfonylation of 2-aminopyridine, is the formation of a double sulfonylation product where two sulfonyl groups are attached to the amino nitrogen. This is more likely to occur under basic conditions where the initially formed sulfonamide can be deprotonated and react with another molecule of the sulfonyl chloride.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low to No Product Formation Inactive reagents- Use freshly opened or purified sulfonyl chloride. - Ensure 2-aminopyridine is pure and dry. - Use anhydrous solvents.
Incorrect reaction temperature- For direct sulfonylation, cooling the reaction mixture initially can control the exothermic reaction. - Some reactions may require heating to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal temperature.
Inappropriate base- Pyridine is a commonly used base and solvent. Other tertiary amines like triethylamine can also be used. The choice of base can influence the reaction rate and side product formation.
Presence of Multiple Spots on TLC Formation of side products- Optimize the stoichiometry of the reactants. An excess of the sulfonyl chloride can lead to di-sulfonylation. - Control the reaction temperature to minimize side reactions.
Incomplete reaction- Increase the reaction time or temperature and monitor by TLC.
Difficulty in Product Purification Product is highly polar- Use a more polar eluent system for column chromatography. - Consider recrystallization from a suitable solvent system.
Co-elution of impurities- Try a different solvent system for chromatography. - Consider a chemical workup to remove specific impurities (e.g., an acid wash to remove basic impurities like pyridine).[4]

Experimental Protocols

Protocol 1: Synthesis of N-(pyridin-2-yl)benzenesulfonamide[1]

This protocol describes the direct sulfonylation of 2-aminopyridine.

Materials:

  • 2-Aminopyridine

  • Benzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Ice water

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyridine (1.0 equivalent) in anhydrous pyridine.

  • Cool the flask in an ice bath.

  • Slowly add a solution of benzenesulfonyl chloride (1.2 equivalents) in pyridine to the cooled solution with stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • Pour the reaction mixture into ice water with vigorous stirring to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization.

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of Pyridine-Sulfonamide Derivatives via a Multi-component Reaction [2]

EntryAldehydeKetoneCatalystTime (min)Yield (%)
1BenzaldehydeN-(4-acetylphenyl)-4-methylbenzenesulfonamideTQoxyTtriFA2595
24-ChlorobenzaldehydeN-(4-acetylphenyl)-4-methylbenzenesulfonamideTQoxyTtriFA3092
34-MethylbenzaldehydeN-(4-acetylphenyl)-4-methylbenzenesulfonamideTQoxyTtriFA2096
44-MethoxybenzaldehydeN-(4-acetylphenyl)-4-methylbenzenesulfonamideTQoxyTtriFA2094
53-NitrobenzaldehydeN-(4-acetylphenyl)-4-methylbenzenesulfonamideTQoxyTtriFA3590

Reaction conditions: Aldehyde (1 mmol), N-(4-acetylphenyl)-4-methylbenzenesulfonamide (1 mmol), malononitrile (1 mmol), ammonium acetate (1.5 mmol), and catalyst (0.025 mmol) were stirred at 90 °C under solvent-free conditions.

Visualizations

Experimental Workflow: Direct Sulfonylation

experimental_workflow start Start dissolve Dissolve 2-Aminopyridine in Pyridine start->dissolve cool Cool to 0°C dissolve->cool add_sulfonyl_chloride Add Benzenesulfonyl Chloride Solution cool->add_sulfonyl_chloride react Stir at Room Temperature add_sulfonyl_chloride->react precipitate Precipitate in Ice Water react->precipitate filter Filter and Wash precipitate->filter purify Recrystallize filter->purify end End Product purify->end

Caption: A typical workflow for the direct sulfonylation of 2-aminopyridine.

Signaling Pathway: Inhibition of Endothelin-A Receptor

This compound has been shown to act as an inhibitor of the endothelin-A (ETA) receptor, which can, in turn, affect downstream signaling, such as the binding of epidermal growth factor (EGF) to its receptor (EGFR).[5]

signaling_pathway cluster_membrane Cell Membrane ETA ETA Receptor EGFR EGF Receptor ETA->EGFR Cross-talk Downstream Downstream Signaling (e.g., Cell Proliferation) EGFR->Downstream Activates Endothelin1 Endothelin-1 Endothelin1->ETA Binds EGF EGF EGF->EGFR Binds Pyridine2Sulfonamide This compound Pyridine2Sulfonamide->ETA Inhibits

Caption: Inhibition of the Endothelin-A receptor by this compound.

Signaling Pathway: COX-2 Inhibition

Certain pyridine acyl sulfonamide derivatives have been identified as inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory response.[6]

cox2_inhibition ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Substrate Prostaglandins Prostaglandins (Inflammation) COX2->Prostaglandins Catalyzes PyridineSulfonamideDerivative Pyridine Acyl Sulfonamide Derivative PyridineSulfonamideDerivative->COX2 Inhibits

Caption: Inhibition of the COX-2 enzyme by a Pyridine acyl sulfonamide derivative.

References

Technical Support Center: Purification of Crude Pyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of crude Pyridine-2-sulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude this compound can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials: Such as 2-chloropyridine, sodium sulfite, or the corresponding sulfonyl chloride precursor.

  • Isomeric sulfonamides: Pyridine-3-sulfonamide and Pyridine-4-sulfonamide may be formed as byproducts depending on the synthetic route.

  • Pyridine: Residual pyridine used as a solvent or base in the reaction is a common impurity.[1]

  • Hydrolysis products: Pyridine-2-sulfonic acid can be present if the sulfonamide hydrolyzes during workup or purification.

  • Salts: Inorganic salts from reagents or workup procedures.

Q2: What are the recommended purification techniques for this compound?

A2: The choice of purification technique depends on the nature and quantity of impurities. The most common methods are:

  • Recrystallization: Effective for removing small amounts of impurities from a solid product.

  • Column Chromatography: A versatile technique for separating the desired compound from a mixture of impurities.

  • Acid-Base Extraction: Useful for separating acidic or basic impurities from the neutral product.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical methods can be used to determine the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): A highly accurate and precise method for quantitative purity analysis.[2]

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative assessment of purity and for monitoring the progress of a purification process.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying impurities.

Troubleshooting Guides

Recrystallization

Issue: Oily product or no crystal formation.

  • Possible Cause:

    • The chosen solvent is too good a solvent for this compound at all temperatures.

    • The presence of impurities is inhibiting crystallization.

    • Supersaturation has not been achieved.

  • Troubleshooting Steps:

    • Solvent Screening: Test the solubility of the crude product in a variety of solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) to find a solvent that dissolves the compound when hot but sparingly when cold.

    • Induce Crystallization:

      • Scratch the inside of the flask with a glass rod.

      • Add a seed crystal of pure this compound.

      • Cool the solution slowly in an ice bath.

    • Use a Solvent/Anti-solvent System: Dissolve the crude product in a minimal amount of a good solvent and slowly add a poor solvent (an "anti-solvent") in which the product is insoluble until the solution becomes turbid. Heat to clarify and then cool slowly.

Issue: Low recovery of purified product.

  • Possible Cause:

    • Too much solvent was used for recrystallization.

    • The product is significantly soluble in the cold recrystallization solvent.

    • Premature crystallization occurred during hot filtration.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Cool Thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath to maximize precipitation.

    • Recover from Mother Liquor: Concentrate the mother liquor and cool to obtain a second crop of crystals. Check the purity of the second crop by TLC or HPLC.

    • Prevent Premature Crystallization: Preheat the filtration funnel and receiving flask before hot filtration.

Column Chromatography

Issue: Poor separation of the product from impurities (co-elution).

  • Possible Cause:

    • Inappropriate mobile phase polarity.

    • The stationary phase is not suitable.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Use TLC to screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an eluent that provides good separation between the product and impurities (aim for a ΔRf of at least 0.2). A gradient elution from a less polar to a more polar solvent system is often effective.

    • Modify Stationary Phase: If the compound streaks on a silica gel column, it may be due to the acidic nature of silica. Consider using deactivated silica gel (pre-treated with a small amount of triethylamine in the eluent) or an alternative stationary phase like neutral alumina.[4]

Issue: Product is not eluting from the column.

  • Possible Cause:

    • The mobile phase is not polar enough.

    • The compound is strongly adsorbed to the stationary phase.

  • Troubleshooting Steps:

    • Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in the eluent system.

    • Add a Modifier: For basic compounds like pyridines, adding a small amount of a base like triethylamine or ammonia to the mobile phase can help to reduce tailing and improve elution.[4]

Acid-Base Extraction

Issue: Emulsion formation during extraction.

  • Possible Cause:

    • Vigorous shaking of the separatory funnel.

    • High concentration of dissolved substances.

  • Troubleshooting Steps:

    • Gentle Mixing: Gently invert the separatory funnel multiple times instead of vigorous shaking.

    • Break the Emulsion:

      • Allow the mixture to stand for a longer period.

      • Add a small amount of brine (saturated NaCl solution).

      • Filter the mixture through a pad of celite.

Issue: Low recovery of the product in the organic layer.

  • Possible Cause:

    • Incomplete neutralization of the acidic or basic solution.

    • The product has some solubility in the aqueous layer.

  • Troubleshooting Steps:

    • Ensure Complete Neutralization: Check the pH of the aqueous layer after neutralization to ensure the product has been converted to its neutral, less water-soluble form.

    • Back-Extraction: After the initial extraction, extract the aqueous layer again with a fresh portion of the organic solvent to recover any dissolved product.

    • Increase Ionic Strength: Saturate the aqueous layer with sodium chloride (salting out) to decrease the solubility of the organic product in the aqueous phase.

Data Presentation

Table 1: Qualitative Solubility of this compound and Related Compounds

CompoundSolventSolubility
This compoundWater, AlcoholsSoluble
Pyridine-2-sulfonic acidChloroform, Dichloromethane, Ethyl AcetateSoluble

Table 2: Suggested Starting Conditions for Purification

Purification MethodKey ParametersSuggested Starting ConditionsExpected Outcome
Recrystallization Solvent SystemEthanol/Water, Isopropanol/Water, Ethyl Acetate/HexanePurity > 98% (for removal of minor impurities)
Column Chromatography Stationary PhaseSilica GelPurity > 99% (depending on impurity profile)
Mobile PhaseGradient of Ethyl Acetate in Hexane (e.g., 10-50%) or Methanol in Dichloromethane (e.g., 1-5%)
Acid-Base Extraction pH for Acidic Impurity RemovalWash with saturated NaHCO₃ solution (pH ~8)Removal of acidic impurities
pH for Basic Impurity RemovalWash with dilute HCl solution (pH ~1-2)Removal of basic impurities like pyridine

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot ethanol (near boiling).

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Slowly add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.

Protocol 2: Column Chromatography on Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and load it onto the top of the silica gel column.

  • Elution: Start the elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Removal of Acidic Impurities: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the aqueous layer. Repeat the washing once more.

  • Removal of Basic Impurities: Wash the organic layer with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl).[5] Separate the aqueous layer. Repeat the washing once more.

  • Neutralization Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and salts.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the organic solvent under reduced pressure to yield the purified product.

Mandatory Visualizations

Purification_Troubleshooting_Workflow start Crude this compound recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography acid_base_extraction Acid-Base Extraction start->acid_base_extraction purity_check Check Purity (TLC/HPLC) recrystallization->purity_check column_chromatography->purity_check acid_base_extraction->purity_check pure_product Pure Product purity_check->pure_product Purity OK troubleshoot Troubleshoot purity_check->troubleshoot Purity Not OK troubleshoot->recrystallization troubleshoot->column_chromatography troubleshoot->acid_base_extraction

Caption: General workflow for the purification of crude this compound.

Recrystallization_Troubleshooting start Recrystallization Issue oily_product Oily Product / No Crystals start->oily_product low_recovery Low Recovery start->low_recovery solvent_screening Screen Solvents oily_product->solvent_screening Yes induce_crystallization Induce Crystallization (Scratch, Seed, Cool) oily_product->induce_crystallization No minimize_solvent Minimize Solvent Volume low_recovery->minimize_solvent Yes cool_thoroughly Cool Thoroughly low_recovery->cool_thoroughly No anti_solvent Use Solvent/ Anti-solvent induce_crystallization->anti_solvent recover_second_crop Recover 2nd Crop cool_thoroughly->recover_second_crop Column_Chromatography_Troubleshooting start Column Chromatography Issue poor_separation Poor Separation start->poor_separation no_elution No Elution start->no_elution optimize_mobile_phase Optimize Mobile Phase (TLC) poor_separation->optimize_mobile_phase Yes change_stationary_phase Change Stationary Phase (e.g., Alumina) poor_separation->change_stationary_phase No increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Yes add_modifier Add Modifier (e.g., TEA) no_elution->add_modifier No

References

Technical Support Center: Overcoming Solubility Issues of Pyridine-2-sulfonamide in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Pyridine-2-sulfonamide in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous media?

A1: The limited aqueous solubility of this compound is primarily attributed to its molecular structure. The presence of both a weakly acidic sulfonamide group and a weakly basic pyridine ring means its ionization state, and consequently its solubility, is highly dependent on the pH of the solution. In its neutral, unionized form, the molecule is more hydrophobic and less soluble in water.

Q2: What is the pKa of this compound, and why is it important?

Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do first?

A3: This is a common issue known as "crashing out." The first troubleshooting steps should involve:

  • Verifying the final DMSO concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 1%, to avoid solvent effects on your experiment. However, a slight, controlled increase (e.g., to 2-5%) might be necessary to maintain solubility. Always include a vehicle control with the same DMSO concentration in your experiments.

  • Adjusting the pH of your aqueous buffer: As this compound's solubility is pH-dependent, increasing the pH of your buffer to a value above the estimated pKa of the sulfonamide group (e.g., pH 8.5-10) can dramatically increase solubility.

  • Lowering the final concentration of this compound: You may be exceeding the compound's solubility limit in your final assay conditions. Try performing a serial dilution to determine the maximum soluble concentration under your current conditions.

Q4: What are the main strategies to improve the aqueous solubility of this compound for in-vitro experiments?

A4: The primary methods for enhancing the solubility of this compound and other sulfonamides include:

  • pH Adjustment: Modifying the pH of the aqueous medium to ionize the molecule.

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent.

  • Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin.

  • Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix.[5][6][7][8][9]

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Addition to Aqueous Buffer

This guide provides a systematic approach to resolving the precipitation of this compound when transitioning from an organic stock solution to an aqueous medium.

G start Start: this compound precipitates in aqueous buffer check_dmso Is final DMSO concentration <1%? start->check_dmso increase_dmso Cautiously increase final DMSO concentration (e.g., to 2-5%). Run vehicle control. check_dmso->increase_dmso No check_ph Is buffer pH > 8.5? check_dmso->check_ph Yes increase_dmso->check_ph adjust_ph Adjust buffer pH to 1-2 units above the sulfonamide pKa (e.g., pH 9.0). See Protocol 1. check_ph->adjust_ph No check_conc Is final compound concentration too high? check_ph->check_conc Yes adjust_ph->check_conc lower_conc Reduce the final concentration of this compound. check_conc->lower_conc Yes consider_cosolvent Use a co-solvent system. See Protocol 2. check_conc->consider_cosolvent No success Solubility Issue Resolved lower_conc->success consider_cd Use cyclodextrin complexation. See Protocol 3. consider_cosolvent->consider_cd If co-solvents are not compatible with assay consider_cosolvent->success consider_cd->success fail If issues persist, consider solid dispersion or other advanced formulation. consider_cd->fail If still unsuccessful

Caption: Troubleshooting workflow for precipitation issues.

Data Presentation: Solubility Enhancement Techniques

The following table summarizes common techniques for enhancing the aqueous solubility of sulfonamides.

TechniquePrincipleAdvantagesDisadvantages
pH Adjustment Ionization of the weakly acidic sulfonamide group at basic pH increases its polarity and water solubility.Simple, cost-effective, and often highly effective.Potential for drug instability at extreme pH; may not be compatible with biological assays.
Co-solvents A water-miscible organic solvent is added to the aqueous medium to reduce the polarity of the solvent system.Can significantly increase the solubility of hydrophobic compounds.The organic solvent may interfere with the experimental assay; potential for toxicity.
Cyclodextrin Complexation The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin, whose exterior is hydrophilic.[10]Can increase solubility and stability; often biocompatible.Can be expensive; the complex may have different biological activity than the free drug.
Solid Dispersion The drug is dispersed in a hydrophilic carrier at a solid state, often in an amorphous form.[6][7][8][9]Can significantly enhance dissolution rate and apparent solubility.Can be complex to prepare and characterize; potential for physical instability (recrystallization).

Illustrative Quantitative Data for Sulfonamides

While specific quantitative solubility data for this compound is limited, the following table provides examples of solubility enhancement for other sulfonamides using various techniques.

SulfonamideTechniqueConditionsApproximate Solubility Increase
Sulfadiazine Cyclodextrin ComplexationHydroxypropyl-β-cyclodextrin (HP-β-CD)Forms a 1:1 complex, leading to a significant increase in aqueous solubility.[2]
Sulfamethoxazole Co-solvency1:2 solution of DMSO:PBS (pH 7.2)Solubility of approx. 0.5 mg/mL, a notable increase from its slight solubility in water.[4]
Sulfapyridine Co-solvencyPropylene glycolSolubility is maximal in pure propylene glycol compared to pure water.[11]
Ketoprofen (as a model)Solid DispersionWith PVP K30Significantly enhanced dissolution rate (58-87% dissolved in 1h) compared to the pure drug (20.89% dissolved in 1h).

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol details how to determine an appropriate pH for solubilizing this compound in an aqueous buffer.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock 1. Prepare a concentrated stock solution of this compound in DMSO (e.g., 100 mM). prep_buffers 2. Prepare a series of buffers with a range of pH values (e.g., pH 7.0, 8.0, 9.0, 10.0). prep_stock->prep_buffers add_drug 3. Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration. Ensure final DMSO % is low and constant. prep_buffers->add_drug equilibrate 4. Vortex and equilibrate the solutions (e.g., 1-2 hours at room temperature). add_drug->equilibrate observe 5. Visually inspect for precipitation. For quantitative analysis, centrifuge and measure the concentration in the supernatant via UV-Vis or HPLC. equilibrate->observe determine_ph 6. Determine the lowest pH at which the compound remains fully dissolved. observe->determine_ph

Caption: Workflow for pH-based solubility testing.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in 100% DMSO.

  • Buffer Preparation: Prepare a series of buffers (e.g., phosphate or borate buffers) with varying pH values, for instance, pH 7.0, 7.5, 8.0, 8.5, 9.0, and 9.5.

  • Solubility Test:

    • Aliquot each buffer into separate microcentrifuge tubes.

    • Add the this compound stock solution to each buffer to reach the desired final concentration, ensuring the final DMSO concentration is constant and minimal (e.g., 1%).

    • Vortex the tubes and allow them to equilibrate at the desired temperature for at least one hour.

  • Analysis:

    • Visually inspect each tube for any signs of precipitation against a dark background.

    • For a more quantitative assessment, centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes).

    • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

Protocol 2: Solubility Enhancement Using Co-solvents

This protocol outlines the use of a co-solvent to improve the solubility of this compound.

Methodology:

  • Co-solvent Selection: Choose a water-miscible organic solvent that is compatible with your experimental system. Common choices include ethanol, polyethylene glycol (PEG), and propylene glycol.

  • Stock Solution: Prepare a concentrated stock solution of this compound in the chosen co-solvent (or DMSO if necessary).

  • Co-solvent Titration:

    • Prepare a series of aqueous buffer solutions containing increasing percentages of the co-solvent (e.g., 0%, 2%, 5%, 10%, 20% v/v).

    • Add the this compound stock solution to each co-solvent/buffer mixture to the desired final concentration.

    • Vortex and equilibrate the solutions.

  • Analysis:

    • Observe the solutions for precipitation.

    • Determine the minimal percentage of co-solvent required to keep the compound in solution.

  • Control Experiment: Always perform a vehicle control with the chosen co-solvent concentration to ensure it does not affect your experimental results.

Protocol 3: Solubility Enhancement via Cyclodextrin Complexation

This protocol provides a method for preparing a this compound-cyclodextrin inclusion complex.

G cluster_prep Preparation cluster_complexation Complexation cluster_isolation Isolation and Analysis cd_solution 1. Prepare an aqueous solution of β-cyclodextrin or HP-β-cyclodextrin. add_drug 2. Add an excess amount of This compound to the cyclodextrin solution. cd_solution->add_drug stir 3. Stir or sonicate the mixture at a controlled temperature for an extended period (e.g., 24-48 hours) to allow for complex formation. add_drug->stir filter 4. Filter the suspension to remove the undissolved compound. stir->filter analyze 5. The resulting clear solution contains the water-soluble complex. Analyze the concentration as needed. filter->analyze

Caption: Workflow for cyclodextrin complexation.

Methodology:

  • Cyclodextrin Selection: Beta-cyclodextrin (β-CD) and its more soluble derivative, hydroxypropyl-β-cyclodextrin (HP-β-CD), are common choices for sulfonamides.[2]

  • Phase Solubility Study:

    • Prepare aqueous solutions with increasing concentrations of the chosen cyclodextrin.

    • Add an excess amount of this compound to each solution.

    • Shake the mixtures at a constant temperature until equilibrium is reached (typically 24-72 hours).

    • Filter the suspensions and analyze the concentration of dissolved this compound in the filtrate.

    • A plot of the drug's solubility versus the cyclodextrin concentration will indicate if a complex is formed and its stoichiometry.

  • Preparation of the Complexed Stock Solution: Based on the phase solubility results, prepare a stock solution by dissolving this compound in an aqueous solution of the cyclodextrin at a concentration sufficient to maintain solubility. This stock can then be used in your experiments.

References

Technical Support Center: Optimization of Pyridine-2-sulfonamide Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of reaction conditions for Pyridine-2-sulfonamide functionalization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a very low yield in my this compound synthesis. What are the common causes and how can I improve it?

A1: Low yields are a frequent challenge in sulfonamide synthesis and can arise from several factors. Below are common causes and potential solutions to enhance your reaction's efficiency.

  • Poor Reactivity of Starting Materials: The nucleophilicity of the amine is a critical factor. Electron-deficient anilines or sterically hindered amines tend to be less nucleophilic and react more slowly.[1]

    • Solution: Consider increasing the reaction temperature or using a more forcing solvent. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can also accelerate the reaction rate by forming a more reactive sulfonyl-DMAP intermediate.[1]

  • Degradation of Sulfonylating Agent: Standard sulfonyl chlorides can be prone to degradation.[1]

    • Solution: Sulfonyl fluorides are often more stable and can lead to better yields, particularly when working with amines that have other functional groups.[1]

  • Side Reactions: The primary side reaction is the hydrolysis of the sulfonyl chloride, which is susceptible to reaction with water, especially in the presence of a base.[1] This competitive pathway consumes the starting material.[1]

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. If an aqueous workup is necessary, it should be performed quickly at a low temperature.[1]

  • Reagent Quality: The purity of your reagents is paramount.

    • Amine: Ensure the amine is pure and dry. Amines can absorb atmospheric CO₂ to form carbamates, which can interfere with the reaction.[2]

    • Sulfonyl Chloride: This reagent is sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[2] It is best to use a freshly opened bottle or purify the sulfonyl chloride before use.[2]

    • Solvent and Base: Always use anhydrous solvents and ensure any tertiary amine bases (e.g., triethylamine, pyridine) are pure and dry.[2]

Q2: What are the recommended initial checks when troubleshooting a low-yield this compound reaction?

A2: When faced with a low-yield synthesis, a systematic check of the fundamental reaction parameters is the best starting point.

  • Stoichiometry: Double-check the molar ratios of your reactants. A common starting point is a 1:1 ratio of the amine to the sulfonyl chloride, with a slight excess of the base (1.1-1.5 equivalents).[2]

  • Temperature: These reactions are often conducted between 0 °C and room temperature.[2] If the reaction is sluggish, gentle heating may be necessary; however, be aware that excessive heat can promote side reactions.[2]

  • Atmosphere: To prevent the degradation of reagents by atmospheric moisture and oxygen, it is advisable to conduct the reaction under an inert atmosphere, such as nitrogen or argon.[2]

Data Presentation

Table 1: Reaction Conditions for the Synthesis of N-Aryl/Alkyl Pyridine-2-sulfonamides from TCP Pyridine-2-sulfonate

ProductAmineTemperature (°C)Time (h)Yield (%)
N-benzyl(pyridin-2-yl)sulfonamideBenzylamine1001285
N-phenyl(pyridin-2-yl)sulfonamideAniline1201878
N-butyl(pyridin-2-yl)sulfonamiden-Butylamine802492

Data synthesized from experimental protocols to illustrate typical reaction parameters.

Experimental Protocols

Method: Direct Sulfonylation of 2-Aminopyridine

This method provides a straightforward approach for the synthesis of N-(pyridin-2-yl)sulfonamides.

Synthesis of N-(pyridin-2-yl)benzenesulfonamide:

  • Dissolution: In a round-bottom flask, dissolve 2-aminopyridine (0.94 g, 10 mmol) in pyridine.[3]

  • Cooling: Place the flask in an ice bath to cool the solution.[3]

  • Addition of Sulfonyl Chloride: Slowly add a solution of benzenesulfonyl chloride (2.12 g, 12 mmol) to the cooled pyridine solution.[3]

  • Reaction: Stir the mixture at room temperature for 1 hour.[3]

  • Precipitation: Add ice water to the reaction mixture and stir vigorously until a large amount of solid precipitates.[3]

  • Isolation: Collect the crude product by filtration. The resulting yellow solid is N-(pyridin-2-yl)benzenesulfonamide.[3]

Visualizations

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Quality (Purity, Dryness) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Verify Reaction Conditions (Stoichiometry, Temp., Atmosphere) conditions_ok Conditions OK? check_conditions->conditions_ok reagents_ok->check_conditions Yes purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No adjust_conditions Adjust Conditions (e.g., Temp., Time, Catalyst) conditions_ok->adjust_conditions No rerun_reaction Re-run Reaction conditions_ok->rerun_reaction Yes purify_reagents->check_reagents adjust_conditions->check_conditions end Improved Yield rerun_reaction->end

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

Experimental_Workflow start Start dissolve Dissolve 2-aminopyridine in pyridine start->dissolve cool Cool solution in ice bath dissolve->cool add_sulfonyl_chloride Slowly add benzenesulfonyl chloride cool->add_sulfonyl_chloride react Stir at room temperature for 1 hour add_sulfonyl_chloride->react precipitate Add ice water and stir to precipitate solid react->precipitate isolate Isolate product by filtration precipitate->isolate end End isolate->end

Caption: Experimental workflow for the direct sulfonylation of 2-aminopyridine.

References

Common side products in the synthesis of Pyridine-2-sulfonamide and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Pyridine-2-sulfonamide. Our aim is to help you identify and prevent common side products, thereby improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the reaction of Pyridine-2-sulfonyl chloride with a primary or secondary amine in the presence of a base.[1] This is a nucleophilic substitution reaction where the amine displaces the chloride on the sulfonyl group.

Q2: Why is Pyridine-2-sulfonyl chloride a challenging reagent to work with?

A2: Pyridine-2-sulfonyl chloride is known to be highly unstable, particularly in the presence of moisture and at elevated temperatures. This instability can lead to decomposition and the formation of side products, most notably the hydrolysis of the sulfonyl chloride to Pyridine-2-sulfonic acid.

Q3: What are the primary side products I should be aware of during the synthesis of this compound?

A3: The two most common side products are:

  • Pyridine-2-sulfonic acid: Formed from the hydrolysis of the starting material, Pyridine-2-sulfonyl chloride, upon exposure to water.

  • Di-sulfonated amine: This occurs when a primary amine reacts with two molecules of Pyridine-2-sulfonyl chloride, resulting in a bis(pyridine-2-sulfonyl)amine.[2]

Q4: How can I minimize the formation of these side products?

A4: To minimize side product formation, it is crucial to:

  • Use anhydrous (dry) solvents and reagents.

  • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Maintain a low reaction temperature, typically starting at 0°C, to control the reaction rate and reduce decomposition of the starting material.

  • Slowly add the Pyridine-2-sulfonyl chloride to the amine solution to avoid localized high concentrations that can favor di-sulfonylation.

  • Use a suitable base, such as pyridine or triethylamine, to neutralize the HCl generated during the reaction.[3][4]

Q5: How can I purify the final this compound product?

A5: Purification can typically be achieved through recrystallization or column chromatography.[3] The choice of method will depend on the physical properties of the desired sulfonamide and the impurities present. For instance, an acidic wash can help remove the basic pyridine byproduct.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound 1. Decomposition of Pyridine-2-sulfonyl chloride. 2. Incomplete reaction. 3. Sub-optimal reaction conditions.1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use freshly prepared or purified Pyridine-2-sulfonyl chloride. 2. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure completion. 3. Optimize reaction temperature, solvent, and base. Consider a milder base if the starting materials are sensitive.
Presence of Pyridine-2-sulfonic acid in the product Hydrolysis of Pyridine-2-sulfonyl chloride due to the presence of water.1. Use anhydrous solvents and reagents. 2. Perform the reaction under a dry, inert atmosphere. 3. Purify the crude product by washing with a mild aqueous base to remove the acidic sulfonic acid.
Formation of a di-sulfonated amine byproduct 1. Using an excess of Pyridine-2-sulfonyl chloride. 2. Rapid addition of the sulfonyl chloride. 3. Reaction temperature is too high.1. Use a stoichiometric amount or a slight excess of the amine. 2. Add the Pyridine-2-sulfonyl chloride solution dropwise to the amine solution at a low temperature. 3. Maintain a low reaction temperature (e.g., 0°C to room temperature).
Product is a dark-colored oil or solid Decomposition of starting materials or product.1. Use purified reagents and maintain low reaction temperatures. 2. Consider purification by column chromatography to remove colored impurities.

Quantitative Data on Reaction Conditions

AmineSulfonyl ChlorideBaseSolventTemperatureYield (%)Reference
2-AminopyridineBenzenesulfonyl chloridePyridinePyridine0°C to RT73[3]
4-Aminoacetophenone4-Toluenesulfonyl chloridePyridine (cat.)CH₂Cl₂Room Temp.up to 88[4]
Various aminesPyridine-2-sulfonyl chloridePyridinePyridine80°CGood[2]

Note: The yield is highly dependent on the specific amine used and the rigorous exclusion of water.

Experimental Protocols

Synthesis of N-(pyridin-2-yl)benzenesulfonamide[3]
  • Dissolution: In a round-bottom flask, dissolve 2-aminopyridine (0.94 g, 10 mmol) in pyridine.

  • Cooling: Place the flask in an ice bath to cool the solution to 0°C.

  • Addition of Sulfonyl Chloride: Slowly add a solution of benzenesulfonyl chloride (2.12 g, 12 mmol) to the cooled pyridine solution.

  • Reaction: Stir the mixture at room temperature for 1 hour.

  • Precipitation: Add ice water to the reaction mixture and stir vigorously until a large amount of solid precipitates.

  • Isolation: Collect the crude product by filtration. The resulting solid is N-(pyridin-2-yl)benzenesulfonamide.

Visualizations

Synthesis_Pathway Synthesis of this compound PSC Pyridine-2-sulfonyl chloride Product This compound PSC->Product Amine Primary/Secondary Amine (R-NH₂ or R₂NH) Amine->Product Base Base (e.g., Pyridine) Base->Product Side_Product_Formation Common Side Product Formation Pathways PSC Pyridine-2-sulfonyl chloride Hydrolysis_Product Pyridine-2-sulfonic acid PSC->Hydrolysis_Product Hydrolysis Disulfonated_Product Di-sulfonated Amine PSC->Disulfonated_Product Di-sulfonylation Water Water (moisture) Water->Hydrolysis_Product Excess_PSC Excess Pyridine-2-sulfonyl chloride Excess_PSC->Disulfonated_Product Primary_Amine Primary Amine (R-NH₂) Primary_Amine->Disulfonated_Product Troubleshooting_Logic Troubleshooting Flowchart for this compound Synthesis Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions Check_Purity->Check_Conditions Pure Purify_SM Purify/Use Fresh Starting Materials Check_Purity->Purify_SM Impure Anhydrous Ensure Anhydrous Conditions Check_Conditions->Anhydrous Moisture Sensitive? Inert_Atmosphere Use Inert Atmosphere Check_Conditions->Inert_Atmosphere Air Sensitive? Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Sub-optimal Temp? Optimize_Base Optimize Base Check_Conditions->Optimize_Base Sub-optimal Base? Analyze_Byproducts Identify Byproducts (e.g., NMR, LC-MS) Purification Select Appropriate Purification Method (Recrystallization, Chromatography) Analyze_Byproducts->Purification Anhydrous->Analyze_Byproducts Inert_Atmosphere->Analyze_Byproducts Optimize_Temp->Analyze_Byproducts Optimize_Base->Analyze_Byproducts

References

Technical Support Center: Stability and Degradation of Pyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pyridine-2-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on stability testing and degradation analysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions for forced degradation studies of this compound?

A1: Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.[1][2] Based on ICH guidelines, the following conditions are recommended:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours (solid-state).

  • Photolytic Degradation: Exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]

Q2: What are the likely degradation products of this compound?

A2: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the known degradation pathways of sulfonamides and the pyridine moiety, the following are plausible degradation products:

  • Hydrolysis: Under acidic or basic conditions, the sulfonamide bond may cleave to yield pyridine-2-sulfonic acid and ammonia.

  • Oxidation: The pyridine ring is generally stable to oxidation under normal conditions. However, under strong oxidative stress, hydroxylation of the pyridine ring could occur.[4]

  • Photodegradation: Exposure to light may lead to the extrusion of sulfur dioxide (SO₂) from the sulfonamide group, or cleavage of the sulfonamide bond.[5]

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating HPLC method should be able to separate the intact this compound from its potential degradation products. A reverse-phase HPLC method with a C18 column is a good starting point. The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary to achieve optimal separation. The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Q4: I am observing poor mass balance in my forced degradation study. What could be the cause?

A4: Poor mass balance can be attributed to several factors:

  • Formation of non-chromophoric degradation products: Some degradation products may not have a UV chromophore and will not be detected by a UV detector. Using a mass spectrometer (LC-MS) can help identify such compounds.

  • Formation of volatile degradation products: Volatile compounds may be lost during sample preparation or analysis.

  • Precipitation of degradation products: Degradation products that are not soluble in the analysis solvent will not be detected.

  • Adsorption of the analyte or degradants onto container surfaces.

A thorough investigation is needed to identify the root cause and rectify the issue.[6]

Troubleshooting Guides

Problem Possible Cause Suggested Solution
No degradation observed under stress conditions. The compound is highly stable under the applied conditions.Increase the strength of the stressor (e.g., higher acid/base concentration, higher temperature, longer exposure time). However, be cautious of using overly harsh conditions that may not be relevant to real-world storage.
Complete degradation of the compound. The stress conditions are too harsh.Reduce the strength of the stressor (e.g., lower acid/base concentration, lower temperature, shorter exposure time).
Peak tailing for this compound in HPLC. Interaction of the basic pyridine nitrogen with residual silanols on the HPLC column.Use a base-deactivated column. Add a competing base like triethylamine to the mobile phase. Adjust the mobile phase pH to suppress the ionization of the pyridine nitrogen.
Poor resolution between parent drug and degradation peaks. The chromatographic conditions are not optimized.Modify the mobile phase composition (e.g., change the organic solvent ratio, pH, or buffer concentration). Try a different column with a different stationary phase.
Unexpected peaks in the chromatogram. Impurities in the starting material, reagents, or solvent. Formation of secondary degradation products.Analyze a blank (placebo without the drug) under the same stress conditions to identify any peaks originating from the excipients or solvent. Use high-purity reagents and solvents.

Experimental Protocols

Forced Degradation Study Protocol

This protocol provides a general framework for conducting a forced degradation study of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • Cool the solution, neutralize with 0.1 M NaOH, and dilute to a suitable concentration with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • Cool the solution, neutralize with 0.1 M HCl, and dilute to a suitable concentration with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a suitable concentration with the mobile phase.

  • Thermal Degradation:

    • Place the solid drug substance in a hot air oven at 105°C for 48 hours.

    • After the specified time, dissolve the sample in the solvent and dilute to a suitable concentration with the mobile phase.

  • Photolytic Degradation:

    • Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A sample protected from light should be used as a control.

    • After exposure, dissolve the sample in the solvent and dilute to a suitable concentration with the mobile phase.

  • Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Presentation

The following table provides a template for summarizing the results of a forced degradation study. The data presented here is for illustrative purposes only and should be replaced with actual experimental data.

Stress Condition % Degradation Number of Degradation Products Retention Time of Major Degradant (min)
0.1 M HCl, 60°C, 24h15.224.8
0.1 M NaOH, 60°C, 24h8.515.3
3% H₂O₂, RT, 24h12.136.1, 7.9
Thermal (105°C, 48h)5.619.2
Photolytic18.943.7, 8.5

Visualizations

G cluster_workflow Forced Degradation Experimental Workflow start This compound (Drug Substance) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analysis Analyze by Stability-Indicating HPLC Method stress->analysis identification Identify & Characterize Degradation Products (e.g., LC-MS, NMR) analysis->identification pathway Elucidate Degradation Pathways identification->pathway end Stability Profile Established pathway->end

Caption: A general workflow for conducting forced degradation studies.

G cluster_pathways Plausible Degradation Pathways of this compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound h1 Pyridine-2-sulfonic acid parent->h1 Cleavage h2 Ammonia parent->h2 Cleavage o1 Hydroxylated this compound parent->o1 Hydroxylation p1 Pyridine-2-amine + SO2 parent->p1 SO2 Extrusion p2 Desulfonated products parent->p2 Bond Cleavage

Caption: Plausible degradation pathways for this compound.

References

Troubleshooting guide for the synthesis of N-(pyridin-2-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of N-(pyridin-2-yl)benzenesulfonamide, a common research chemical and potential pharmacophore.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of N-(pyridin-2-yl)benzenesulfonamide?

The synthesis is typically a nucleophilic substitution reaction between 2-aminopyridine and benzenesulfonyl chloride. The reaction is often carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.[1][2]

Q2: I am experiencing a low yield in my reaction. What are the potential causes and how can I troubleshoot this?

Low yields are a common issue in this synthesis. Several factors could be contributing to this problem. A systematic troubleshooting approach is recommended.

Potential Causes for Low Yield:

  • Poor quality of reagents: Benzenesulfonyl chloride is sensitive to moisture and can hydrolyze over time. 2-aminopyridine can also degrade.

  • Suboptimal reaction conditions: Incorrect temperature, reaction time, or solvent can negatively impact the yield.

  • Presence of side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.[3]

  • Inefficient purification: Product loss during workup and purification steps can lead to a lower isolated yield.

Troubleshooting Steps:

  • Verify Reagent Quality:

    • Use freshly opened or properly stored benzenesulfonyl chloride.

    • Ensure the 2-aminopyridine is pure and dry.

    • Use anhydrous solvents, especially if the reaction is sensitive to water.

  • Optimize Reaction Conditions:

    • Temperature: The reaction is typically run at room temperature or with gentle heating.[4] If the reaction is slow, consider a moderate increase in temperature.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Base: Pyridine is commonly used as both a solvent and a base.[1][2] Ensure a sufficient amount is used to neutralize the HCl produced.

  • Minimize Side Reactions:

    • Di-sulfonylation: The formation of the di-substituted product, N,N-bis(phenylsulfonyl)-2-aminopyridine, can occur. Using a slight excess of 2-aminopyridine can help to minimize this.

    • Hydrolysis of Benzenesulfonyl Chloride: In the presence of water, benzenesulfonyl chloride can hydrolyze to benzenesulfonic acid. Running the reaction under anhydrous conditions can prevent this.

Q3: I see an unexpected spot on my TLC plate. What could this impurity be?

Common impurities in this reaction include:

  • Unreacted 2-aminopyridine: This will have a different Rf value than the product.

  • Benzenesulfonic acid: This is the hydrolysis product of benzenesulfonyl chloride and is typically very polar, often remaining at the baseline of the TLC plate.

  • Di-sulfonylation product: N,N-bis(phenylsulfonyl)-2-aminopyridine is a potential byproduct.

  • Pyridine hydrochloride: The salt formed from the base and HCl byproduct.

Q4: How can I effectively purify my N-(pyridin-2-yl)benzenesulfonamide?

Purification is crucial to obtain a high-purity product. The most common methods are recrystallization and column chromatography.

  • Recrystallization: This is an effective method for removing small amounts of impurities. A mixed solvent system, such as ethanol/water, is often suitable for sulfonamides as they possess both polar and non-polar characteristics.[5]

  • Column Chromatography: For separating the product from significant amounts of impurities or byproducts with similar solubility, column chromatography is recommended. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point for elution.

Q5: My final product is an oil instead of a solid. What should I do?

Oiling out during recrystallization can be a challenge. Here are some tips to induce crystallization:

  • Scratch the inside of the flask: Use a glass rod to scratch the flask below the solvent level. The microscopic scratches can provide a surface for crystal nucleation.

  • Seed the solution: If you have a small amount of the pure solid, add a tiny crystal to the solution to induce crystallization.

  • Cool the solution slowly: Rapid cooling can sometimes lead to oil formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Trituration: If the product is an oil after solvent removal, try adding a non-polar solvent like hexanes and scratching the flask to induce solidification.

Experimental Protocols

Synthesis of N-(pyridin-2-yl)benzenesulfonamide

This protocol is adapted from literature procedures.[1][2]

Materials:

  • 2-aminopyridine

  • Benzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Acetone (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyridine in a mixture of anhydrous pyridine and anhydrous acetone.

  • Cool the solution in an ice bath.

  • Slowly add benzenesulfonyl chloride dropwise to the cooled solution with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for the time determined by TLC monitoring (typically several hours).

  • Once the reaction is complete, quench the reaction by adding 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization
  • Dissolve the crude product in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.

  • Add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy.

  • Add a few drops of hot ethanol until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry.

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters

ReagentMolar Equiv.Molecular Weight ( g/mol )Amount
2-Aminopyridine1.094.12(User to calculate)
Benzenesulfonyl chloride1.05176.62(User to calculate)
Pyridine2.079.10(User to calculate)
Parameter Value
SolventPyridine/Acetone
Temperature0 °C to Room Temp
Reaction Time2-6 hours (TLC monitored)
Expected Yield60-70%

Table 2: Spectroscopic Data for N-(pyridin-2-yl)benzenesulfonamide

TechniqueExpected Peaks/Signals
¹H NMR (CDCl₃)δ 8.2-8.4 (m, 1H, Py-H), 7.8-8.0 (m, 2H, Ar-H), 7.4-7.6 (m, 4H, Ar-H & Py-H), 6.9-7.1 (m, 1H, Py-H), ~10.0 (br s, 1H, NH)
¹³C NMR (CDCl₃)δ 152-154 (Py-C), 148-150 (Py-C), 138-140 (Ar-C), 132-134 (Ar-CH), 128-130 (Ar-CH), 126-128 (Ar-CH), 118-120 (Py-CH), 114-116 (Py-CH)
IR (KBr, cm⁻¹)~3250 (N-H stretch), ~1340 & ~1160 (S=O asymmetric and symmetric stretch)

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 2-Aminopyridine 2-Aminopyridine Nucleophilic_Attack Nucleophilic Attack (Amino group on Sulfur) 2-Aminopyridine->Nucleophilic_Attack Benzenesulfonyl_Chloride Benzenesulfonyl_Chloride Benzenesulfonyl_Chloride->Nucleophilic_Attack Intermediate Intermediate Nucleophilic_Attack->Intermediate Proton_Transfer Proton Transfer (to Pyridine) Intermediate->Proton_Transfer Product N-(pyridin-2-yl)benzenesulfonamide Proton_Transfer->Product Byproduct Pyridine Hydrochloride Proton_Transfer->Byproduct

Caption: Reaction mechanism for the synthesis of N-(pyridin-2-yl)benzenesulfonamide.

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Purity (2-aminopyridine, benzenesulfonyl chloride) start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time, Solvent) start->check_conditions analyze_impurities Analyze Crude Product by TLC/NMR for Side Products start->analyze_impurities optimize_purification Optimize Purification (Recrystallization, Chromatography) check_reagents->optimize_purification check_conditions->optimize_purification analyze_impurities->optimize_purification success Improved Yield optimize_purification->success

Caption: Troubleshooting workflow for low yield in the synthesis.

Experimental_Workflow A 1. Dissolve 2-aminopyridine in Pyridine/Acetone B 2. Cool to 0 °C A->B C 3. Add Benzenesulfonyl Chloride B->C D 4. Stir at Room Temperature C->D E 5. Quench with HCl D->E F 6. Extraction with Ethyl Acetate E->F G 7. Wash with NaHCO₃ and Brine F->G H 8. Dry and Concentrate G->H I 9. Purify (Recrystallization/ Column Chromatography) H->I J 10. Characterize Product I->J

Caption: Step-by-step experimental workflow for the synthesis.

References

Technical Support Center: Pyridine-2-sulfonamide Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up of Pyridine-2-sulfonamide production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis and purification of Pyridine-2-sulfonamides on a larger scale.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are experiencing a significant drop in yield when scaling up our this compound synthesis from lab to pilot scale. What are the primary factors to investigate?

A1: A decrease in yield during scale-up is a common challenge and can be attributed to several factors that are exacerbated at a larger scale. The most critical areas to examine are mass and heat transfer, reagent quality and stoichiometry, and potential side reactions.

  • Mass and Heat Transfer: Inadequate mixing on a larger scale can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. The addition of reagents, especially the sulfonyl chloride, should be carefully controlled to maintain a consistent temperature profile.

  • Reagent Quality: The purity of starting materials is crucial. Water content in solvents or the amine starting material can lead to the hydrolysis of the highly reactive pyridine-2-sulfonyl chloride to the unreactive pyridine-2-sulfonic acid.[1] Ensure all reagents and solvents are anhydrous.[1][2]

  • Side Reactions: The primary side reaction is the hydrolysis of the sulfonyl chloride.[2] On a larger scale, with longer addition and processing times, the impact of moisture becomes more significant. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to minimize contact with atmospheric moisture.[1]

Troubleshooting Workflow for Low Yield:

A systematic approach to identifying the root cause of low yield is essential. The following workflow can help pinpoint the issue.

low_yield_troubleshooting start Low Yield Observed during Scale-Up check_reagents Verify Reagent and Solvent Quality (Anhydrous?) start->check_reagents reagents_ok Reagents Meet Spec check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temperature, Addition Rate) conditions_ok Conditions Controlled check_conditions->conditions_ok analyze_impurities Analyze Crude Product for Side Products (e.g., HPLC) impurities_identified Side Products Identified? analyze_impurities->impurities_identified reagents_ok->check_conditions Yes dry_reagents Implement Stricter Drying Protocols for Solvents/Reagents reagents_ok->dry_reagents No conditions_ok->analyze_impurities Yes optimize_conditions Optimize Addition Rate and Improve Heat Transfer conditions_ok->optimize_conditions No address_hydrolysis Primary Impurity is Pyridine-2-sulfonic Acid? impurities_identified->address_hydrolysis Yes other_impurities Investigate Other Side Reactions impurities_identified->other_impurities No end Improved Yield dry_reagents->end optimize_conditions->end implement_inert Implement/Improve Inert Atmosphere Conditions address_hydrolysis->implement_inert Yes address_hydrolysis->other_impurities No implement_inert->end other_impurities->end

Caption: Troubleshooting workflow for low yield in scale-up.

Q2: During the work-up and isolation of our this compound, we are struggling with product precipitation and obtaining a pure solid. What can we do?

A2: Isolation and purification challenges are common in the scale-up of sulfonamide syntheses. The physical properties of the product and impurities can lead to oils, thick slurries, or impure solids.

  • Precipitation Issues: If the product fails to precipitate or oils out, it could be due to the presence of residual pyridine or other solvents. Adding ice water and vigorous stirring can often induce precipitation.[3] If the product is an oil, try trituration with a non-polar solvent like hexanes to solidify it.

  • Purification of the Solid: The crude product often contains unreacted starting materials and side products. Recrystallization is a common purification method. A solvent screen should be performed to identify a suitable solvent system where the sulfonamide has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of sulfonamides include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

General Purification Workflow:

The following diagram outlines a general workflow for the purification of this compound.

purification_workflow start Crude Reaction Mixture quench Quench with Ice Water start->quench filtration Filter Crude Solid quench->filtration check_purity Analyze Crude Purity (HPLC) filtration->check_purity purity_ok Purity > 98%? check_purity->purity_ok recrystallize Recrystallization purity_ok->recrystallize No final_product Pure this compound purity_ok->final_product Yes column_chroma Column Chromatography (If Recrystallization Fails) recrystallize->column_chroma Fails recrystallize->final_product column_chroma->final_product

Caption: General purification workflow for this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of a generic N-substituted this compound. Note that optimal conditions will vary depending on the specific amine used.

ParameterLab Scale (10 mmol)Pilot Scale (1 mol)Key Considerations for Scale-Up
Amine 1.0 equiv.1.0 equiv.Ensure high purity and accurate weighing.
Pyridine-2-sulfonyl chloride 1.1 - 1.2 equiv.1.1 - 1.2 equiv.Highly reactive and moisture-sensitive.
Base (e.g., Pyridine) 2.0 - 3.0 equiv.2.0 - 3.0 equiv.Acts as a base and often as the solvent.
Solvent Pyridine or DCMPyridine or DCMMust be anhydrous.
Temperature 0 °C to RT0 °C to RTCritical to control during sulfonyl chloride addition.
Addition Time 5 - 10 minutes1 - 2 hoursSlower addition is necessary to manage exotherm.
Reaction Time 1 - 6 hours[4]2 - 8 hoursMonitor by HPLC for completion.
Typical Yield 70 - 90%60 - 80%Yield reduction is common if not optimized.

Experimental Protocols

Synthesis of N-(Aryl)-Pyridine-2-sulfonamide (General Protocol)

This protocol outlines a general method for the synthesis of N-aryl-pyridine-2-sulfonamides.

Materials:

  • Aryl amine (1.0 equiv)

  • Pyridine-2-sulfonyl chloride (1.1 equiv)

  • Pyridine (anhydrous, as solvent)

  • Dichloromethane (DCM, anhydrous, if needed)

  • Ice water

  • Hydrochloric acid (1M, for work-up)

Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve the aryl amine (1.0 equiv) in anhydrous pyridine under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Sulfonyl Chloride Addition: Dissolve pyridine-2-sulfonyl chloride (1.1 equiv) in anhydrous pyridine or DCM and add it dropwise to the cooled amine solution via the addition funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by HPLC or TLC.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a vigorously stirred vessel containing ice water. This will precipitate the crude product.

  • Isolation: Collect the solid product by filtration and wash the filter cake with cold water.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture).

  • Drying: Dry the purified product under vacuum at 40-50 °C to a constant weight.

Logical Relationship of Synthesis Steps:

The following diagram illustrates the logical flow and dependencies of the key steps in the synthesis protocol.

synthesis_logic cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification amine_dissolution Dissolve Amine in Anhydrous Pyridine cooling Cool to 0-5 °C amine_dissolution->cooling addition Slowly Add Pyridine-2-sulfonyl Chloride cooling->addition stirring Stir at Room Temperature addition->stirring quench Quench with Ice Water stirring->quench filtration Filter Crude Product quench->filtration purification Recrystallize filtration->purification drying Dry Under Vacuum purification->drying

Caption: Logical flow of the this compound synthesis.

References

How to avoid impurities during the synthesis of Pyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Pyridine-2-sulfonamide. Our aim is to help you minimize impurities and optimize your synthetic protocols for higher purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most prevalent impurities encountered during the synthesis of this compound include:

  • Pyridine-2-sulfonic acid: This is primarily formed by the hydrolysis of the key intermediate, pyridine-2-sulfonyl chloride, which is highly sensitive to moisture.[1][2]

  • Bis(pyridine-2-sulfonyl)amine: This di-sulfonated byproduct can form when the initially formed this compound is further sulfonylated. This is more likely to occur under basic conditions where the sulfonamide proton can be abstracted.

  • Unreacted Starting Materials: Residual 2-aminopyridine or pyridine-2-sulfonyl chloride may remain if the reaction does not go to completion.

  • Isomeric Pyridinesulfonic Acids: If starting from pyridine, sulfonation can sometimes lead to the formation of pyridine-3-sulfonic acid and pyridine-4-sulfonic acid as byproducts, especially at elevated temperatures.

  • Residual Solvents and Reagents: Solvents used in the reaction and purification (e.g., pyridine, triethylamine, dichloromethane) and other reagents can be present in the final product if not adequately removed.[3]

Q2: My Pyridine-2-sulfonyl chloride intermediate is a yellow or brown color. Is it still usable?

A2: Pyridine-2-sulfonyl chloride is often described as a colorless to pale yellow oil or low-melting solid.[4] A significant darkening to a brown or black color can indicate substantial decomposition, likely due to moisture or thermal instability. While a slight yellow tinge might be acceptable for some applications, for reactions sensitive to impurities and to ensure the best yield and purity of the final this compound, it is highly recommended to use freshly prepared or purified material. Purity can be assessed by NMR or HPLC before use.

Q3: How can I minimize the formation of Pyridine-2-sulfonic acid?

A3: To minimize the formation of Pyridine-2-sulfonic acid, it is crucial to prevent the hydrolysis of pyridine-2-sulfonyl chloride.[1][2] This can be achieved by:

  • Using Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents for the reaction.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture.

  • Controlled Temperature: Perform the reaction at low temperatures (e.g., 0 °C) to reduce the rate of hydrolysis and other side reactions.

  • Prompt Use of Intermediate: Use the pyridine-2-sulfonyl chloride immediately after its preparation, as it is known to be unstable and hygroscopic.

Q4: What conditions favor the formation of the bis(pyridine-2-sulfonyl)amine impurity?

A4: The formation of the di-sulfonated impurity, bis(pyridine-2-sulfonyl)amine, is favored by conditions that promote the deprotonation of the initially formed this compound, making it nucleophilic enough to react with another molecule of pyridine-2-sulfonyl chloride. These conditions include:

  • Excess Base: Using a large excess of a strong base can increase the concentration of the deprotonated sulfonamide.

  • High Temperatures: Elevated reaction temperatures can provide the energy needed to overcome the activation barrier for the second sulfonylation.

  • High Concentration of Reagents: Higher concentrations of both the sulfonamide and the sulfonyl chloride can increase the likelihood of this bimolecular reaction.

Q5: How can I assess the purity of my synthesized this compound?

A5: The purity of your final product can be assessed using several analytical techniques:[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the main product and any impurities. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is commonly used.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the desired product and identify impurities by comparing the spectra to known standards or by identifying characteristic signals of potential impurities.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the product and help in the identification of unknown impurities.

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method for monitoring the progress of the reaction and getting a qualitative assessment of the purity of the final product.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Degradation of Pyridine-2-sulfonyl chloride Use freshly prepared or purified pyridine-2-sulfonyl chloride. Store it under anhydrous and inert conditions at low temperatures.[2]
Hydrolysis of Pyridine-2-sulfonyl chloride Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (N₂ or Ar) using anhydrous solvents.[1]
Incomplete Reaction Monitor the reaction progress using TLC or HPLC. If the reaction stalls, consider increasing the reaction time or temperature cautiously.
Suboptimal Reaction Conditions Optimize the stoichiometry of reagents. A slight excess of the amine or sulfonyl chloride may be beneficial, but a large excess of base should be avoided to prevent side reactions.
Product Loss During Work-up and Purification Use appropriate extraction and purification techniques. Back-extraction of aqueous layers can help recover the product. Optimize chromatography conditions to minimize product loss on the column.
Issue 2: Presence of Pyridine-2-sulfonic acid Impurity
Potential Cause Troubleshooting Steps
Presence of water in the reaction mixture Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Run the reaction under an inert atmosphere.[2]
Exposure to moisture during work-up Perform aqueous work-up steps quickly and at low temperatures.
Purification Pyridine-2-sulfonic acid is highly polar and can often be removed by washing the organic extract with a saturated aqueous solution of sodium bicarbonate. The sulfonamide is typically less acidic and will remain in the organic layer.
Issue 3: Formation of Bis(pyridine-2-sulfonyl)amine Impurity
Potential Cause Troubleshooting Steps
Excess base Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of a non-nucleophilic base like triethylamine or pyridine. Avoid strong bases if possible.
High reaction temperature Maintain a low reaction temperature (e.g., 0 °C to room temperature) to disfavor the second sulfonylation reaction.
Slow addition of sulfonyl chloride Add the pyridine-2-sulfonyl chloride solution dropwise to the solution of 2-aminopyridine and base. This helps to keep the instantaneous concentration of the sulfonylating agent low.
Purification This less polar impurity can often be separated from the desired product by column chromatography on silica gel.

Data Presentation

The following table provides illustrative data on how reaction conditions can influence the purity of this compound. Note that these are representative values based on qualitative descriptions from the literature, as specific quantitative tables were not available in the search results.

Table 1: Effect of Reaction Conditions on this compound Purity

Entry Base (equivalents) Temperature (°C) Purity of this compound (%) Major Impurity (%)
1Pyridine (2.0)2585Bis(pyridine-2-sulfonyl)amine (10%)
2Pyridine (1.2)095Bis(pyridine-2-sulfonyl)amine (3%)
3Triethylamine (1.5)2588Pyridine-2-sulfonic acid (7%)
4Triethylamine (1.2)096Pyridine-2-sulfonic acid (2%)

*Assuming non-anhydrous conditions to illustrate the effect of hydrolysis.

Experimental Protocols

Protocol 1: Synthesis of Pyridine-2-sulfonyl chloride

This protocol is adapted from a general procedure for the synthesis of sulfonyl chlorides from sulfinates.

Materials:

  • Sodium pyridine-2-sulfinate

  • N-chlorosuccinimide (NCS)

  • Dichloromethane (anhydrous)

  • Pyridine

  • The desired amine for sulfonamide formation

Procedure:

  • To a suspension of sodium 2-pyridinesulfinate in anhydrous dichloromethane, add N-chlorosuccinimide.

  • Stir the mixture at ambient temperature. The reaction progress can be monitored by TLC.

  • Once the starting material is consumed, the resulting solution of pyridine-2-sulfonyl chloride is typically used immediately in the next step without isolation.

Protocol 2: Synthesis of this compound

This protocol describes a general method for the reaction of pyridine-2-sulfonyl chloride with an amine.

Materials:

  • Solution of Pyridine-2-sulfonyl chloride in dichloromethane (from Protocol 1)

  • 2-Aminopyridine

  • Pyridine (as a base and solvent)

  • Methanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To the crude solution of pyridine-2-sulfonyl chloride in dichloromethane, add the desired amine (e.g., 2-aminopyridine) and pyridine.

  • Stir the mixture for several hours at ambient temperature. Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, quench with methanol.

  • Concentrate the crude reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 3: Validated HPLC Method for Purity Analysis of Sulfonamides

This is a general validated HPLC method that can be adapted for the analysis of this compound and its impurities.[6][7]

  • Column: C18 (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a high percentage of A, and gradually increase the percentage of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of this compound cluster_analysis Purity Analysis start Starting Materials (2-Aminopyridine, Pyridine-2-sulfonyl chloride) reaction Reaction (Base, Anhydrous Solvent, 0°C to RT) start->reaction workup Aqueous Work-up (Extraction, Washes) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Pure this compound purification->product hplc HPLC Analysis product->hplc nmr NMR Analysis product->nmr ms Mass Spectrometry product->ms

Caption: Experimental workflow for the synthesis and purity analysis of this compound.

impurity_formation P2SCl Pyridine-2-sulfonyl chloride Product This compound P2SCl->Product + 2-Aminopyridine Hydrolysis_Product Pyridine-2-sulfonic acid P2SCl->Hydrolysis_Product + H₂O (hydrolysis) Aminopyridine 2-Aminopyridine Aminopyridine->Product Disulfonated_Product Bis(pyridine-2-sulfonyl)amine Product->Disulfonated_Product + Pyridine-2-sulfonyl chloride (Excess Base/Heat) Water H₂O Water->Hydrolysis_Product Base Base Base->Disulfonated_Product

Caption: Formation pathways of the desired product and common impurities.

References

Technical Support Center: Optimizing Sulfonylation of 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the sulfonylation of 2-aminopyridine. Our aim is to address specific issues that may be encountered during experimentation, ensuring a smoother and more efficient research process.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the sulfonylation of 2-aminopyridine?

The primary product is a sulfonamide, formed by the reaction of the amino group of 2-aminopyridine with a sulfonyl chloride. The reaction involves the formation of a new sulfur-nitrogen bond.

Q2: What are the most critical parameters to control for a successful sulfonylation of 2-aminopyridine?

The most critical parameters to control for a selective and high-yield reaction are:

  • Stoichiometry: The molar ratio of 2-aminopyridine to the sulfonating agent.

  • Base: The type and amount of base used are crucial for neutralizing the HCl byproduct and influencing the reaction rate.

  • Temperature: The reaction temperature significantly affects reaction rates and the selectivity between mono- and di-sulfonylation.[1]

  • Rate of Addition: The speed at which the sulfonyl chloride is added to the reaction mixture can prevent side reactions.[1]

Q3: Can the choice of solvent affect the outcome of the reaction?

Yes, the solvent can influence the reaction. Aprotic solvents are commonly used. The solubility of the reactants and the resulting sulfonamide can impact the reaction kinetics and the prevalence of side reactions. In some cases, aqueous solutions of bases like potassium carbonate have been used.[2]

Q4: What are common side reactions in the sulfonylation of 2-aminopyridine?

A common side reaction is di-sulfonylation, where the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of sulfonyl chloride.[1][3] This is more likely to occur with primary amines like 2-aminopyridine. Hydrolysis of the sulfonyl chloride in the presence of water is another potential side reaction that can reduce the yield.[4]

Troubleshooting Guide

Issue 1: Low Yield of the Desired Mono-Sulfonylated Product

Potential Causes:

  • Incomplete reaction.

  • Suboptimal reaction temperature.

  • Hydrolysis of the sulfonyl chloride.[4]

  • Formation of unwanted side products like the di-sulfonylated compound.[3]

  • Product loss during workup and purification.

Recommended Solutions:

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. While higher temperatures can increase the reaction rate, they may also promote side reactions. A study on a similar system suggests that for the formation of sulfonamides from 2-aminopyridine derivatives, stirring at 80°C for 5 hours in pyridine yielded good results.[3]

  • Ensure Anhydrous Conditions: Use thoroughly dried glassware and anhydrous solvents to minimize the hydrolysis of the sulfonyl chloride.[4]

  • Control Stoichiometry and Addition Rate: Use a slight excess of the 2-aminopyridine relative to the sulfonyl chloride. Add the sulfonyl chloride dropwise to the reaction mixture, preferably at a low temperature (e.g., 0 °C), to control the reaction rate and minimize di-sulfonylation.[1]

  • Optimize Purification: The purification process, such as recrystallization or column chromatography, should be optimized to minimize product loss.

Issue 2: Formation of a Significant Amount of Di-Sulfonylated Product

Potential Causes:

  • The mono-sulfonamide product is deprotonated by the base, forming a nucleophilic anion that reacts with another equivalent of the sulfonyl chloride.[1][3]

  • Use of a strong, non-hindered base.

  • High reaction temperature.

  • Rapid addition of the sulfonyl chloride.

Recommended Solutions:

  • Modify Base Conditions: Consider using a weaker or sterically hindered base like pyridine instead of stronger, non-hindered bases such as triethylamine.[1] Pyridine can act as both a base and a nucleophilic catalyst.[4]

  • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or below) can reduce the rate of the undesired second sulfonylation.[1]

  • Slow Addition of Sulfonyl Chloride: A slow, dropwise addition of the sulfonyl chloride solution helps to maintain a low concentration of the sulfonating agent, favoring the mono-sulfonylation reaction.[1]

  • N-Alkylation as an Alternative: In cases where di-sulfonylation is persistent, N-alkylation of the aminopyridine prior to sulfonylation can be considered to prevent the formation of the di-sulfonylated product.[3]

Data Presentation: Comparison of Reaction Conditions

ParameterMethod AMethod BMethod CPatent Method
2-Aminopyridine Derivative 2-bromo-3-aminopyridine2-bromo-3-aminopyridine2- or 3-aminopyridine core2-aminopyridine
Sulfonylating Agent Pyridine 2-sulfonyl chloridePyridine 2-sulfonyl chloridePyridine sulfonyl chloridep-acetylaminobenzene sulfonyl chloride
Base Et3N (Triethylamine)NaH (Sodium Hydride)PyridineK2CO3 (Potassium Carbonate)
Solvent CH2Cl2 (Dichloromethane)MeCN or DMFPyridineAqueous solution
Temperature RefluxReflux80 °C2 ~ 8 °C
Time Not specifiedNot specified5 h1.5 ~ 2.5 h
Yield 34% (for compound 8c)[3]"Even worse results"[3]"Best results" (for 8a-c)[3]Not specified
Reference [3][3][3][2]

Experimental Protocols

General Protocol for Mono-Sulfonylation of 2-Aminopyridine (Method C)

This protocol is adapted from a method that yielded the best results for the formation of sulfonamides from aminopyridines.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 1 equivalent of the 2-aminopyridine derivative in pyridine.

  • Reagent Addition: To the stirred solution, add 2 equivalents of the desired pyridine sulfonyl chloride.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 5 hours.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature. Quench the reaction by adding water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

Experimental Workflow for Sulfonylation

experimental_workflow General Experimental Workflow for Sulfonylation of 2-Aminopyridine cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 2-Aminopyridine in Solvent/Base (e.g., Pyridine) add_sulfonyl Slowly Add Sulfonyl Chloride (at controlled temp.) start->add_sulfonyl react Stir at Reaction Temperature (e.g., 80°C) add_sulfonyl->react monitor Monitor Reaction (TLC/LC-MS) react->monitor quench Quench Reaction (e.g., with water) monitor->quench Reaction Complete extract Extract Product with Organic Solvent quench->extract purify Purify Product (Chromatography/Recrystallization) extract->purify end Isolated Product purify->end

Caption: A general workflow for the sulfonylation of 2-aminopyridine.

Troubleshooting Logic for Di-sulfonylation

troubleshooting_disulfonylation Troubleshooting Di-sulfonylation Side Reaction start Di-sulfonylation Observed? step1 Step 1: Modify Addition & Stoichiometry start->step1 Yes q1 Problem Solved? step1->q1 step2 Step 2: Change Base q1->step2 No end_ok Mono-sulfonylation Achieved q1->end_ok Yes q2 Problem Solved? step2->q2 step3 Step 3: Lower Temperature q2->step3 No q2->end_ok Yes q3 Problem Solved? step3->q3 q3->end_ok Yes end_nok Consider Alternative Strategy (e.g., N-alkylation) q3->end_nok No

References

Improving the stability of Pyridine-2-sulfonate reagents for synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Pyridine-2-sulfonate reagents used in synthesis. The following information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of Pyridine-2-sulfonate reagent degradation?

A1: Degradation of Pyridine-2-sulfonate reagents can manifest in several ways, including:

  • Physical Appearance: A change from a white or off-white crystalline solid to a discolored, clumpy, or oily substance.

  • Reduced Reaction Yield: A noticeable decrease in the expected yield of your synthetic reaction.

  • Formation of Impurities: The appearance of unexpected spots on Thin Layer Chromatography (TLC) or peaks in High-Performance Liquid Chromatography (HPLC) analysis of your reaction mixture.

  • Inconsistent Results: Variability in reaction outcomes even when using the same protocol.

Q2: What are the primary pathways for the degradation of Pyridine-2-sulfonate reagents?

A2: Pyridine-2-sulfonate reagents can degrade through several pathways, primarily:

  • Hydrolysis: In the presence of moisture, the sulfonate ester can hydrolyze back to the corresponding sulfonic acid and alcohol. This is more pronounced under basic conditions.

  • Thermal Decomposition: At elevated temperatures, aryl sulfonates can undergo decomposition. While some aryl sulfonates are stable up to 230°C, prolonged exposure to high heat can lead to degradation, potentially through rearrangement or fragmentation.

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions, leading to the degradation of the pyridine ring or the sulfonate group.

Q3: How should Pyridine-2-sulfonate reagents be properly stored to ensure stability?

A3: Proper storage is crucial for maintaining the stability of Pyridine-2-sulfonate reagents. The following storage conditions are recommended:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is often recommended.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

  • Container: Use a tightly sealed, opaque container to protect from light and moisture.

  • Incompatible Materials: Avoid storage near strong oxidizing agents, strong acids, and strong bases.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments related to the stability of Pyridine-2-sulfonate reagents.

Issue 1: Low or inconsistent reaction yields.

  • Possible Cause 1: Reagent Degradation.

    • Troubleshooting Step: Assess the purity of your Pyridine-2-sulfonate reagent using the HPLC method detailed in the "Experimental Protocols" section. If the purity is below 95%, consider purifying the reagent or using a fresh batch.

  • Possible Cause 2: Presence of Impurities.

    • Troubleshooting Step: Common impurities in commercial Pyridine-2-sulfonic acid (a precursor) include isomeric pyridinesulfonic acids, unreacted pyridine, and sulfuric acid.[1] These can interfere with your reaction. Consider the purification of your starting materials.

Issue 2: Appearance of unknown byproducts in the reaction mixture.

  • Possible Cause 1: Thermal Degradation during Reaction.

    • Troubleshooting Step: If your reaction is conducted at elevated temperatures, consider if the Pyridine-2-sulfonate reagent is stable under these conditions. You may need to lower the reaction temperature or reduce the reaction time. A thermal degradation study, as outlined in the "Experimental Protocols" section, can help determine the temperature stability of your specific reagent.

  • Possible Cause 2: Reaction with Impurities.

    • Troubleshooting Step: The byproducts may be a result of side reactions with impurities present in the Pyridine-2-sulfonate reagent. Analyze the starting material for impurities and consider purification if necessary.

Data Presentation

Table 1: Physicochemical Properties of Pyridine-2-sulfonic Acid

PropertyValue
Molecular FormulaC₅H₅NO₃S
Molecular Weight159.16 g/mol
AppearanceWhite to light yellow crystalline powder
Melting Point244-249 °C
pKa-2.92 ± 0.18 (Predicted)
Water SolubilitySoluble

Table 2: Qualitative Stability of Pyridine-2-sulfonate Reagents under Different Conditions

ConditionStabilityNotes
Hydrolytic
Acidic (e.g., pH 1-3)Generally stable
Neutral (e.g., pH 6-8)Moderately stableHydrolysis can occur over time, especially with prolonged exposure to moisture.
Basic (e.g., pH 9-12)Prone to hydrolysisThe rate of hydrolysis increases significantly in basic conditions.
Thermal
Room TemperatureStableWhen stored properly.
Elevated Temperature (>100°C)May degradeThe exact decomposition temperature can vary depending on the specific sulfonate ester.
Photochemical
Ambient LightGenerally stableLong-term exposure should be avoided.
UV LightProne to degradationStore in opaque containers to protect from light.

Experimental Protocols

1. Synthesis of High-Purity Pyridine-2-sulfonyl Chloride (Precursor)

This protocol describes the synthesis of Pyridine-2-sulfonyl chloride, a key precursor for many Pyridine-2-sulfonate reagents.

  • Materials: 2-Mercaptopyridine, concentrated sulfuric acid, aqueous sodium hypochlorite solution (10-15%), methylene chloride, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 2-mercaptopyridine (1.0 eq) in concentrated sulfuric acid in a flask and cool to -15°C.

    • Slowly add aqueous sodium hypochlorite solution (15-20 eq) while maintaining the internal temperature below 10°C with vigorous stirring.

    • Stir the reaction mixture at 0°C for 1 hour.

    • Add water and extract the product with methylene chloride.

    • Wash the combined organic phases with water, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield Pyridine-2-sulfonyl chloride.[2]

2. Stability-Indicating HPLC Method for Purity Analysis of Pyridine-2-sulfonate Reagents

This method can be used to assess the purity of Pyridine-2-sulfonate reagents and detect the presence of degradation products.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known concentration of the Pyridine-2-sulfonate reagent in the initial mobile phase composition.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the sample solution.

    • Run the gradient program to elute the parent compound and any potential degradation products.

    • The purity is calculated based on the area percentage of the main peak.

3. Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of a Pyridine-2-sulfonate reagent under various stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3][4]

  • Acid Hydrolysis:

    • Dissolve the reagent in a solution of 0.1 M HCl.

    • Heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Neutralize the solution and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve the reagent in a solution of 0.1 M NaOH.

    • Keep at room temperature for a specified time.

    • Neutralize the solution and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve the reagent in a solution of 3% hydrogen peroxide.

    • Keep at room temperature for a specified time.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place the solid reagent in a controlled temperature oven (e.g., 80°C, 100°C, 120°C) for a specified time.

    • Dissolve the stressed sample and analyze by HPLC.

  • Photodegradation:

    • Expose the solid reagent or a solution of the reagent to a light source with a combination of UV and visible light, as per ICH Q1B guidelines.

    • Analyze the sample by HPLC at various time points.

Mandatory Visualization

Troubleshooting_Workflow start Start: Inconsistent Reaction Outcome check_reagent Assess Purity of Pyridine-2-sulfonate Reagent (e.g., via HPLC) start->check_reagent purity_ok Purity > 95%? check_reagent->purity_ok degraded Reagent is Degraded. Purify or use fresh batch. purity_ok->degraded No check_conditions Review Reaction Conditions (Temp, Time, pH) purity_ok->check_conditions Yes degraded->start conditions_ok Are conditions appropriate for reagent stability? check_conditions->conditions_ok adjust_conditions Optimize Reaction Conditions: - Lower Temperature - Shorter Reaction Time - Adjust pH conditions_ok->adjust_conditions No investigate_impurities Investigate Potential Impurities in Starting Materials conditions_ok->investigate_impurities Yes end End: Improved Reaction Stability & Consistency adjust_conditions->end investigate_impurities->end

Caption: Troubleshooting workflow for inconsistent reaction outcomes.

Experimental_Workflow cluster_synthesis Reagent Preparation cluster_stability Stability Assessment cluster_application Application in Synthesis synthesis Synthesize High-Purity Pyridine-2-sulfonyl Chloride esterification Prepare Pyridine-2-sulfonate Ester Reagent synthesis->esterification forced_degradation Perform Forced Degradation Study (Acid, Base, Heat, Light, Oxid.) esterification->forced_degradation Characterize Stability hplc_analysis Analyze Stressed Samples by Stability-Indicating HPLC Method forced_degradation->hplc_analysis reaction Utilize Stable Reagent in Synthetic Reaction hplc_analysis->reaction Use Qualified Reagent monitoring Monitor Reaction Progress (TLC, HPLC) reaction->monitoring

Caption: Experimental workflow for reagent preparation and stability assessment.

References

Technical Support Center: Refinement of Crystallization Methods for High-Purity Pyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of crystallization methods for high-purity Pyridine-2-sulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a polar compound and is generally soluble in polar solvents such as water and alcohols.[1] It is also reported to be soluble in chloroform, dichloromethane, and ethyl acetate.[2][3][4]

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Based on its solubility profile, common solvents for the recrystallization of this compound and related sulfonamides include ethanol, isopropanol, and mixtures of ethanol and water.[5] The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[6]

Q3: What are some common impurities that can be present in crude this compound?

A3: Common impurities can arise from the synthetic route. For instance, if prepared via sulfonation of pyridine, impurities could include isomeric pyridinesulfonic acids and unreacted pyridine.[7] If synthesized from 2-aminopyridine and a sulfonyl chloride, residual starting materials may be present.

Q4: How does pH affect the crystallization of this compound?

A4: The pH of the crystallization medium can significantly influence the solubility and crystal habit of sulfonamides.[8][9] For ionizable compounds like this compound, adjusting the pH can alter the state of protonation, thereby affecting its solubility and interaction with the solvent.[10][11]

Q5: What is "oiling out" and how can it be prevented?

A5: "Oiling out" occurs when the dissolved solute separates from the solution as a liquid rather than a solid crystal. This can happen if the solution is supersaturated at a temperature above the melting point of the solute-solvent eutectic mixture or if the solute has poor affinity for the solvent.[2][12] To prevent this, one can use a more suitable solvent where the compound has a more favorable interaction, or add a co-solvent to increase solubility at high temperatures.[12]

Troubleshooting Guides

Issue 1: "Oiling Out" Instead of Crystal Formation

Symptoms:

  • A liquid, often oily or syrupy, separates from the solution upon cooling instead of solid crystals.

Possible Causes:

  • The solubility of the compound in the chosen solvent is too high at the cooling temperature.

  • The cooling rate is too rapid, not allowing sufficient time for crystal nucleation and growth.

  • The presence of impurities that lower the melting point of the compound.

  • The solvent and solute have poor intermolecular interactions.[12]

Solutions:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the supersaturation level and then cool slowly.

  • Slow Down the Cooling Rate: Insulate the crystallization vessel to allow for gradual cooling. This provides more time for proper crystal lattice formation.

  • Use a Different Solvent or a Co-Solvent: Select a solvent in which the compound is less soluble at room temperature. Alternatively, a two-solvent system can be employed. Dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent (in which the compound is less soluble) until turbidity is observed. Re-heat to clarify and then cool slowly.

  • Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed the Solution: Introduce a small, pure crystal of this compound to the cooled, supersaturated solution to induce crystallization.

Issue 2: Poor Crystal Yield

Symptoms:

  • A very small amount of solid is recovered after filtration.

Possible Causes:

  • Too much solvent was used, and a significant amount of the compound remains dissolved in the mother liquor.

  • The solution was not cooled to a low enough temperature.

  • Premature crystallization occurred during a hot filtration step.

Solutions:

  • Reduce Solvent Volume: If the mother liquor is still available, evaporate some of the solvent and attempt to recrystallize.

  • Ensure Adequate Cooling: Cool the crystallization mixture in an ice bath to minimize the solubility of the compound.

  • Pre-heat Filtration Apparatus: When performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.

Issue 3: Formation of Very Fine Needles or Powder

Symptoms:

  • The resulting crystals are very small, making them difficult to filter and wash effectively, potentially trapping impurities.

Possible Causes:

  • The solution was cooled too rapidly, leading to rapid nucleation and the formation of many small crystals.

  • The solution was excessively supersaturated.

Solutions:

  • Decrease the Rate of Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.

  • Reduce Supersaturation: Re-dissolve the solid in a slightly larger volume of hot solvent and cool slowly.

Issue 4: Potential for Polymorphism

Symptoms:

  • Inconsistent crystal appearance (e.g., different shapes or habits) between batches.

  • Variations in physical properties like melting point or solubility.

Possible Causes:

  • Sulfonamides are known to exhibit polymorphism, where the same compound crystallizes into different crystal structures.[13][14]

  • Different crystallization conditions (solvent, cooling rate, temperature) can favor the formation of different polymorphs.[14]

Solutions:

  • Standardize Crystallization Protocol: Strictly control all parameters of the crystallization process, including solvent composition, concentration, cooling profile, and agitation.

  • Use Seed Crystals: Seeding with a crystal of the desired polymorph can help ensure the formation of that specific crystal form.

  • Characterize the Solid Form: Use analytical techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy to identify and control the polymorphic form.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
WaterSoluble[1]
Alcohols (e.g., Ethanol, Methanol)Soluble[1]
ChloroformSoluble[2][3][4]
DichloromethaneSoluble[2][3][4]
Ethyl AcetateSoluble[2][3][4]

Table 2: Estimated Solubility of this compound in Ethanol/Water Mixtures at 25°C (298.15 K)

Ethanol Mole FractionEstimated Solubility (mol fraction x 10³)
0.01.5
0.25.0
0.412.0
0.610.0
0.86.0
1.03.0

Disclaimer: These are estimated values intended for guidance in solvent selection and are based on the behavior of other sulfonamides.[15] Actual solubility should be determined experimentally.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

Objective: To purify crude this compound using a single solvent.

Materials:

  • Crude this compound

  • Selected solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves.

  • (Optional) Hot Filtration: If insoluble impurities are present, add a small excess of hot solvent and quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals, for example, in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Two-Solvent Recrystallization

Objective: To purify crude this compound using a pair of miscible solvents (one in which the compound is soluble, and one in which it is insoluble).

Materials:

  • Crude this compound

  • "Good" solvent (e.g., ethanol)

  • "Poor" solvent (e.g., water)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent at its boiling point.

  • Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the Single-Solvent Recrystallization protocol, using an ice-cold mixture of the two solvents in the same proportion as in the final crystallization mixture for washing.

Visualizations

Experimental_Workflow start Start: Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if impurities present) dissolve->hot_filtration cool Slow Cooling dissolve->cool no insoluble impurities hot_filtration->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end End: High-Purity Crystals dry->end

Caption: General experimental workflow for the recrystallization of this compound.

Troubleshooting_Crystallization start Problem During Crystallization oiling_out Oiling Out? start->oiling_out poor_yield Poor Yield? oiling_out->poor_yield No solution_oiling Re-heat, add more solvent OR change solvent system. Cool slower. oiling_out->solution_oiling Yes fine_powder Fine Powder? poor_yield->fine_powder No solution_yield Reduce initial solvent volume. Ensure adequate cooling. poor_yield->solution_yield Yes solution_powder Cool solution more slowly. Reduce supersaturation. fine_powder->solution_powder Yes success Successful Crystallization fine_powder->success No solution_oiling->success solution_yield->success solution_powder->success

Caption: Troubleshooting decision tree for common crystallization issues.

Solvent_Selection_Logic start Start: Select Solvent System solubility_test Test Solubility in Various Solvents start->solubility_test find_good_solvent Find Solvent with High Solubility at High Temp & Low Solubility at Low Temp solubility_test->find_good_solvent single_solvent Use Single-Solvent Recrystallization Protocol find_good_solvent->single_solvent Success no_single_solvent No Suitable Single Solvent Found find_good_solvent->no_single_solvent Failure two_solvent_system Find a 'Good' Solvent (high solubility) and a Miscible 'Poor' Solvent (low solubility) no_single_solvent->two_solvent_system use_two_solvents Use Two-Solvent Recrystallization Protocol two_solvent_system->use_two_solvents

Caption: Logical workflow for selecting a suitable solvent system for recrystallization.

References

Validation & Comparative

Comparative Antibacterial Activity of Pyridine-2-sulfonamide and Other Sulfa Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antibacterial activity of Pyridine-2-sulfonamide and other commercially available sulfa drugs. Due to a lack of publicly available data on the specific antibacterial activity of this compound, this document focuses on the broader class of sulfonamides, presenting experimental data for representative drugs to offer a baseline for comparison.

Introduction to Sulfonamides

Sulfonamides, or sulfa drugs, were the first class of synthetic antimicrobial agents to be used systemically and have played a crucial role in combating bacterial infections.[1] They are synthetic bacteriostatic agents that are effective against a wide range of Gram-positive and some Gram-negative bacteria.[1] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for DNA, RNA, and protein synthesis.[2] This disruption of folic acid metabolism ultimately inhibits bacterial growth and replication.

Mechanism of Action: Folic Acid Synthesis Inhibition

The antibacterial effect of sulfonamides is achieved by interfering with the de novo synthesis of folic acid in bacteria. This pathway is a prime target for antimicrobial agents as humans obtain folic acid from their diet and lack the DHPS enzyme. The following diagram illustrates the inhibition of the bacterial folic acid synthesis pathway by sulfonamides.

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_Diphosphate Dihydropteroate Diphosphate Dihydropteroate_Diphosphate->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Synthesis DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Reduction Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acids Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Comparative Antibacterial Activity

It is important to note that the antibacterial spectrum and potency of sulfonamides can be significantly influenced by the nature of the substituent on the sulfonamide nitrogen.

Table 1: Minimum Inhibitory Concentration (MIC) of Sulfamethoxazole against Common Bacteria

Bacterial StrainMIC Range (µg/mL)Reference
Escherichia coli0.03 - >64[3]
Staphylococcus aureus≤2/38 - ≥4/76 (in combination with trimethoprim)[4]

Table 2: Minimum Inhibitory Concentration (MIC) of Sulfadiazine against Common Bacteria

Bacterial StrainMIC Range (µg/mL)Reference
Escherichia coli31.25 - 125[5]
Staphylococcus aureus64 - 250[5][6]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the in vitro activity of an antimicrobial agent against a specific bacterium. The Clinical and Laboratory Standards Institute (CLSI) provides standardized guidelines for these procedures to ensure reproducibility and comparability of results.[7]

Broth Microdilution Method for MIC Determination (Based on CLSI Guidelines)

This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate, followed by inoculation with a standardized bacterial suspension.[7][8]

Experimental Workflow:

MIC_Workflow start Start prep_antibiotic Prepare Serial Dilutions of Antimicrobial Agent start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Read and Record MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Caption: Workflow for MIC determination by broth microdilution.

Detailed Steps:

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the antimicrobial agent is prepared at a known concentration in a suitable solvent.

  • Preparation of Microtiter Plates: Aseptically dispense a specific volume of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

  • Serial Dilutions: Create a two-fold serial dilution of the antimicrobial agent across the wells of the microtiter plate by transferring a specific volume of the drug solution from one well to the next. This results in a range of decreasing concentrations.

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in a sterile broth or saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate (except for a sterility control well) with the standardized bacterial suspension.

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.[8]

  • Reading and Interpretation: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Conclusion

While a direct quantitative comparison of the antibacterial activity of this compound with other sulfa drugs is not possible due to the absence of specific MIC data for the former, this guide provides a framework for such an evaluation. The presented MIC data for sulfamethoxazole and sulfadiazine offer a reference point for the expected potency of sulfonamides against common bacterial pathogens. Researchers investigating the antimicrobial properties of novel compounds, including this compound, should employ standardized methodologies, such as the CLSI broth microdilution method, to ensure the generation of reliable and comparable data. Further research is warranted to determine the specific antibacterial spectrum and potency of this compound to fully understand its potential as a therapeutic agent.

References

Structure-Activity Relationship of Pyridine-2-Sulfonamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine-2-sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. The inherent versatility of this scaffold, allowing for substitutions at multiple positions, has made it a focal point for structure-activity relationship (SAR) studies. These investigations aim to elucidate the precise molecular features that govern the therapeutic efficacy and selectivity of these derivatives. This guide provides a comparative analysis of recent SAR studies on this compound derivatives, focusing on their applications as anticancer, antimicrobial, and antidiabetic agents.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents by targeting various key proteins involved in cancer progression, including tubulin, vascular endothelial growth factor receptor 2 (VEGFR-2), and cyclooxygenase-2 (COX-2).

Tubulin Polymerization Inhibitors

A series of N-phenyl 4-substituted and 2,4-disubstituted pyridine carbothioamides incorporating a sulfonamide pharmacophore have been evaluated as tubulin polymerization inhibitors.[1][2] The SAR studies revealed that lipophilicity and electronic effects of the substituents on the N-phenyl ring play a crucial role in their cytotoxic and tubulin-inhibitory activities.

Table 1: SAR of Pyridine Carbothioamide Sulfonamide Derivatives as Tubulin Polymerization Inhibitors

CompoundSubstitution on N-phenyl ringCytotoxicity IC50 (µM) against PC-3 cellsTubulin Polymerization Inhibition IC50 (µM)Reference
3 4-CH3Potent, 2-6 fold more active than colchicine1.1[1]
5 2,4-di-CH3Potent, up to 2.5-fold stronger than doxorubicin1.4[1]
Colchicine --10.6[1]
CA-4 --2.96[1]

Key SAR Insights:

  • Small lipophilic substituents, such as methyl groups, at the 4- and 2,4-positions of the N-phenyl ring enhance cytotoxic activity.

  • The presence of the sulfonamide moiety is crucial for the observed anticancer activity.

VEGFR-2 Inhibitors

Pyridine-sulfonamide hybrids have emerged as potent inhibitors of VEGFR-2, a key mediator of angiogenesis.[3][4] SAR studies have highlighted the importance of the linker between the pyridine and sulfonamide moieties and the substitution pattern on the terminal phenyl ring.

Table 2: SAR of Pyridine-Sulfonamide Hybrids as VEGFR-2 Inhibitors

CompoundKey Structural FeaturesVEGFR-2 Inhibition IC50 (µM)Anticancer Activity GI50 (µM) against Renal UO-31 cellsReference
VIIb Hybrid structure3.61.06-8.92 (broad spectrum)[3]
10 Pyridine-derived0.124.25 (HepG2), 6.08 (MCF-7)[4]
Sorafenib -4.8-[3]

Key SAR Insights:

  • The specific hybrid structure of compound VIIb contributes to its potent, broad-spectrum anticancer activity.[3]

  • For pyridine-derived inhibitors like compound 10, the substitution pattern on the pyridine and the nature of the linker are critical for potent VEGFR-2 inhibition.[4]

COX-2 Inhibitors

A series of pyridine acyl sulfonamide derivatives have been designed and synthesized as potential cyclooxygenase-2 (COX-2) inhibitors.[5] The position and nature of substituents on both the pyridine and the acyl sulfonamide moieties significantly influence their inhibitory activity and selectivity.

Table 3: SAR of Pyridine Acyl Sulfonamide Derivatives as COX-2 Inhibitors

CompoundKey Structural FeaturesCOX-2 Inhibition IC50 (µM)Antiproliferative Activity IC50 (µM) against HepG2 cellsReference
23 Specific substitution pattern0.81.2[5]

Key SAR Insights:

  • The specific arrangement of substituents in compound 23 leads to potent and selective COX-2 inhibition.[5]

  • The acyl sulfonamide group is a key pharmacophore for interacting with the COX-2 active site.[5]

Antimicrobial Activity

This compound derivatives have been investigated as dual inhibitors of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), two key enzymes in the bacterial folate biosynthesis pathway.

Table 4: SAR of N-Sulfonamide 2-Pyridones as Dual DHPS and DHFR Inhibitors

| Compound | Key Structural Features | DHPS Inhibition IC50 (µg/mL) | DHFR Inhibition IC50 (µg/mL) | Antibacterial Activity MIC (µg/mL) against S. aureus | Reference | |---|---|---|---|---| | 11a | 1H-pyrazolo[4,3-c]pyrid-2-one | 2.76 | 0.20 | 31.25 |[6][7] | | 5a | Arylsulfonylamino-2-pyridone | - | - | 62.5 (against E. coli) |[6][7] | | 5b | Arylsulfonylamino-2-pyridone | - | - | 250 |[6][7] |

Key SAR Insights:

  • The fusion of a pyrazole ring to the pyridone core, as in compound 11a, significantly enhances the inhibitory activity against both DHPS and DHFR, and improves antibacterial potency.[6][7]

  • The nature of the substituent on the arylsulfonylamino group influences the antibacterial spectrum and potency.[6][7]

Antidiabetic Activity

The inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, is a therapeutic strategy for managing type 2 diabetes. This compound derivatives have shown promise as α-glucosidase inhibitors.

Table 5: SAR of Sulfonamide Derivatives as α-Glucosidase Inhibitors

CompoundKey Structural Featuresα-Glucosidase Inhibition IC50 (µM)Reference
9 Electron-donating group on benzenesulfonyl part, electron-withdrawing group on aniline ringPotent[8]
11 Electron-donating group on benzenesulfonyl part, electron-withdrawing group on aniline ringPotent[8]
16 Electron-donating group on benzenesulfonyl part, electron-withdrawing group on aniline ringPotent[8]
Acarbose --[8]

Key SAR Insights:

  • A common structural feature for potent α-glucosidase inhibition is the presence of an electron-donating group on the benzenesulfonyl moiety and an electron-withdrawing group on the aniline ring.[8]

Experimental Protocols

In Vitro Tubulin Polymerization Inhibition Assay

The tubulin polymerization assay is performed using a tubulin polymerization assay kit. Tubulin is incubated with the test compounds in a polymerization buffer at 37°C. The increase in absorbance at 340 nm, which corresponds to the rate of tubulin polymerization, is monitored over time using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50% compared to a control.[2]

In Vitro VEGFR-2 Kinase Assay

The inhibitory activity of the compounds against VEGFR-2 is determined using a kinase assay kit. The assay measures the phosphorylation of a substrate by the VEGFR-2 enzyme in the presence of ATP. The amount of phosphorylated substrate is quantified, typically using a fluorescence or luminescence-based method. The IC50 value is determined by measuring the enzyme activity at various concentrations of the inhibitor.[3]

In Vitro COX-1/COX-2 Inhibition Assay

The ability of the compounds to inhibit ovine COX-1 and COX-2 is determined using an enzyme immunoassay (EIA) kit. The assay measures the conversion of arachidonic acid to prostaglandins by the respective COX isoforms. The IC50 values are calculated from the concentration-response curves.[5]

DHPS and DHFR Enzyme Inhibition Assays

The inhibitory activities against DHPS and DHFR are determined by spectrophotometric assays. For DHPS, the assay measures the enzyme-catalyzed formation of dihydropteroate from p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate. For DHFR, the assay measures the NADPH-dependent reduction of dihydrofolate to tetrahydrofolate by monitoring the decrease in absorbance at 340 nm. The IC50 values are calculated from the dose-response curves.[6][7]

In Vitro α-Glucosidase Inhibition Assay

The α-glucosidase inhibitory activity is determined by measuring the release of p-nitrophenol from p-nitrophenyl-α-D-glucopyranoside (pNPG). The enzyme and test compound are pre-incubated, followed by the addition of the substrate. The reaction is stopped, and the absorbance of the produced p-nitrophenol is measured at 405 nm. Acarbose is typically used as a positive control. The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%.[8]

Visualizations

SAR_Workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_sar SAR Analysis Lead_Identification Lead Identification (this compound) Library_Synthesis Library Synthesis (Diverse Substitutions) Lead_Identification->Library_Synthesis Biological_Screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Library_Synthesis->Biological_Screening Data_Analysis Data Analysis (IC50, MIC determination) Biological_Screening->Data_Analysis SAR_Elucidation SAR Elucidation (Identify key structural features) Data_Analysis->SAR_Elucidation Lead_Optimization Lead Optimization (Design of new analogs) SAR_Elucidation->Lead_Optimization Lead_Optimization->Library_Synthesis Iterative Cycle

Caption: General workflow for a structure-activity relationship (SAR) study.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Signaling_Cascade Downstream Signaling Cascade (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->Signaling_Cascade Activates Cellular_Responses Cellular Responses (Proliferation, Migration, Survival) Signaling_Cascade->Cellular_Responses Angiogenesis Angiogenesis Cellular_Responses->Angiogenesis Pyridine_Sulfonamide This compound Inhibitor Pyridine_Sulfonamide->VEGFR2 Inhibits

Caption: Simplified signaling pathway of VEGFR-2 and its inhibition.

SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold This compound R1 Substitution on Pyridine Ring Scaffold->R1 R2 Modification of Sulfonamide Linker Scaffold->R2 R3 Substitution on Terminal Ring Scaffold->R3 Activity Potency & Selectivity R1->Activity R2->Activity R3->Activity

Caption: Logical relationship between structural modifications and biological activity.

References

In vitro and in vivo evaluation of Pyridine-2-sulfonamide-based anticancer agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive comparative guide on the burgeoning class of anticancer agents based on the pyridine-2-sulfonamide scaffold. This guide details the in vitro and in vivo evaluations of these compounds, offering a direct comparison with established anticancer drugs and other alternatives. The data presented underscores the potential of this compound derivatives as potent, selective, and viable candidates for further preclinical and clinical development.

A novel series of pyridine-2-carbothioamides (PCAs) incorporating a sulfonamide pharmacophore has demonstrated significant cytotoxic activity against a panel of human cancer cell lines, including lung (A549), breast (MCF-7), prostate (PC-3), and liver (HepG2) cancers.[1] Notably, several of these derivatives exhibit superior potency compared to conventional chemotherapeutic agents like doxorubicin and the tubulin inhibitor colchicine.[1]

In Vitro Performance: A Head-to-Head Comparison

The in vitro anticancer activity of various this compound derivatives has been rigorously evaluated, with key quantitative data summarized below.

Table 1: Comparative Cytotoxicity (IC50, µM) of this compound Derivatives and Reference Drugs

Compound/DrugA549 (Lung)MCF-7 (Breast)PC-3 (Prostate)HepG2 (Liver)HLMEC (Normal)Selectivity Index (PC-3 vs HLMEC)Reference
PCA Derivative 3 1.22.51.53.1>10>6.7[1]
PCA Derivative 5 2.13.82.04.5>10>5.0[1]
Doxorubicin 0.81.13.71.9~2.5~0.7[1]
Colchicine 4.56.28.97.3Not ReportedNot Applicable[1]

The selectivity index, a ratio of the cytotoxicity against normal cells versus cancer cells, highlights the enhanced safety profile of the this compound derivatives. For instance, PCA Derivatives 3 and 5 demonstrate significantly higher selectivity towards prostate cancer cells over normal human lung microvascular endothelial cells (HLMEC) compared to doxorubicin.[1]

Mechanism of Action: Targeting Key Cellular Machinery

Extensive research has elucidated the primary mechanisms through which this compound-based agents exert their anticancer effects: tubulin polymerization inhibition and carbonic anhydrase inhibition.

Tubulin Polymerization Inhibition

Several this compound derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division.[1] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Table 2: Tubulin Polymerization Inhibition by this compound Derivatives and Reference Drugs

Compound/DrugIC50 (µM)Reference
PCA Derivative 3 1.1[1]
PCA Derivative 5 1.4[1]
CA-4 (Combretastatin A4) 2.96[1]
Colchicine 10.6[1]

The data clearly indicates that PCA derivatives 3 and 5 are more potent tubulin polymerization inhibitors than both CA-4 and colchicine.[1]

Tubulin_Inhibition_Pathway cluster_0 This compound Action cluster_1 Cellular Consequences This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Colchicine Site Microtubule_Dynamics Microtubule Dynamics Disruption Tubulin->Microtubule_Dynamics G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Dynamics->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Mechanism of action for tubulin-targeting agents.
Carbonic Anhydrase Inhibition

Certain this compound derivatives have also been shown to inhibit carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. These enzymes play a crucial role in regulating pH in the tumor microenvironment, contributing to tumor growth and metastasis.

Table 3: Carbonic Anhydrase IX Inhibition

CompoundKᵢ (nM)Reference
Para-chloro derivative 7 253

In Vivo Evaluation

While extensive in vitro data is available, in vivo studies remain a critical next step for many of the newly synthesized this compound derivatives. However, a related sulfonamide, E7010 (a pyridine-3-sulfonamide), has demonstrated significant in vivo antitumor activity in xenograft models. Oral administration of E7010 resulted in substantial tumor growth inhibition across a range of human tumor xenografts, including colon, lung, and breast cancers.

Table 4: In Vivo Tumor Growth Inhibition by E7010 (Oral Administration)

Tumor TypeXenograft ModelTumor Growth Inhibition (%)
Colon CancerCOLO320DM58-83
Lung CancerLX-163-82
Breast CancerMX-179-87

These promising in vivo results for a structurally related compound provide a strong rationale for advancing the most potent this compound derivatives into similar animal studies.

Experimental Protocols

To facilitate further research and independent verification of the presented data, detailed experimental protocols for key assays are provided below.

MTT Cell Viability Assay

MTT_Assay_Workflow Seed_Cells Seed cells in 96-well plate Treat_Cells Treat with compounds Seed_Cells->Treat_Cells Incubate Incubate for 48-72h Treat_Cells->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Solubilize Add solubilization solution (DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance

Workflow for the MTT cell viability assay.

Procedure:

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: MTT solution (0.5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

Tubulin Polymerization Assay

Procedure:

  • Reaction Mixture: A reaction mixture containing tubulin, GTP, and a fluorescent reporter in a suitable buffer is prepared.

  • Compound Addition: Test compounds or reference drugs are added to the reaction mixture.

  • Polymerization Induction: Polymerization is initiated by incubating the mixture at 37°C.

  • Fluorescence Monitoring: The increase in fluorescence, corresponding to tubulin polymerization, is monitored over time using a fluorometer.

Western Blot Analysis

Procedure:

  • Cell Lysis: Treated and untreated cells are lysed to extract total proteins.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred to a PVDF membrane.

  • Immunoblotting: The membrane is probed with primary antibodies against target proteins (e.g., β-tubulin, Bcl-2, caspases) followed by HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Cell Cycle Analysis

Procedure:

  • Cell Fixation: Treated cells are harvested and fixed in cold 70% ethanol.

  • Staining: Fixed cells are stained with a solution containing propidium iodide (PI) and RNase A.

  • Analysis: The DNA content of the cells is analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Conclusion and Future Directions

The collective evidence strongly suggests that this compound-based compounds represent a highly promising class of anticancer agents. Their potent in vitro activity, favorable selectivity profiles, and well-defined mechanisms of action provide a solid foundation for further development. The next critical phase of research will involve comprehensive in vivo efficacy and toxicity studies in relevant animal models to translate these encouraging preclinical findings toward clinical applications. The detailed methodologies and comparative data presented in this guide are intended to accelerate these efforts and pave the way for novel and effective cancer therapies.

References

A Comparative Guide to Analytical Methods for the Quantification of Pyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of established analytical methods for the quantification of sulfonamides, with a focus on their potential application to Pyridine-2-sulfonamide. While specific validated methods for this compound are not extensively documented in publicly available literature, the principles and protocols detailed here for the broader sulfonamide class serve as a robust starting point for method development and validation. The primary techniques covered include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

Disclaimer

The experimental protocols and performance data presented in this guide are based on studies conducted on various sulfonamide compounds. Researchers must perform in-house validation to ensure the suitability of these methods for the specific quantification of this compound.

Methodology Comparison

The choice of an analytical method for the quantification of this compound will depend on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Chromatographic techniques like HPLC and LC-MS/MS are frequently employed for their high sensitivity and specificity, allowing for the analysis of complex mixtures.[1] Spectrophotometric methods, while simpler and more accessible, may lack the same level of selectivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of sulfonamides in various matrices, including pharmaceuticals and biological fluids.[1][2] When coupled with a Diode Array Detector (DAD) or UV detector, it offers a reliable and cost-effective analytical solution.[2] For enhanced sensitivity and selectivity, fluorescence detection (FLD) can be utilized, often requiring a pre-column derivatization step.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS stands as one of the most powerful techniques for the analysis of antimicrobial compounds in diverse matrices due to its exceptional sensitivity and specificity, enabling quantification at trace levels.[4][5] This method is particularly advantageous for complex sample matrices as it minimizes interferences, providing accurate and reliable results.[6]

UV-Visible Spectrophotometry

UV-Visible spectrophotometry offers a simpler and more accessible approach for the determination of sulfonamides.[7] A common method is based on the Bratton-Marshall reaction, which involves diazotization of the primary aromatic amine group of the sulfonamide, followed by a coupling reaction to produce a colored azo dye that can be quantified.[8][9] While sensitive, this method may be susceptible to interference from other compounds with similar functional groups.[10]

Data Presentation

The following tables summarize the performance characteristics of the different analytical methods for sulfonamide quantification based on published data.

Table 1: Comparison of HPLC and LC-MS/MS Methods for Sulfonamide Quantification

ParameterHPLC-UV/FLDLC-MS/MS
Linearity (R²) > 0.99> 0.998[11]
Limit of Detection (LOD) 0.02 - 0.39 ng/g (FLD)[3]0.01 - 0.14 µg/kg[6]
Limit of Quantification (LOQ) 0.25 - 1.30 ng/g (FLD)[3]0.02 - 0.45 µg/kg[6]
Recovery (%) 76.8 - 95.2[3]67.6 - 103.8[6]
Precision (RSD %) 1.5 - 4.7[3]0.80 - 9.23[6]
Selectivity Moderate to HighVery High
Instrumentation Cost ModerateHigh

Table 2: Performance of UV-Visible Spectrophotometry for Sulfonamide Quantification

ParameterUV-Visible Spectrophotometry (Bratton-Marshall)
Linearity Range 0.1 - 7.0 µg/mL
Limit of Detection (LOD) 0.019 - 0.05 µg/mL[8]
Limit of Quantification (LOQ) 0.06 - 0.16 µg/mL[8]
Recovery (%) 97.3 - 100.8
Precision (RSD %) 0.1 - 0.5
Selectivity Low to Moderate
Instrumentation Cost Low

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

HPLC-FLD Method for Sulfonamide Quantification in Biological Matrices

This protocol is a general guideline and requires optimization for this compound.

  • Sample Preparation (QuEChERS Method) [3]

    • Homogenize 2 g of the sample.

    • Add an internal standard and 8 mL of water.

    • Add 10 mL of 1% acetic acid in acetonitrile.

    • Perform an extraction and partitioning step using a buffered extraction kit.

    • Clean up the extract using dispersive solid-phase extraction (d-SPE).

  • Pre-column Derivatization [3]

    • React the cleaned-up extract with a fluorescamine solution to form a fluorescent derivative.

  • Chromatographic Conditions [3]

    • Column: C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 mm × 75 mm, 3.5 µm).

    • Mobile Phase: Gradient elution with a binary system of methanol and an acetate buffer (e.g., 0.05 M, pH 4.5).

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: Fluorescence detector with excitation and emission wavelengths optimized for the derivative (e.g., 406 nm excitation and 496 nm emission).

LC-MS/MS Method for Sulfonamide Quantification in Complex Matrices

This protocol is a general guideline and requires optimization for this compound.

  • Sample Preparation (Modified QuEChERS) [6]

    • Weigh 1.00 g of the homogenized sample into a centrifuge tube.

    • Add 2 mL of water and vortex.

    • Add 10 mL of acetonitrile, vortex, and sonicate.

    • Add 1.5 g of NaCl and vortex, then centrifuge.

    • Transfer the supernatant to a tube containing C18 and MgSO₄ for d-SPE cleanup.

    • Evaporate the supernatant to dryness and reconstitute in the mobile phase.

  • Chromatographic and Mass Spectrometric Conditions [4][6]

    • Column: C18 reversed-phase column (e.g., Agilent ZORBAX XDB-C18, 4.6 mm × 100 mm, 1.8 µm).[6]

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).[4][6]

    • Flow Rate: 0.3 - 0.5 mL/min.[4][6]

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor and product ion transitions for the analyte.

UV-Visible Spectrophotometric Method (Bratton-Marshall Reaction)

This protocol is a general guideline and requires optimization for this compound.

  • Sample Preparation

    • Dissolve a known amount of the sample in an appropriate acidic solution (e.g., dilute HCl).

    • Filter the solution to remove any particulate matter.

  • Diazotization and Coupling Reaction [8][9]

    • To the sample solution, add sodium nitrite solution under acidic conditions to form a diazonium salt.

    • After a few minutes, add ammonium sulfamate or sulfamic acid solution to remove excess nitrous acid.

    • Add a coupling agent, such as N-(1-naphthyl)ethylenediamine dihydrochloride (NED), to form a colored azo compound.

  • Spectrophotometric Measurement [9]

    • Allow the color to develop for a specified time.

    • Measure the absorbance of the solution at the wavelength of maximum absorption (λmax), typically around 545 nm for the azo dye.

    • Quantify the concentration using a calibration curve prepared with standards of known concentrations.

Visualizations

The following diagrams illustrate the general workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Homogenization Sample Homogenization Extraction Extraction (e.g., QuEChERS) Homogenization->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup Derivatization Derivatization (for FLD) Cleanup->Derivatization Injection HPLC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV/FLD) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

General workflow for HPLC analysis of sulfonamides.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenization Sample Homogenization Extraction Extraction Homogenization->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (ESI) Separation->Ionization Mass_Analysis Mass Analysis (MRM) Ionization->Mass_Analysis Quantification Data Analysis & Quantification Mass_Analysis->Quantification

General workflow for LC-MS/MS analysis of sulfonamides.

UVVis_Workflow cluster_prep Sample Preparation & Reaction cluster_analysis Spectrophotometric Analysis Dissolution Sample Dissolution Diazotization Diazotization Dissolution->Diazotization Coupling Coupling Reaction Diazotization->Coupling Measurement Absorbance Measurement Coupling->Measurement Quantification Quantification Measurement->Quantification

General workflow for UV-Vis spectrophotometric analysis.

References

Head-to-head comparison of different synthetic routes to Pyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridine-2-sulfonamide is a crucial structural motif found in numerous pharmacologically active compounds, making its efficient synthesis a topic of significant interest in medicinal chemistry and drug development.[1][2] This guide provides an objective, data-driven comparison of common synthetic routes to this key intermediate, offering detailed experimental protocols and a clear summary of quantitative performance metrics.

Overview of Synthetic Strategies

The synthesis of this compound and its derivatives typically originates from two primary starting materials: 2-halopyridines (e.g., 2-bromo- or 2-chloropyridine) or 2-aminopyridine. Each pathway presents distinct advantages and challenges concerning scalability, reagent toxicity, and reaction conditions.

  • Route 1: From 2-Halopyridines via Halogen-Metal Exchange. This modern approach involves the formation of a metalated pyridine intermediate (Grignard or organolithium reagent), which is then trapped with a sulfur dioxide equivalent, such as sulfuryl chloride, to form the key pyridine-2-sulfonyl chloride intermediate. Subsequent amination yields the final product. This method is noted for its efficiency and scalability.[3]

  • Route 2: From 2-Aminopyridine via Diazotization. This classic route transforms 2-aminopyridine into a diazonium salt. In the presence of a copper catalyst, this salt reacts with sulfur dioxide to generate the pyridine-2-sulfonyl chloride intermediate, which is then converted to the sulfonamide.[4][5] While a well-established method, it often involves the handling of potentially unstable diazonium intermediates and gaseous sulfur dioxide.[3]

Comparative Data Summary

The following table summarizes the key quantitative and qualitative differences between the primary synthetic strategies.

FeatureRoute 1: Halogen-Metal ExchangeRoute 2: Diazotization
Starting Material 2-Bromopyridine or 2-Chloropyridine2-Aminopyridine
Key Steps 1. Halogen-Metal Exchange2. Sulfonylation (e.g., with SO₂Cl₂)3. Amination1. Diazotization (NaNO₂/HCl)2. Sulfonyl-de-diazoniation (SO₂/CuCl)3. Amination
Key Reagents Grignard reagents (e.g., i-PrMgCl), n-BuLi, Sulfuryl Chloride (SO₂Cl₂)Sodium Nitrite (NaNO₂), Sulfur Dioxide (SO₂), Copper Chloride (CuCl)
Reported Overall Yield ~64% (for a 2-step process to a derivative)[3]Quantitative (for sulfonyl chloride formation)[4]
Primary Hazards Pyrophoric organometallic reagents (n-BuLi), moisture-sensitive reactions.Potentially explosive diazonium salts, toxic sulfur dioxide gas.[3]
Scalability Demonstrated on a large scale (700g of starting material).[3]Generally suitable for lab scale; large-scale handling of SO₂ requires special care.[3]
Advantages High efficiency, short reaction sequence, avoids handling of gaseous SO₂.[3]Utilizes readily available starting materials, mild reaction conditions (0-5 °C).[4]
Disadvantages Requires strictly anhydrous conditions and inert atmospheres.Multi-step process, potential instability of intermediates.

Visualization of Synthetic Pathways

The following diagram illustrates the logical flow of the two primary synthetic routes to this compound.

G cluster_0 Route 1: From 2-Halopyridine cluster_1 Route 2: From 2-Aminopyridine A0 2-Bromopyridine A1 Metallo-Pyridine Intermediate A0->A1 i-PrMgCl or n-BuLi A2 Pyridine-2-sulfonyl Chloride A1->A2 SO₂Cl₂ A3 This compound A2->A3 NH₃ or Amine Source B0 2-Aminopyridine B1 Pyridin-2-yl Diazonium Salt B0->B1 NaNO₂ / HCl B2 Pyridine-2-sulfonyl Chloride B1->B2 SO₂ / CuCl AcOH B3 This compound B2->B3 NH₃ or Amine Source

Caption: Comparative workflow of major synthetic routes to this compound.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromopyridine-2-sulfonyl Chloride via Halogen-Metal Exchange[3]

This protocol details a key step in Route 1, demonstrating a scalable synthesis of a substituted pyridine-2-sulfonyl chloride intermediate. The subsequent amidation step is standard.

  • Preparation of Grignard Reagent: In a nitrogen-filled reaction vessel, charge n-BuLi (1.6 M, 737 mL), n-Bu2Mg (2.0 M, 1176 mL), and THF (70 mL) at room temperature.

  • Halogen-Metal Exchange: Cool the mixture to -11 °C. Add a solution of 2,6-dibromopyridine (700 g, 2.95 mol) in THF (2.7 L) dropwise over 1 hour and 40 minutes, maintaining the temperature at -10 °C. Stir for an additional hour at this temperature.

  • Sulfonylation: In a separate vessel, prepare a solution of sulfuryl chloride (SO₂Cl₂, 364 mL, 4.53 mol) in toluene (2.8 L) and cool to -12 °C. Add the Grignard reagent mixture to the sulfuryl chloride solution over 1 hour and 15 minutes. Stir for 20 minutes.

  • Work-up: Quench the reaction by adding water (2.8 L) over 40 minutes. Separate the aqueous layer. Dry the organic phase over MgSO₄, filter, and concentrate under vacuum to afford the crude 6-bromopyridine-2-sulfonyl chloride.

  • Amidation (General): The resulting sulfonyl chloride can be dissolved in a suitable solvent (e.g., EtOAc) and treated with an amine source (such as aqueous ammonia or a primary/secondary amine in the presence of a base like triethylamine) at 0 °C to room temperature to yield the corresponding sulfonamide.

Protocol 2: Synthesis of Pyridine-2-sulfonyl Chloride via Diazotization[4]

This protocol, adapted from a general method for heteroaryl sulfonyl chlorides, outlines the key steps for Route 2.

  • Diazotization: In a suitable reaction vessel, dissolve 2-aminopyridine (1 equivalent) in a mixture of glacial acetic acid and aqueous hydrochloric acid. Cool the solution to 0-5 °C. Add a solution of sodium nitrite (NaNO₂, 1-1.2 equivalents) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt solution.

  • Preparation of SO₂ Solution: In a separate vessel equipped for gas handling, prepare a solution of sulfur dioxide (SO₂) in glacial acetic acid containing a catalytic amount of copper(I) chloride (CuCl). Cool this solution to 5 °C.

  • Sulfonyl-de-diazoniation: Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide-acetic acid solution. Maintain the temperature at approximately 5 °C.

  • Isolation: After the addition is complete, continue stirring for 45-60 minutes. Pour the reaction mixture into ice water. The pyridine-2-sulfonyl chloride will precipitate as a solid.

  • Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry under high vacuum over a desiccant (e.g., calcium chloride). The crude sulfonyl chloride can then be used in the subsequent amination step as described in Protocol 1.

References

Pyridine-2-Sulfonamide Analogs: A Comparative Guide to Their Efficacy Against Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. In the quest for novel antimicrobial agents, pyridine-2-sulfonamide analogs have emerged as a promising class of compounds. This guide provides an objective comparison of the biological efficacy of these analogs against clinically significant resistant bacterial strains, supported by experimental data and detailed methodologies.

Comparative Efficacy of this compound Analogs

The antibacterial activity of this compound analogs is often attributed to their ability to dually inhibit dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), crucial enzymes in the bacterial folate biosynthesis pathway.[1][2][3] This dual-targeting mechanism can lead to potent bacteriostatic or bactericidal effects and may help to mitigate the development of resistance.

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of selected pyridine-containing compounds against various resistant bacterial strains, offering a snapshot of their performance compared to standard antibiotics.

Compound IDTarget OrganismStrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Compound 11a Staphylococcus aureus(Not specified)31.25Ampicillin62.5
Compound 9a Staphylococcus aureus(Not specified)125Ampicillin(Not specified)
Compound 8b Klebsiella pneumoniae(Not specified)125Gentamicin(Not specified)
Compound 15d Klebsiella pneumoniae(Not specified)1000Gentamicin(Not specified)
EA-02-009 Staphylococcus aureusMRSA (ATCC 33591)0.5 - 1--
JC-01-072 Staphylococcus aureusMRSA (ATCC 33591)4 - 8--
JC-01-074 Staphylococcus aureusMRSA (ATCC 33591)16--
SM-IMP-02 Klebsiella pneumoniaeATCC 43524.8--
DA-05 Klebsiella pneumoniaeATCC 43524.8--
Compound 2 Pseudomonas aeruginosaATCC 2785347--
Compound 5 Pseudomonas aeruginosaATCC 2785344--

Note: Data is compiled from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.[4][5][6][7]

Mechanism of Action: Dual Inhibition of Folate Biosynthesis

This compound analogs often function by mimicking p-aminobenzoic acid (PABA), the natural substrate of DHPS. This competitive inhibition blocks the synthesis of dihydropteroic acid, a precursor to folic acid. Furthermore, the pyridine moiety can be designed to inhibit DHFR, the subsequent enzyme in the pathway, leading to a comprehensive blockade of folate synthesis and ultimately bacterial growth.

Folate Biosynthesis Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_Pyrophosphate Dihydropteridine Pyrophosphate Dihydropteridine_Pyrophosphate->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Dihydrofolic_Acid->DHFR DNA_Synthesis DNA Synthesis Tetrahydrofolic_Acid->DNA_Synthesis Pyridine_Sulfonamide This compound Analog Pyridine_Sulfonamide->DHPS Inhibits Pyridine_Sulfonamide->DHFR Inhibits

Caption: Dual inhibition of DHPS and DHFR by this compound analogs.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

1. Preparation of Bacterial Inoculum:

  • Aseptically pick 3-5 colonies of the test bacterium from a fresh agar plate.

  • Inoculate the colonies into a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).

  • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of the this compound analog in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Perform two-fold serial dilutions of the compound in the broth medium in a 96-well microtiter plate. The concentration range should be selected based on the expected potency of the compound.

  • Include a growth control well (broth with bacteria and DMSO, no compound) and a sterility control well (broth only).

3. Inoculation and Incubation:

  • Add the standardized bacterial inoculum to each well of the microtiter plate, except for the sterility control.

  • Seal the plate and incubate at 37°C for 16-20 hours in ambient air.

4. Determination of MIC:

  • After incubation, visually inspect the plate for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC Determination Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculate Prep_Dilutions Prepare Serial Dilutions of Compound in 96-well plate Prep_Dilutions->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Determine_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Determine_MIC End End Determine_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity of a compound.[8][9]

1. Cell Seeding:

  • Seed a suitable mammalian cell line (e.g., HeLa, HEK293) in a 96-well plate at a density of 1 × 10⁴ cells/well.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the this compound analog in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the compound.

  • Include a vehicle control (cells treated with the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

  • Incubate the plate for 24-72 hours.

3. MTT Addition and Incubation:

  • After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well.

  • Incubate for 1.5 - 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Measurement:

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes.

  • Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting cell viability against compound concentration.

MTT Assay Workflow Start Start Seed_Cells Seed Mammalian Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add Serial Dilutions of Compound Incubate_24h->Add_Compound Incubate_Treatment Incubate for 24-72h Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 1.5-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance Analyze Analyze Data (Calculate IC50) Measure_Absorbance->Analyze End End Analyze->End

References

A Comparative Guide to the Cross-Reactivity and Selectivity of Pyridine-2-Sulfonamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine-2-sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of enzymes critical in disease pathogenesis. The efficacy and safety of these potential therapeutics are intrinsically linked to their selectivity – their ability to inhibit the intended target with minimal off-target effects. This guide provides a comparative analysis of the cross-reactivity and selectivity profiles of prominent this compound-based inhibitors, supported by experimental data and detailed methodologies, to aid researchers in their drug discovery and development endeavors.

Comparative Selectivity Profiles

The selectivity of this compound-based inhibitors varies significantly depending on the target class, which includes histone deacetylases (HDACs) and various protein kinases. Below are comparative data for representative inhibitors from these classes.

This compound-Based HDAC Inhibitors

This class of inhibitors has shown promise in oncology and other therapeutic areas. Their selectivity across the eleven zinc-dependent HDAC isoforms is a critical determinant of their biological activity and potential for adverse effects.

Inhibitor NamePrimary Target(s)IC50 (nM) vs. Primary Target(s)Off-Target Profile (Selected HDACs, IC50 in nM)Reference
LMK-235 HDAC4, HDAC511.9 (HDAC4), 4.2 (HDAC5)HDAC1 (>10,000), HDAC2 (>10,000), HDAC3 (>10,000), HDAC6 (55.7), HDAC8 (1278), HDAC10 (>10,000), HDAC11 (852)[1][2]
Compound 5d HDAC3, HDAC680 (HDAC3), 11 (HDAC6)Data not fully available, described as HDAC3/6-selective.[3]
Compound 5e HDAC1, 2, 3, 6, 8, 10Nanomolar activityBroad activity across Class I and IIb HDACs.[3]
This compound-Based Kinase Inhibitors

The kinome represents a vast landscape of potential off-targets for kinase inhibitors. The this compound scaffold has been incorporated into inhibitors targeting various kinases, including those involved in angiogenesis and inflammation.

Inhibitor Name/ClassPrimary Target(s)IC50 (µM) vs. Primary TargetSelectivity NotesReference
VEGFR-2 Inhibitor (Compound VIIb) VEGFR-23.6Potently inhibited VEGFR-2 compared to sorafenib (IC50 = 4.8 µM). Broader kinome scan data not provided.[4]
p38 MAPK Inhibitors (General Class) p38α, p38βVariesEarly pyridinylimidazole-based inhibitors showed modest selectivity. Newer generations have improved selectivity profiles.[5][6]
PI3K Inhibitors (Quinoline-linked) PI3KαVariesDesigned as dual PI3K/HDAC inhibitors. Selectivity against other PI3K isoforms and the wider kinome is a key development aspect.[7]
COX-2 Inhibitor (Compound 23) COX-20.8Primarily evaluated against COX-1/COX-2, with good selectivity for COX-2. Broader kinase cross-reactivity not detailed.[8]

Experimental Protocols for Selectivity Profiling

The determination of inhibitor selectivity is crucial and relies on robust and well-defined experimental methodologies. Below are outlines of key assays used to generate the data presented in this guide.

Biochemical Kinase and HDAC Inhibition Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified enzyme.

  • Fluorogenic HDAC Assays: Recombinant human HDAC enzymes are incubated with the test compound at various concentrations. The reaction is initiated by adding a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC). A developer solution containing a protease (e.g., trypsin) and a pan-HDAC inhibitor (to stop the reaction) is then added. The protease cleaves the deacetylated substrate, releasing a fluorescent molecule (e.g., AMC), which is quantified using a microplate reader. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

  • Kinase Activity Assays (e.g., KINOMEscan™): This is a competition binding assay. Kinases are tagged with DNA and incubated with the test compound and an immobilized, broad-spectrum kinase inhibitor. The amount of kinase that binds to the immobilized inhibitor is quantified by qPCR of the DNA tag. A lower amount of bound kinase indicates stronger inhibition by the test compound. The results are often reported as a percentage of the DMSO control, where a lower percentage signifies greater inhibition.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement within a cellular environment.

  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control (e.g., DMSO).

  • Thermal Challenge: The treated cells are heated to a range of temperatures. Ligand-bound proteins are stabilized and remain soluble at higher temperatures compared to unbound proteins, which denature and aggregate.

  • Cell Lysis and Fractionation: Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or other protein detection methods like ELISA.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.

Visualizing Pathways and Processes

Understanding the context in which these inhibitors function is crucial for interpreting selectivity data. The following diagrams illustrate key signaling pathways and experimental workflows.

Signaling_Pathway cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3K RTK->PI3K Activates MAPKK MAPKK RTK->MAPKK Activates AKT AKT PI3K->AKT Activates Transcription Gene Transcription (Proliferation, Survival, etc.) AKT->Transcription Promotes p38 p38 MAPK p38->Transcription Modulates MAPKK->p38 Activates HDAC HDAC Histones Histones HDAC->Histones Deacetylates Histones->Transcription Represses Inhibitor_VEGFR This compound VEGFR-2 Inhibitor Inhibitor_VEGFR->RTK Inhibits Inhibitor_p38 This compound p38 Inhibitor Inhibitor_p38->p38 Inhibits Inhibitor_HDAC This compound HDAC Inhibitor Inhibitor_HDAC->HDAC Inhibits

Caption: Key signaling pathways targeted by this compound inhibitors.

Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cellular Target Engagement (CETSA) cluster_2 Data Integration and Analysis A1 Prepare serial dilutions of inhibitor A2 Incubate with purified enzyme (kinase or HDAC) A1->A2 A3 Add substrate and detect signal A2->A3 A4 Calculate IC50 A3->A4 C1 Compare IC50 values across target panel A4->C1 B1 Treat cells with inhibitor B2 Apply heat challenge B1->B2 B3 Lyse cells and separate soluble/aggregated fractions B2->B3 B4 Quantify soluble target protein B3->B4 B5 Determine thermal shift B4->B5 C2 Assess cellular potency and target engagement B5->C2 C3 Determine selectivity profile C1->C3 C2->C3

Caption: General workflow for inhibitor selectivity profiling.

SAR_Concept cluster_0 Modifications cluster_1 Properties Scaffold This compound Core R1 R1 Group (e.g., at pyridine ring) Scaffold->R1 R2 R2 Group (e.g., on sulfonamide nitrogen) Scaffold->R2 R3 Other Substituents Scaffold->R3 Potency Potency (IC50) R1->Potency Selectivity Selectivity R1->Selectivity R2->Potency R2->Selectivity PK Pharmacokinetics R3->PK

Caption: Structure-Activity Relationship (SAR) concept for inhibitor optimization.

References

Unlocking Therapeutic Potential: A Comparative Docking Analysis of Pyridine-2-Sulfonamide Derivatives Against Key Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery, pyridine-2-sulfonamide derivatives have emerged as a versatile scaffold, demonstrating inhibitory activity against a range of therapeutically relevant enzymes. This guide provides a comparative analysis of their docking performance against several key protein targets, supported by experimental data, to assist researchers and drug development professionals in their pursuit of novel therapeutics. The following sections present a compilation of inhibitory activities, a detailed experimental protocol for molecular docking studies, and visualizations of relevant biological pathways.

Data Presentation: A Comparative Overview of Inhibitory Activities

The efficacy of this compound derivatives varies significantly depending on the specific substitutions on the pyridine ring and the sulfonamide moiety, as well as the target enzyme. The following tables summarize the in vitro inhibitory activities (IC50 or Ki values) of various derivatives against prominent enzymes.

Table 1: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Compound IDVEGFR-2 IC50 (µM)Reference CompoundReference IC50 (µM)
VIIb3.6Sorafenib4.8
100.12Sorafenib0.10
80.13Sorafenib0.10
90.13Sorafenib0.10
150.0787Sorafenib0.0416

This table showcases pyridine-sulfonamide hybrids as potent inhibitors of VEGFR-2, a key player in angiogenesis. Notably, several compounds exhibit potency comparable to or greater than the standard inhibitor Sorafenib.

Table 2: Inhibition of Carbonic Anhydrase (CA) Isoforms

Compound IDhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)Reference Compound
2a103.56.811.79.8Acetazolamide (AAZ)
1f58.8---Acetazolamide (AAZ)
1g66.8---Acetazolamide (AAZ)
1k88.3--34.5Acetazolamide (AAZ)

This table highlights the activity of pyrazolo[4,3-c]pyridine sulfonamides against various human carbonic anhydrase isoforms. These enzymes are implicated in several diseases, including cancer and glaucoma.[1]

Table 3: Inhibition of α-Glucosidase and Acetylcholinesterase (AChE)

Compound IDTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
4cα-Glucosidase25.6Acarbose38.25
5gα-Glucosidase3.7Acarbose67.4
8Acetylcholinesterase (hAChE)0.153--

This table demonstrates the potential of this compound derivatives in targeting enzymes relevant to type-II diabetes (α-glucosidase) and Alzheimer's disease (acetylcholinesterase).[2][3]

Experimental Protocols: A Generalized Workflow for Molecular Docking

Molecular docking is a crucial computational technique to predict the binding orientation and affinity of a small molecule to a target protein. The following is a generalized protocol synthesized from common practices for docking this compound derivatives.

1. Preparation of the Target Protein:

  • Acquisition: Obtain the 3D crystal structure of the target enzyme from a protein database such as the Protein Data Bank (PDB).
  • Preprocessing: Remove all non-essential molecules, including water, co-factors, and existing ligands from the PDB file.
  • Protonation and Optimization: Add polar hydrogen atoms and assign appropriate atom types and charges using force fields like AMBER or CHARMM. Minimize the energy of the protein structure to relieve any steric clashes.

2. Preparation of the Ligand (this compound derivative):

  • Structure Generation: Draw the 2D structure of the derivative using chemical drawing software and convert it to a 3D structure.
  • Energy Minimization: Optimize the ligand's geometry using a suitable force field (e.g., MMFF94).
  • Torsion Angle Definition: Define the rotatable bonds to allow for conformational flexibility during the docking process.

3. Docking Simulation:

  • Binding Site Definition: Define the active site of the enzyme. This can be done by specifying the coordinates of a co-crystallized ligand or by using site-finder algorithms within the docking software.
  • Grid Box Generation: Generate a grid box that encompasses the defined binding site. The grid maps store the potential energy of interaction for different atom types.
  • Execution of Docking Algorithm: Run the docking simulation using software such as AutoDock Vina, MOE, or GOLD. The software will explore various conformations and orientations of the ligand within the binding site.

4. Analysis of Docking Results:

  • Scoring: The docking poses are ranked based on a scoring function that estimates the binding affinity (e.g., binding energy in kcal/mol). Lower scores typically indicate more favorable binding.
  • Pose Visualization: Visualize the top-ranked docking poses to analyze the interactions between the ligand and the protein's active site residues. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
  • Validation: If a co-crystallized ligand is available, redocking it into the active site can validate the docking protocol. The root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose should ideally be less than 2.0 Å.

Mandatory Visualization

The following diagrams illustrate a typical experimental workflow for molecular docking and key signaling pathways involving the target enzymes.

experimental_workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis PDB PDB Structure Preprocess Remove Water/Ligands PDB->Preprocess Protonate_P Add Hydrogens Preprocess->Protonate_P Define_Site Define Binding Site Protonate_P->Define_Site Draw 2D Structure Convert_3D 3D Conversion Draw->Convert_3D Minimize_L Energy Minimization Convert_3D->Minimize_L Dock Run Docking Minimize_L->Dock Grid Generate Grid Box Define_Site->Grid Grid->Dock Score Score & Rank Poses Dock->Score Visualize Visualize Interactions Score->Visualize Validate Validate Protocol Visualize->Validate VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits CAIX_pH_Regulation cluster_extracellular Extracellular Space (Acidic) cluster_intracellular Intracellular Space (Neutral) CO2_out CO2 CAIX CAIX CO2_out->CAIX H2O_out H2O H2O_out->CAIX H_out H+ HCO3_out HCO3- Bicarbonate_Transporter Bicarbonate Transporter HCO3_out->Bicarbonate_Transporter Transport CAIX->H_out CAIX->HCO3_out HCO3_in HCO3- H2CO3_in H2CO3 HCO3_in->H2CO3_in H_in H+ (from metabolism) H_in->H2CO3_in CO2_in CO2 H2CO3_in->CO2_in H2O_in H2O H2CO3_in->H2O_in Bicarbonate_Transporter->HCO3_in Inhibitor This compound Derivative Inhibitor->CAIX Inhibits

References

Assessing the Therapeutic Index of Novel Pyridine-2-sulfonamide Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with high efficacy and minimal toxicity is a central challenge in drug discovery. Pyridine-2-sulfonamide derivatives have emerged as a promising class of compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. A critical parameter in the preclinical evaluation of these drug candidates is the therapeutic index (TI), which quantitatively measures the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that causes toxicity.[1][2] A higher TI is generally preferred, indicating a wider margin of safety.[1]

This guide provides a comparative analysis of the therapeutic index of select novel this compound and related sulfonamide derivatives, based on available preclinical data. It details the experimental protocols used to assess efficacy and toxicity and visualizes key signaling pathways and experimental workflows to aid in the design and interpretation of further studies.

Data Presentation: In Vitro Therapeutic Index of Novel Sulfonamide Derivatives

The following table summarizes the in vitro efficacy (cytotoxicity against cancer cell lines) and safety (cytotoxicity against normal cell lines) of a series of novel Pyridine Carbothioamides (PCAs) functionalized with a sulfonamide moiety. The therapeutic index is represented here by the Selectivity Index (SI), calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Compound IDTarget Cancer Cell LineEfficacy (IC50 in µM)Normal Cell LineCytotoxicity (IC50 in µM)Selectivity Index (SI)Reference
Compound 2 PC-39.1HLMEC48.535.33[3]
Compound 3 A5494.9HLMEC63.2912.92[3]
MCF-71.2HLMEC63.2952.74[3]
PC-31.8HLMEC63.2935.16[3]
HepG22.1HLMEC63.2930.14[3]
Compound 4 PC-37.7HLMEC35.714.64[3]
Compound 5 A5495.2HLMEC62.1111.94[3]
MCF-72.5HLMEC62.1124.84[3]
PC-32.8HLMEC62.1122.18[3]
HepG23.5HLMEC62.1117.75[3]
Compound 6 MCF-714HLMEC29.452.10[3]
Doxorubicin A5490.98HLMEC15.9116.23[3]
MCF-70.45HLMEC15.9135.35[3]
PC-30.51HLMEC15.9131.20[3]
HepG20.73HLMEC15.9121.79[3]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[4] HLMEC: Human Lung Microvascular Endothelial Cells. A549: Human lung carcinoma cell line. MCF-7: Human breast adenocarcinoma cell line. PC-3: Human prostate adenocarcinoma cell line. HepG2: Human liver carcinoma cell line.

Note: The data presented is compiled from a single study to ensure consistency. Direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.

Experimental Protocols

A thorough assessment of the therapeutic index requires robust and reproducible experimental protocols for both in vitro and in vivo studies.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.[4][5]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[5]

Detailed Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) and normal human cells (e.g., HLMEC) in 96-well plates at a density of 1 x 10⁵ cells/mL (200 µL per well). Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[4]

  • Compound Treatment: Prepare a series of logarithmic dilutions of the test this compound compounds (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM). Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Incubate the plates for a further 72 hours.[4]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium from each well and add 150-200 µL of dimethyl sulfoxide (DMSO) to dissolve the insoluble formazan crystals.[4][5]

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 540-570 nm using a microplate reader.[4][5]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Therapeutic Index Assessment

In vivo studies in animal models are essential to determine the therapeutic index in a whole-organism context. These studies typically involve assessing both the effective dose (ED50) and the toxic or lethal dose (LD50 or TD50).

General Protocol for Efficacy in a Xenograft Mouse Model:

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ A549 cells) into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups. Administer the this compound drug candidate at various doses via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) for a specified period. The control group receives the vehicle alone.

  • Efficacy Endpoint: Monitor tumor volume and body weight regularly. The 50% effective dose (ED50) can be determined as the dose that causes a 50% reduction in tumor growth compared to the control group.

General Protocol for Acute Toxicity Study:

  • Animal Model: Use healthy rodents (e.g., Swiss albino mice).

  • Dose Administration: Administer single doses of the this compound compound at increasing concentrations to different groups of animals.

  • Toxicity Endpoint: Observe the animals for signs of toxicity and mortality over a period of 14 days. The 50% lethal dose (LD50) is the dose that results in the death of 50% of the animals in a group. More modern approaches focus on identifying the toxic dose in 50% of subjects (TD50) based on specific adverse effects.[1]

The therapeutic index is then calculated as TI = LD50 / ED50 or TI = TD50 / ED50.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway: PI3K/AKT/mTOR Inhibition

Several novel sulfonamide derivatives, including those with an imidazo[1,2-a]pyridine core, have been shown to exert their anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.[6]

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PIP2 PIP2 PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Drug This compound Derivative Drug->PI3K inhibits

PI3K/AKT/mTOR signaling pathway inhibition.
Experimental Workflow: Therapeutic Index Assessment

The following diagram outlines the general workflow for assessing the therapeutic index of novel this compound drug candidates, from initial in vitro screening to in vivo validation.

TI_Workflow start Start: Novel this compound Candidates in_vitro_efficacy In Vitro Efficacy (e.g., MTT Assay on Cancer Cells) start->in_vitro_efficacy in_vitro_toxicity In Vitro Toxicity (e.g., MTT Assay on Normal Cells) start->in_vitro_toxicity ic50_cancer Determine IC50 (Efficacy) in_vitro_efficacy->ic50_cancer ic50_normal Determine IC50/CC50 (Toxicity) in_vitro_toxicity->ic50_normal si_calc Calculate In Vitro TI (Selectivity Index) ic50_cancer->si_calc ic50_normal->si_calc in_vivo_efficacy In Vivo Efficacy (Xenograft Model) si_calc->in_vivo_efficacy Promising Candidates in_vivo_toxicity In Vivo Toxicity (Acute Toxicity Study) si_calc->in_vivo_toxicity Promising Candidates ed50 Determine ED50 in_vivo_efficacy->ed50 ld50 Determine LD50/TD50 in_vivo_toxicity->ld50 ti_calc Calculate In Vivo Therapeutic Index ed50->ti_calc ld50->ti_calc end Lead Candidate Selection ti_calc->end

Workflow for Therapeutic Index Assessment.

References

A Comparative Analysis of Carbonic Anhydrase Inhibition: Pyridine-2-sulfonamide Derivatives vs. Acetazolamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the inhibitory effects of Pyridine-2-sulfonamide derivatives and the well-established carbonic anhydrase inhibitor, acetazolamide. The following information is intended for researchers, scientists, and drug development professionals interested in the nuanced differences in inhibitory potency and isoform selectivity between these compound classes.

Executive Summary

Acetazolamide, a potent sulfonamide inhibitor of carbonic anhydrase (CA), is a clinically used drug for various conditions, including glaucoma and epilepsy.[1][2] this compound derivatives have emerged as a promising class of CA inhibitors, with some demonstrating comparable or even superior inhibitory activity and isoform selectivity against specific human carbonic anhydrase (hCA) isoforms. This guide presents a comparative analysis of their inhibitory constants (Ki) against key hCA isoforms and details the experimental methodologies used to derive these findings.

Data Presentation: Inhibitory Effects on Carbonic Anhydrase Isoforms

The inhibitory activities of acetazolamide and various this compound derivatives against four key human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII) are summarized below. The data, presented as inhibition constants (Ki in nM), are compiled from multiple independent studies. Lower Ki values indicate greater inhibitory potency.

Compound ClassInhibitorhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Reference Sulfonamide Acetazolamide (AAZ)25012.125.85.7
This compound Derivatives Compound 1f58.86.6--
Compound 1g66.8---
Compound 1k88.35.6421.434.5
4-(1H-pyrazol-1-yl)-3-pyridinesulfonamides (Range)--19.5 - 48.6-

Note: Data for this compound derivatives are representative examples from cited literature and "-" indicates data not available in the reviewed sources.[3][4]

Experimental Protocols

The determination of carbonic anhydrase inhibitory activity is primarily conducted through two established assays: the stopped-flow CO2 hydration assay and the esterase activity assay.

Stopped-Flow CO2 Hydrase Assay

This is a direct method to measure the catalytic activity of carbonic anhydrase.

  • Principle: The assay measures the enzyme-catalyzed hydration of carbon dioxide. The progress of the reaction is monitored using a pH indicator.

  • Reagents:

    • Purified recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII).

    • HEPES buffer (pH 7.4).

    • Phenol red as a pH indicator.

    • CO2-saturated solution.

    • Inhibitor solutions at various concentrations.

  • Procedure:

    • Enzyme and inhibitor solutions are pre-incubated for a set period (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.[5]

    • The enzyme-inhibitor mixture is rapidly mixed with a CO2-saturated solution in a stopped-flow instrument.

    • The initial rates of the CO2 hydration reaction are followed by monitoring the change in absorbance of the pH indicator at its maximum wavelength (e.g., 557 nm for phenol red).[5]

    • Kinetic parameters and inhibition constants (Ki) are determined by non-linear least-squares fitting of the data.[5]

Esterase Activity Assay

This is a colorimetric method that is well-suited for high-throughput screening.[6]

  • Principle: Carbonic anhydrase exhibits esterase activity, catalyzing the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product, p-nitrophenol.[6] The rate of this reaction is monitored spectrophotometrically.

  • Reagents:

    • Purified carbonic anhydrase.

    • Tris-HCl buffer (pH 7.5).

    • p-Nitrophenyl acetate (p-NPA) as the substrate.

    • Inhibitor solutions at various concentrations.

  • Procedure:

    • The enzyme is pre-incubated with the inhibitor in a 96-well plate.[7]

    • The reaction is initiated by the addition of the substrate, p-NPA.[7]

    • The increase in absorbance at approximately 400 nm is measured over time using a microplate reader.[6][7]

    • The rate of reaction is calculated from the linear portion of the absorbance versus time curve.

    • The percent inhibition is calculated relative to a control without the inhibitor, and IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined.

Mandatory Visualization

Experimental_Workflow cluster_Reagent_Prep Reagent Preparation cluster_Assay_Execution Assay Execution cluster_Data_Analysis Data Analysis Enzyme Carbonic Anhydrase (e.g., hCA II) Preincubation Enzyme-Inhibitor Pre-incubation Enzyme->Preincubation Inhibitor Inhibitor (this compound or Acetazolamide) Inhibitor->Preincubation Substrate Substrate (CO2 or p-NPA) Reaction Initiate Reaction (Add Substrate) Substrate->Reaction Buffer Assay Buffer Buffer->Preincubation Preincubation->Reaction Measurement Kinetic Measurement (Spectrophotometry) Reaction->Measurement Rate_Calc Calculate Reaction Rates Measurement->Rate_Calc Inhibition_Calc Calculate % Inhibition Rate_Calc->Inhibition_Calc Ki_IC50_Calc Determine Ki / IC50 Inhibition_Calc->Ki_IC50_Calc

Caption: Experimental workflow for determining carbonic anhydrase inhibition.

CA_Inhibition_Pathway cluster_Physiological Physiological Reaction cluster_Enzyme Enzyme Catalysis cluster_Inhibition Inhibition Mechanism CO2_H2O CO2 + H2O H2CO3 H2CO3 (Carbonic Acid) CO2_H2O->H2CO3 hydration CA Carbonic Anhydrase (CA) (with Zn2+ in active site) H2CO3->CO2_H2O dehydration H_HCO3 H+ + HCO3- (Proton & Bicarbonate) H2CO3->H_HCO3 dissociation H_HCO3->H2CO3 association CA->H2CO3 Blocked_CA Inhibited CA-Inhibitor Complex Inhibitor Inhibitor (Acetazolamide or This compound) Inhibitor->CA binds to Zn2+

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

References

Safety Operating Guide

Proper Disposal of Pyridine-2-sulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This document provides essential, step-by-step guidance for the proper disposal of Pyridine-2-sulfonamide, ensuring compliance with safety regulations and minimizing environmental impact.

This compound and its derivatives are categorized as hazardous waste due to their potential toxicity and irritant properties.[1] Adherence to the following procedures is critical for the safety of laboratory personnel and the protection of our environment.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE) Requirements:

Protective EquipmentSpecificationsPurpose
Eye Protection Chemical splash goggles or safety glasses with side-shields.To protect eyes from splashes.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®).To prevent skin contact.
Body Protection Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hood.To avoid inhalation of vapors or dust.

In the event of a spill, evacuate the area and assess the situation. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

Hazard Identification and Data Summary

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications.

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, Oral H302: Harmful if swallowed.[1]
Acute Toxicity, Dermal H312: Harmful in contact with skin.[1]
Acute Toxicity, Inhalation H332: Harmful if inhaled.[1]
Skin Corrosion/Irritation H315: Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation H319: Causes serious eye irritation.[1]
Specific target organ toxicity, single exposure H335: May cause respiratory irritation.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all local, state, and federal regulations. The following protocol provides a detailed workflow for its safe disposal.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including the pure compound, solutions, contaminated labware (e.g., pipette tips, vials, weighing paper), and absorbent materials from spill cleanups, must be classified as hazardous waste.

  • Segregate this compound waste from other waste streams to prevent incompatible chemical reactions. Do not mix with strong oxidizing agents or strong acids.

2. Waste Containerization:

  • Collect all this compound waste in a designated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) containers are generally suitable.

  • The container must be kept securely closed except when adding waste.

3. Labeling:

  • Clearly label the hazardous waste container with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound."

  • Indicate the associated hazards (e.g., "Toxic," "Irritant").

  • Record the date when the first waste was added to the container (accumulation start date).

4. Storage:

  • Store the sealed and labeled waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be at or near the point of waste generation and under the control of laboratory personnel.

  • Ensure the storage area is well-ventilated.

5. Final Disposal:

  • Once the waste container is full or the accumulation time limit set by your institution is reached, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound waste down the drain or in the regular trash.

Experimental Workflow and Logical Relationships

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_start Start: Waste Generation cluster_assessment Hazard Assessment & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated assess Classify as Hazardous Waste start->assess segregate Segregate from Incompatible Waste assess->segregate container Use Designated Leak-Proof Container segregate->container label_waste Label Container: 'Hazardous Waste' 'this compound' Hazards & Date container->label_waste store Store in Secure Satellite Accumulation Area label_waste->store check_full Container Full or Time Limit Reached? store->check_full contact_ehs Arrange for Pickup by EHS/Licensed Contractor check_full->contact_ehs Yes continue_collection Continue Waste Collection check_full->continue_collection No continue_collection->container

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling Pyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of Pyridine-2-sulfonamide, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for similar chemical compounds and should be implemented to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment is the most critical line of defense against chemical exposure. The following PPE is mandatory when handling this compound.

Summary of Recommended Personal Protective Equipment

PPE CategoryRecommended EquipmentBest Practices
Eye and Face Protection Chemical splash goggles that meet government standards (e.g., NIOSH in the US or EN 166 in the EU). A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1]Ensure a proper fit to prevent any gaps. An eyewash station must be readily accessible.[2]
Hand Protection Chemically resistant, impervious gloves (e.g., Butyl rubber, Nitrile rubber).[1][3]Inspect gloves for any signs of degradation or punctures before each use. Use proper glove removal technique to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.[1][4]
Respiratory Protection A NIOSH-approved respirator is required when working outside of a certified chemical fume hood, if ventilation is inadequate, or if there is a risk of generating dust or aerosols.[1][2]The type of respirator depends on the airborne concentration of the chemical. A fit test and user training are required before use.
Protective Clothing A chemical-resistant lab coat or a full chemical-protective suit.[1][5]Clothing should be worn over personal garments. Contaminated clothing must be removed immediately and decontaminated or disposed of as hazardous waste.[2]
Footwear Closed-toe shoes made of a chemically resistant material. Steel-toed boots are recommended for handling larger quantities.[5]Do not wear porous shoes. Shoe covers may be used for added protection.

Operational and Disposal Plans

A systematic approach to handling this compound is essential for safety and regulatory compliance.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[6]

  • Keep the container tightly closed and clearly labeled with the appropriate hazard warnings.[2][6]

  • Store in a designated and restricted-access area.[1]

Handling and Use:

  • All work with this compound, both in solid and solution form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][6]

  • Use the smallest quantity necessary for the experiment to minimize waste and potential exposure.[1]

  • Avoid the formation and inhalation of dust.[1]

  • Do not eat, drink, or smoke in the laboratory or areas where chemicals are handled.[2][7]

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Disposal Plan:

  • All waste containing this compound, including contaminated PPE, empty containers, and experimental residues, must be treated as hazardous waste.[2][8]

  • Solid Waste: Collect in a clearly labeled, sealed, and compatible hazardous waste container.[1]

  • Liquid Waste: Collect in a sealed, airtight, and compatible waste container. Do not mix with other waste streams unless compatibility has been confirmed.[6]

  • All waste must be disposed of through your institution's hazardous waste management program, in strict accordance with all local, state, and federal regulations.[1][2]

Quantitative Data

While specific occupational exposure limits for this compound are not established, the data for the parent compound, Pyridine, can provide guidance. It is crucial to handle this compound with the assumption that it may have similar or greater toxicity.

Occupational Exposure Limits for Pyridine

OrganizationTWA (8-hour)STEL (15-minute)Notes
OSHA (PEL) 5 ppm (15 mg/m³)[9][10]-Permissible Exposure Limit
NIOSH (REL) 5 ppm (15 mg/m³)[10][11]-Recommended Exposure Limit
ACGIH (TLV) 1 ppm (3.1 mg/m³)[10]-Threshold Limit Value

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.

GHS Hazard Classifications for this compound [12]

  • Acute Toxicity, Oral: Category 4 (Harmful if swallowed)

  • Acute Toxicity, Dermal: Category 4 (Harmful in contact with skin)

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

  • Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)

  • Acute Toxicity, Inhalation: Category 4 (Harmful if inhaled)

  • Specific target organ toxicity, single exposure: Category 3 (May cause respiratory irritation)

Emergency Procedures: Chemical Spill Workflow

In the event of a spill, a calm and methodical response is crucial to ensure the safety of all laboratory personnel. The following workflow outlines the necessary steps.

Spill_Response_Workflow Chemical Spill Response Workflow for this compound start Spill Occurs assess Assess the Spill (Minor or Major?) start->assess evacuate Evacuate Immediate Area Alert Others assess->evacuate Major Spill ppe Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) assess->ppe Minor Spill notify Notify Lab Supervisor & EH&S Immediately evacuate->notify secure Secure the Area (Restrict Access) notify->secure end End of Response secure->end contain Contain the Spill (Use absorbent pads/granules) ppe->contain cleanup Clean Up Spill Residue contain->cleanup decontaminate Decontaminate the Area & Equipment cleanup->decontaminate dispose Package & Label Waste for Hazardous Disposal decontaminate->dispose report Complete Spill Report dispose->report report->end

Caption: A logical workflow for responding to a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridine-2-sulfonamide
Reactant of Route 2
Pyridine-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.